molecular formula C9H8N2 B019350 5-Aminoquinoline CAS No. 611-34-7

5-Aminoquinoline

Cat. No.: B019350
CAS No.: 611-34-7
M. Wt: 144.17 g/mol
InChI Key: XMIAFAKRAAMSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminoquinoline (CAS 611-34-7, C9H8N2) is a high-purity, crystalline organic compound that serves as a privileged chemical scaffold in medicinal chemistry and drug discovery research. This aromatic amine features a quinoline structure with an amino group at the 5-position, making it a valuable precursor for synthesizing more complex bioactive molecules. Key Research Applications & Scientific Value: Antimalarial & Antimicrobial Research: As a member of the aminoquinoline family, this compound is a key starting material for developing novel antimalarial agents. Researchers utilize it to create analogs that inhibit hemozoin formation, a critical detoxification pathway in Plasmodium parasites . Its structural properties also support investigations into treatments for leishmaniasis and other neglected tropical diseases . Anticancer Mechanism Studies: The aminoquinoline core is investigated for its antiproliferative properties. Researchers study its potential to act as a lysosomotropic agent that can disrupt autophagic flux, inhibit the PI3K/Akt/mTOR signaling pathways, and induce cell cycle arrest and apoptosis in various cancer cell lines . Versatile Synthetic Intermediate: The 5-amino group provides a reactive site for further chemical functionalization, allowing researchers to build diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . Handling & Safety: This product is classified as a warning hazard. Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, as it may cause skin and serious eye irritation and may be harmful if swallowed . Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for safe handling and disposal in compliance with local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIAFAKRAAMSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209978
Record name 5-Aminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 5-Aminoquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11257
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

611-34-7
Record name 5-Aminoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-AMINOQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Aminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYJ34Z13SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminoquinoline: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoquinoline is a pivotal heterocyclic aromatic amine that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. Its unique structural framework has been extensively leveraged in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and a summary of its quantitative data are presented to support researchers in their scientific endeavors.

Chemical Structure and Identification

This compound consists of a quinoline bicyclic system with an amino group substituted at the C5 position. The presence of the amino group and the nitrogen atom in the quinoline ring significantly influences its chemical reactivity and biological activity.

IdentifierValue
IUPAC Name quinolin-5-amine[1][2]
CAS Number 611-34-7[1][2][3][4][5][6][7][8]
Molecular Formula C₉H₈N₂[1][2][3][4][5][6]
Molecular Weight 144.17 g/mol [1][2][3][4][8]
Canonical SMILES C1=CC2=C(C(=C1)N)C=CC=N2
InChI Key XMIAFAKRAAMSGX-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions. A summary of its key properties is provided in the table below.

PropertyValueReference
Appearance Dark brown or yellow crystalline solid[2][3][9]
Melting Point 106-109 °C[3][8]
Boiling Point 310 °C[8]
Solubility Soluble in DMSO and Methanol
pKa 5.46 (at 20°C)
logP 1.2[1]

Spectral Data

The spectral characteristics of this compound are essential for its identification and structural elucidation.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.

¹H NMR Spectral Data (Representative) [4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Specific peak assignments would require experimental data not fully available in the search results.

¹³C NMR Spectral Data (Representative)

Chemical Shift (ppm)Assignment
Specific peak assignments would require experimental data not fully available in the search results.
Infrared (IR) Spectroscopy[9]

The IR spectrum of this compound reveals the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadN-H stretch (amino group)
3100-3000MediumC-H stretch (aromatic)
1620-1580StrongC=C stretch (aromatic ring)
1350-1250StrongC-N stretch (aromatic amine)
UV-Vis Spectroscopy[10][11]

The UV-Vis absorption spectrum of this compound in ethanol typically exhibits characteristic peaks corresponding to its electronic transitions.

λmax (nm)Molar Absorptivity (ε)Solvent
Specific absorption maxima would require experimental data not fully available in the search results.Ethanol

Synthesis of this compound

This compound is commonly synthesized through the reduction of 5-nitroquinoline. The Skraup synthesis is another classical method for obtaining the quinoline scaffold.

Experimental Protocol: Reduction of 5-Nitroquinoline

This protocol describes a general method for the synthesis of this compound by catalytic hydrogenation of 5-nitroquinoline.

Materials:

  • 5-Nitroquinoline

  • Palladium on carbon (10% Pd/C)

  • Ethanol (95%)

  • Hydrazine hydrate (80%)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 100 mL three-necked round-bottom flask, dissolve 4.35 g (0.025 mol) of 5-nitroquinoline in 50 mL of 95% ethanol.

  • To this solution, add 0.50 g of 10% Pd/C catalyst.

  • While stirring the mixture, slowly add 2.65 g (0.045 mol) of 80% hydrazine hydrate.

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the hot solution to remove the Pd/C catalyst.

  • Concentrate the filtrate by evaporating a portion of the ethanol under reduced pressure.

  • Allow the concentrated solution to cool, which will induce the crystallization of the product.

  • Collect the solid product by filtration and recrystallize from an ethanol-water mixture to obtain pure this compound as a light brown solid.

Biological Activities and Mechanism of Action

This compound and its derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3]

Anticancer Activity

Derivatives of this compound have been shown to exert anticancer effects through various mechanisms of action.

  • DNA Gyrase Inhibition: Certain quinolone derivatives act as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby exhibiting antibacterial effects.[10][11][12] This mechanism is also being explored for its potential in cancer therapy.

  • PARP Inhibition: 5-Aminoisoquinoline, a structural isomer, is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[13] PARP inhibitors are a class of targeted cancer therapies, particularly effective in cancers with BRCA mutations.[14][15][16]

  • PI3K/Akt/mTOR Pathway Inhibition: Some imidazo[4,5-c]quinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3]

  • NQO1 Inhibition: Amino-quinoline-5,8-dione derivatives have been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells, leading to mitochondrial dysfunction and apoptosis.[3][6]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways targeted by this compound derivatives.

DNA_Gyrase_Inhibition Bacterial_Cell Bacterial Cell DNA_Replication DNA Replication Bacterial_Cell->DNA_Replication DNA_Gyrase DNA Gyrase DNA_Replication->DNA_Gyrase requires DNA_Gyrase->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Aminoquinoline_Derivative This compound Derivative Aminoquinoline_Derivative->DNA_Gyrase inhibits

DNA Gyrase Inhibition by this compound Derivatives.

PARP_Inhibition_Pathway cluster_nucleus Nucleus cluster_brca In BRCA-deficient cells DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates BER Base Excision Repair (BER) PARP1->BER initiates DSB Double-Strand Break PARP1->DSB inhibition leads to BER->DNA_Damage repairs HR Defective HR DSB->HR repaired by Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis HR->Apoptosis leads to Aminoquinoline_Derivative This compound Derivative (e.g., 5-AIQ) Aminoquinoline_Derivative->PARP1 inhibits

Mechanism of PARP Inhibition by Aminoquinoline Derivatives.

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for assessing the anticancer activity of novel this compound derivatives.

Anticancer_Activity_Workflow Start Synthesized this compound Derivatives Cytotoxicity_Assay In vitro Cytotoxicity Assay (e.g., MTT, XTT) Start->Cytotoxicity_Assay IC50 Determine IC50 values against cancer cell lines Cytotoxicity_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Enzyme_Inhibition Enzyme Inhibition Assays (e.g., DNA Gyrase, PARP) Mechanism_Study->Enzyme_Inhibition Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay In_Vivo In vivo Animal Models (e.g., Xenograft) Mechanism_Study->In_Vivo Efficacy_Toxicity Evaluate Efficacy and Toxicity In_Vivo->Efficacy_Toxicity Lead_Compound Lead Compound Identification Efficacy_Toxicity->Lead_Compound

Workflow for Evaluating Anticancer Activity.

Conclusion

This compound remains a molecule of high interest in contemporary chemical and pharmaceutical research. Its versatile structure allows for the synthesis of a diverse library of derivatives with significant therapeutic potential. The information compiled in this technical guide, from its fundamental chemical properties to its complex biological activities and the methodologies for their investigation, is intended to serve as a valuable resource for scientists and researchers dedicated to advancing the fields of drug discovery and materials science. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

Synthesis of 5-Aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Aminoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its derivatives are privileged heterocyclic scaffolds that form the core structure of numerous compounds with significant applications in medicinal chemistry, materials science, and diagnostics. Their utility as precursors for antimalarial drugs, anti-cancer agents, and fluorescent probes has driven the development of diverse and robust synthetic methodologies.[1] This technical guide provides a comprehensive overview of the principal strategies for synthesizing this compound derivatives, offering detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in their synthetic endeavors.

The primary synthetic approaches can be broadly categorized into two strategies:

  • Construction of the Quinoline Core followed by Functionalization: Classic methods like the Skraup, Doebner-von Miller, and Combes syntheses are employed to first build the quinoline ring system from aniline precursors. Subsequent electrophilic nitration at the C5-position, followed by reduction, yields the desired this compound.[2][3]

  • Direct Amination of a Pre-functionalized Quinoline Core: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, allow for the direct formation of a C-N bond at the C5-position of a 5-haloquinoline derivative.[4][5]

This guide will delve into these key methods, providing the necessary data and procedural details for practical application.

General Synthetic Strategies & Workflows

The selection of a synthetic route to a target this compound derivative depends on the availability of starting materials and the desired substitution pattern. The following diagram illustrates the logical flow of these synthetic strategies.

G cluster_0 Strategy 1: Ring Construction & Functionalization cluster_1 Strategy 2: Direct C-N Coupling Aniline Aniline Derivatives QuinolineCore Quinoline Core Synthesis (Skraup, Doebner-von Miller, etc.) Aniline->QuinolineCore Nitroquinoline C5-Nitration QuinolineCore->Nitroquinoline Aminoquinoline1 This compound Derivatives Nitroquinoline->Aminoquinoline1 Haloquinoline 5-Haloquinoline Coupling C-N Cross-Coupling (Buchwald-Hartwig, Ullmann) Haloquinoline->Coupling Amine Amine Source (Primary/Secondary Amines, Ammonia, etc.) Amine->Coupling Aminoquinoline2 This compound Derivatives Coupling->Aminoquinoline2 Start Synthetic Target Defined Start->Aniline Aniline precursor available? Start->Haloquinoline 5-Haloquinoline precursor available?

Caption: High-level workflow for major synthetic routes to 5-aminoquinolines.

Strategy 1: Quinoline Core Construction, Nitration, and Reduction

This classical, multi-step approach is fundamental for creating the this compound scaffold from basic building blocks.

Quinoline Core Synthesis

Several named reactions can be used to construct the quinoline ring from anilines.

  • Skraup Synthesis: This reaction condenses an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring.[2][6] The reaction is often vigorous.[3]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst.[7][8]

  • Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a 2,4-disubstituted quinoline.[9][10]

C5-Nitration of the Quinoline Core

Once the quinoline core is formed, electrophilic nitration introduces the nitro group, which is the precursor to the desired amine. Quinoline undergoes nitration under vigorous conditions, typically with a mixture of fuming nitric acid and fuming sulfuric acid, to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.[3] The 5-nitro isomer can then be separated.[11]

Reduction of 5-Nitroquinoline to this compound

The final and most crucial step is the reduction of the 5-nitro group. This is the most common and direct method for preparing the parent this compound.[1] Several protocols are effective, with catalytic hydrogenation being a green and high-yielding option.

PrecursorReducing SystemCatalyst/ReagentSolventConditionsYield (%)Reference(s)
5-NitroquinolineCatalytic Hydrogenation10% Pd/C95% EthanolReflux90-91%[1]
5-NitroquinolineHydrazine Hydrate10% Pd/C95% EthanolReflux~91%[1][12]
5-NitroquinolineIron Powder / AcidFe / HClWater/EthanolHeatingHigh Purity[1]
8-NitroquinolineReductionSnCl₂·2H₂OConc. HCl100°C, 1hN/A[13]

This protocol details a highly efficient and environmentally friendly method for the preparation of this compound.

  • Setup: To a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of 95% ethanol and 4.35 g (0.025 mol) of 5-nitroquinoline.

  • Catalyst and Reagent Addition: Add 0.50 g of 10% Pd/C catalyst to the mixture. Subsequently, add 2.65 g (0.045 mol) of 80% hydrazine hydrate.

  • Reaction: Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC). The byproducts are primarily nitrogen gas and water.[1]

  • Work-up: Once the reaction is complete, filter the hot solution to remove the Pd/C catalyst.

  • Isolation: Partially evaporate the ethanol from the filtrate under reduced pressure.

  • Purification: Cool the concentrated solution to induce crystallization. Collect the resulting solid and recrystallize from a 20 mL ethanol-water mixture to obtain this compound as a light brown solid (3.28 g, 91.11% yield).

Strategy 2: Direct C-N Cross-Coupling Reactions

For synthesizing N-substituted this compound derivatives, modern palladium- or copper-catalyzed cross-coupling reactions are exceptionally powerful. These methods start with a 5-haloquinoline (e.g., 5-bromoquinoline) and couple it directly with a desired amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand.[14] It is renowned for its high efficiency, mild reaction conditions, and broad substrate scope.[4] The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[15][16]

G cluster_cycle Pd0 Pd(0)L2 OA_Complex L2Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Product R-NH-Ar (Product) Amine_Coord [L2Pd(II)(Ar)(NH2R)]+X- OA_Complex->Amine_Coord Amine Coordination (+ R-NH2) Amido_Complex L2Pd(II)(Ar)(NHR) Amine_Coord->Amido_Complex Deprotonation (- Base-H+) Amido_Complex->Pd0 Amido_Complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Conditions | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Bromo-8-(benzyloxy)quinoline | N-Methylaniline | Pd(OAc)₂ (5) | DTBNpP (L3) (10) | NaO-t-Bu | Toluene | 110-120°C, 24h | 93 |[4] | | 5-Bromo-8-(benzyloxy)quinoline | Diphenylamine | Pd(OAc)₂ (10) | Johnphos (L1) (20) | NaO-t-Bu | Toluene | 110-120°C, 24h | 87 |[4] | | 5-Bromo-8-(benzyloxy)quinoline | N-Methoxyaniline | Pd(OAc)₂ (5) | TTBP (L2) (10) | NaO-t-Bu | Toluene | 110-120°C, 24h | 87 |[4] |

  • Setup: In an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromo-8-(benzyloxy)quinoline (1.0 equiv), Pd(OAc)₂ (5 mol%), and the chosen phosphine ligand (e.g., DTBNpP, 10 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaO-t-Bu, 1.25 equiv). Add anhydrous toluene via syringe, followed by the amine coupling partner (1.25 equiv).

  • Reaction: Stir the mixture at room temperature for 15 minutes. Then, heat the reaction in a preheated oil bath to 110-120°C. Maintain vigorous stirring for 24 hours or until TLC indicates completion.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to yield the N-substituted-5-aminoquinoline derivative.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine.[17] While effective, classical Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[5] Modern protocols, including those using microwave irradiation, have made the conditions milder.[18]

| Aryl Halide | Amine | Copper Source | Ligand/Additive | Base | Solvent | Conditions | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Bromaminic Acid | Various Amines | Copper(0) Powder | None | Phosphate Buffer | Water | Microwave, 2-30 min | Good-Excellent |[18] | | Aryl Iodides | N-Heterocycles | CuI | Acylhydrazone | K₂CO₃ | DMSO | 110°C | Moderate-High |[19] |

This protocol is adapted from a general procedure for the efficient coupling of amines with bromoanthraquinones and serves as a model for modern Ullmann reactions.

  • Setup: In a microwave process vial, combine the 5-haloquinoline (1.0 equiv), the desired amine (1.2-2.0 equiv), elemental copper powder (catalyst), and a suitable base (e.g., K₃PO₄) in an appropriate solvent (e.g., phosphate buffer or a high-boiling polar solvent like DMF).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (typically 5-30 minutes), monitoring pressure to ensure safety.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue via flash column chromatography to obtain the desired product.

Conclusion

The synthesis of this compound derivatives is a well-established field with a range of reliable methods available to the modern chemist. The choice between a classical multi-step synthesis (core formation, nitration, reduction) and a direct cross-coupling approach (Buchwald-Hartwig, Ullmann) is dictated by factors such as starting material availability, cost, and the specific substitution pattern required on the final molecule. Catalytic reduction of 5-nitroquinoline remains the most direct route to the parent scaffold, while palladium-catalyzed Buchwald-Hartwig amination offers unparalleled efficiency and versatility for the synthesis of complex N-substituted derivatives under mild conditions. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize these valuable chemical entities.

References

Spectroscopic Analysis of 5-Aminoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Aminoquinoline (5-AQ), a heterocyclic aromatic amine with the molecular formula C₉H₈N₂, is a key structural motif and versatile building block in medicinal chemistry and materials science. Its derivatives are widely explored for various pharmacological activities, including antimalarial and antimicrobial applications. Accurate structural elucidation and purity assessment are paramount in the research and development pipeline. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its spectral characteristics and standardized protocols for analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For small organic molecules, it provides the exact molecular weight and crucial information about the molecule's structure through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

Data Presentation: Mass Spectrometry

The primary mass spectral data for this compound are summarized below. The molecular ion peak confirms the molecular weight of the compound.

m/z ValueRelative Intensity (%)Assignment
144100.0[M]⁺ (Molecular Ion)[1][2][3]
14511.0[M+1]⁺ (Isotope Peak)[1][3]
11718.1 - 22.8[M-HCN]⁺[1][3]
1169.5 - 13.6[M-HCN-H]⁺[1][3]
898.6 - 10.6[C₇H₅]⁺ Fragment[1][3]

Interpretation:

  • The base peak at m/z 144 corresponds to the molecular ion [C₉H₈N₂]⁺, confirming the molecular weight of 144.17 g/mol .[2]

  • The peak at m/z 117 results from the characteristic loss of a hydrogen cyanide (HCN) molecule from the quinoline ring structure.

  • Other significant fragments provide further evidence for the aromatic ring system.

Experimental Protocol: Mass Spectrometry

This protocol outlines a general procedure for acquiring a low-resolution electron ionization mass spectrum for a small organic molecule like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer's m/z scale using a known reference compound that yields ions in the appropriate mass range.[4] External calibration is performed prior to analysis, though internal calibration can improve accuracy.[4]

  • Sample Introduction: Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.

  • Ionization: Ionize the sample using Electron Ionization (EI). A standard electron energy of 70 eV is typically used to induce fragmentation and generate a reproducible spectrum.[1]

  • Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio.

  • Detection and Spectrum Generation: The detector measures the abundance of ions at each m/z value, and the data system generates the mass spectrum.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its amino group and aromatic quinoline structure.

Data Presentation: Infrared Spectroscopy

The key IR absorption bands for this compound and their corresponding vibrational modes are presented below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3200N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Ring
1620 - 1580N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C and C=N StretchAromatic/Quinoline Ring
1350 - 1250C-N StretchAromatic Amine
900 - 675C-H Out-of-Plane BendAromatic Ring

Note: The exact positions of peaks can vary slightly depending on the sampling method (e.g., KBr pellet, ATR).[1]

Interpretation:

  • The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

  • Absorptions between 3100-3000 cm⁻¹ confirm the presence of C-H bonds within the aromatic system.

  • The peaks in the 1600-1450 cm⁻¹ range are due to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the quinoline ring framework.

  • The presence of a C-N stretching band around 1350-1250 cm⁻¹ further supports the aromatic amine structure.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powder samples that requires minimal preparation.[5]

  • Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6] Record a background spectrum of the empty crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal.[7]

  • Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[6]

  • Data Acquisition: Acquire the IR spectrum. The typical range for mid-IR is 4000-400 cm⁻¹.[8]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

Data Presentation: ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound (in CDCl₃) shows distinct signals for the six aromatic protons and the two amine protons.[3][9]

Chemical Shift (δ, ppm)AssignmentMultiplicityCoupling Constants (J, Hz)
8.86H-2ddJ = 4.2, 1.6
8.14H-4ddJ = 8.6, 1.6
7.57H-8m-
7.48H-3ddJ = 8.4, 4.2
7.28H-7tJ ≈ 7.9
6.78H-6dJ ≈ 7.4
4.25-NH₂br s-

(Data based on 90 MHz spectrum in CDCl₃)[3]

Interpretation:

  • The downfield signals (δ > 8.0 ppm) are characteristic of protons on the pyridine ring of the quinoline system, which are deshielded by the electronegative nitrogen atom.

  • The protons on the benzene ring (H-6, H-7, H-8) appear at relatively higher fields.

  • The signal at 4.25 ppm is a broad singlet, characteristic of exchangeable amine (-NH₂) protons.[10] The integration of this peak corresponds to two protons.

  • The complex splitting patterns (e.g., doublet of doublets, dd) arise from proton-proton spin coupling, providing valuable information about which protons are adjacent to one another.

Data Presentation: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
153.0C-4
147.8C-2
145.9C-8a
133.5C-5
129.5C-8
125.0C-7
121.2C-3
119.8C-4a
108.9C-6

(Note: Assignments are predictive and based on typical chemical shifts for quinoline systems. Data sourced from spectral databases.)[1]

Interpretation:

  • The chemical shifts are consistent with an aromatic system containing both carbon-carbon and carbon-nitrogen bonds.

  • Carbons in the pyridine ring (e.g., C-2, C-4, C-8a) are generally found further downfield.

  • The carbon directly attached to the electron-donating amino group (C-5) is shielded compared to its unsubstituted counterpart, while adjacent carbons may show different effects.

Experimental Protocol: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[11] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set appropriate parameters, including the number of scans (ns), which can be low for ¹H NMR (e.g., 8 or 16), and a relaxation delay (d1) of 1-5 seconds to ensure full relaxation for quantitative analysis.[12]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans (ns) is required (e.g., 128, 256, or more) to achieve a good signal-to-noise ratio.[13]

  • Data Processing:

    • Apply a Fourier Transform (FT) to the raw Free Induction Decay (FID) data.

    • Phase the resulting spectrum to ensure all peaks are positive and have a proper baseline.

    • Calibrate the chemical shift scale. For CDCl₃, the residual proton peak is set to 7.26 ppm (¹H) and the carbon peak to 77.16 ppm (¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

Integrated Spectroscopic Analysis Workflow

The combination of MS, IR, and NMR spectroscopy provides a comprehensive characterization of a molecule. The logical workflow for this integrated analysis is depicted below.

Spectroscopic_Workflow cluster_start Initial Analysis cluster_methods Spectroscopic Methods cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample Sample of This compound Prep Sample Preparation (Dissolution/Pellet) Sample->Prep MS Mass Spectrometry (MS) Prep->MS IR Infrared Spectroscopy (IR) Prep->IR NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups (-NH₂, Aromatic Ring) IR->IR_Data NMR_Data C-H Framework & Connectivity NMR->NMR_Data Conclusion Structure Confirmation & Purity Assessment MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound by mass spectrometry, IR spectroscopy, and NMR spectroscopy provides complementary data that, when combined, allow for unambiguous structure confirmation and purity assessment. Mass spectrometry confirms the molecular formula, C₉H₈N₂. IR spectroscopy identifies the key functional groups, namely the primary aromatic amine and the quinoline ring system. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework, confirming the specific substitution pattern and overall structure. These techniques are indispensable tools for quality control and characterization in any research or development context involving this compound and its derivatives.

References

The Diverse Biological Activities of 5-Aminoquinoline Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminoquinoline, a derivative of the heterocyclic aromatic compound quinoline, serves as a pivotal structural motif in the realm of medicinal chemistry and drug development.[1][2] Its versatile framework allows for a wide range of chemical modifications, leading to the synthesis of derivatives with a broad spectrum of biological activities.[1][2] These compounds have garnered significant attention from researchers for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to support ongoing research and development efforts.

Anticancer Activity

Derivatives of the quinoline scaffold have shown significant promise in oncology, acting through various mechanisms such as inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, and causing cell cycle arrest.[5] While much of the research has focused on the broader class of aminoquinolines, including 4-amino and 8-aminoquinoline derivatives, the 5-amino position also plays a crucial role in the development of potent anticancer agents.[3][6]

Mechanism of Action

The anticancer effects of aminoquinoline derivatives are often multifaceted. One of the key mechanisms involves the induction of programmed cell death, or apoptosis.[3][7] For instance, some derivatives trigger the intrinsic apoptotic pathway by modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3 and caspase-9.[7][8]

Furthermore, aminoquinolines can act as lysosomotropic agents. They accumulate in lysosomes, increasing the lysosomal pH and volume, which can lead to the release of cathepsins into the cytosol. This process can trigger cytoplasmic vacuolization and ultimately activate the caspase cascade, resulting in apoptosis.[3]

Several signaling pathways crucial for cancer cell survival and proliferation are also targeted by aminoquinoline compounds. These include the inhibition of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and autophagy.[3] Some quinoline derivatives also inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells, leading to increased oxidative stress and subsequent cell death.[5][7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of this compound derivatives and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
8-hydroxy-5-nitroquinoline (NQ)Raji (Burkitt's lymphoma)~1-2[9]
8-hydroxy-5-nitroquinoline (NQ)Jurkat (T-cell leukemia)~2-3[9]
7-aminoisoquinoline-5,8-quinone deriv.Various human cancer cell linesVaries[7]
5-aryl-8-aminoquinoline deriv.MCF-7 (Breast cancer)5-8[6]
Quinoline-5-sulfonamide deriv. (3c)C-32 (Amelanotic melanoma)Comparable to Cisplatin[10]
Quinoline-5-sulfonamide deriv. (3c)A549 (Lung adenocarcinoma)Comparable to Cisplatin[10]
Quinoline-5-sulfonamide deriv. (3c)MDA-MB-231 (Breast adenocarcinoma)Comparable to Doxorubicin[10]

Note: The table includes data for closely related 5-substituted quinoline derivatives to provide a broader context of their potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[11]

Visualization: Anticancer Signaling Pathway

anticancer_pathway Compound This compound Derivative NQO1 NQO1 Inhibition Compound->NQO1 ROS ↑ Reactive Oxygen Species (ROS) NQO1->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 inhibits Bax Bax (Pro-apoptotic) ROS->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion Casp9 Caspase-9 Mitochondrion->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed pathway for ROS-induced apoptosis by this compound derivatives.

Antimicrobial Activity

Quinoline derivatives, particularly the fluoroquinolones, are well-established antibacterial agents.[12] Research has also explored other quinoline scaffolds, including this compound derivatives, for their potential to combat a range of microbial pathogens.[2][13]

Mechanism of Action

The primary antibacterial mechanism for the widely studied fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[12] For other this compound derivatives, such as Schiff bases, the mechanism may involve disruption of the bacterial cell wall or interference with essential enzymatic processes.[2] The lipophilicity of these compounds, often enhanced by complexation with metals, can facilitate their transport across microbial membranes to reach intracellular targets.[14]

Quantitative Data: Antimicrobial Potency

The antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in agar diffusion assays.

Compound ClassMicroorganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
Schiff base of this compound (3e)E. coli23 mm[13]
Schiff base of this compound (3e)X. campertris20 mm[13]
Schiff base of this compound (3e)A. niger (fungus)68% inhibition[13]
Schiff base of this compound (3f)E. coli22 mm[13]
Schiff base of this compound (3f)X. campertris24 mm[13]
8AQ-Cu-5Nu ComplexP. shigelloides256 µg/mL (MIC)[14]
8AQ-Cu-5Iu ComplexS. dysenteriae25% inhibition at 256 µg/mL[14]
Quinolone hybrid (5d)Gram-positive & Gram-negative strains0.125 - 8 µg/mL (MIC)[15]

Note: Data for related aminoquinoline derivatives are included to illustrate the antimicrobial potential of the scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is read as the lowest concentration that prevents visible turbidity.

Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Grow the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization: Antimicrobial Testing Workflow

antimicrobial_workflow Start Start: Isolate Microorganism Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Compound Prepare Serial Dilutions of 5-AQ Compound Start->Compound Plate Inoculate 96-Well Plate (Compound + Inoculum) Inoculum->Plate Compound->Plate Incubate Incubate at 37°C for 16-20 hours Plate->Incubate Read Visually Read MIC Incubate->Read End End: Determine MIC Value Read->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Quinoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[16]

Mechanism of Action

The anti-inflammatory effects of some quinoline-related compounds are mediated through the inhibition of key inflammatory pathways. One such pathway is the nuclear factor-kappa B (NF-κB) signaling cascade.[16][17] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[16][18] Additionally, some compounds can decrease levels of nitric oxide (NO) and other inflammatory mediators.[16]

Quantitative Data: Anti-inflammatory Effects
Compound ClassModelEffectReference
Quinoxaline derivative (DEQX)In vivo inflammation modelSignificant decrease in IL-1β and TNF-α levels[18]
Quinoxaline derivative (OAQX)In vivo inflammation modelSignificant decrease in IL-1β and TNF-α levels[18]
NIQBDMTX-induced inflammationSignificant decrease in IL-1β and NF-κB levels[16]
NIQBDMTX-induced inflammationSignificant decrease in nitric oxide (NO)[16]

NIQBD (N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine) is a complex quinoline derivative.

Experimental Protocol: Griess Assay for Nitric Oxide

This assay quantifies nitrite (a stable product of NO) in biological samples as an indicator of NO production.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound. The intensity of the color, measured by absorbance, is proportional to the nitrite concentration.

Methodology:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the this compound test compound.

  • Sample Collection: After a 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample. Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes at room temperature.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage inhibition of NO production by the test compound.[11]

Visualization: NF-κB Inflammatory Pathway

nfkB_pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates Complex IκB-NF-κB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Complex->IkB degrades Complex->NFkB releases Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription->Cytokines Compound This compound Derivative Compound->IKK inhibits neuroprotection_pathway Compound 8-Aminoquinoline-Cu Complex SIRT1 SIRT1 Activation Compound->SIRT1 FOXO3a FOXO3a SIRT1->FOXO3a activates Antioxidant Antioxidant Defense Genes FOXO3a->Antioxidant Mitochondria Mitochondrial Function FOXO3a->Mitochondria ROS Oxidative Stress (ROS) Antioxidant->ROS reduces Mitochondria->ROS reduces Apoptosis Apoptosis ROS->Apoptosis Survival Neuronal Survival Apoptosis->Survival prevents

References

5-Aminoquinoline's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Interactions and Biological Effects of 5-Aminoquinoline and Its Derivatives

Introduction

This compound and its structural analogs, particularly 5-aminoisoquinoline-1-one (5-AIQ), have emerged as a significant class of bioactive molecules with diverse therapeutic potential. Initially recognized for their role as intermediates in the synthesis of pharmaceuticals like antimalarial and antibacterial agents, their mechanism of action has been elucidated to encompass a range of molecular targets, making them promising candidates for drug development in oncology, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound and its derivatives in biological systems, with a focus on their role as inhibitors of Poly(ADP-ribose) polymerases (PARPs). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound class.

Core Mechanism of Action: PARP Inhibition

The primary and most extensively studied mechanism of action for this compound and its derivatives is the inhibition of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, with a particular potency against PARP-1. PARP-1 is a key enzyme in the DNA damage response pathway, where it detects DNA single-strand breaks and catalyzes the synthesis of poly(ADP-ribose) chains on acceptor proteins, a process crucial for the recruitment of DNA repair machinery.

By inhibiting PARP-1, this compound derivatives disrupt the repair of DNA damage. This disruption has profound implications, particularly in cancer therapy, where it can lead to the accumulation of DNA lesions and subsequent cell death, especially in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Signaling Pathway: PARP-1 Inhibition and NF-κB Downregulation

One of the critical downstream effects of PARP-1 inhibition by this compound is the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in inflammation, cell survival, and immune responses. The inhibition of PARP-1 by compounds like 5-AIQ leads to a reduction in NF-κB activity, which in turn downregulates the expression of various pro-inflammatory genes, including cytokines and adhesion molecules. This anti-inflammatory effect contributes to the therapeutic potential of this compound derivatives in a range of inflammatory conditions.

PARP1_NFkB_Pathway cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 PARP-1 Activation & Inhibition cluster_2 NF-κB Signaling Cascade DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NFkB_complex IKK-IκB-NF-κB (inactive) PARP1->NFkB_complex activates 5_AQ This compound 5_AQ->PARP1 inhibits DNA_Repair_Proteins DNA Repair Proteins PAR->DNA_Repair_Proteins recruits NFkB_active NF-κB (active) NFkB_complex->NFkB_active releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Pro_inflammatory_Genes promotes

Caption: PARP-1 inhibition by this compound disrupts DNA repair and downregulates NF-κB signaling.

Anticancer Mechanisms

Beyond PARP inhibition, aminoquinolines exhibit anticancer properties through various other mechanisms, often in a synergistic manner. These include the induction of apoptosis and interference with critical cell signaling pathways that regulate cell growth, proliferation, and survival.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies have implicated aminoquinolines in the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. By inhibiting key components of this cascade, aminoquinolines can effectively suppress tumor growth.

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Aminoquinoline Aminoquinolines Aminoquinoline->PI3K inhibits Aminoquinoline->Akt inhibits Aminoquinoline->mTORC1 inhibits

Caption: Aminoquinolines inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth.

Signaling Pathway: ATM-ATR/p53/p21 Activation

Aminoquinolines can also induce DNA damage, which in turn activates the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) signaling pathway. This leads to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the expression of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest and allowing for DNA repair or, if the damage is too severe, apoptosis.

ATM_ATR_p53_Pathway Aminoquinoline Aminoquinolines DNA_Damage DNA Damage Aminoquinoline->DNA_Damage induces ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & activates p21 p21 p53->p21 upregulates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Aminoquinolines can induce DNA damage, activating the ATM/ATR-p53 pathway.

Antimalarial Mechanism of Action

In the context of malaria, the mechanism of action of aminoquinolines, such as chloroquine, is distinct from their anticancer effects. The primary target is the digestive vacuole of the Plasmodium parasite. The parasite digests hemoglobin from the host's red blood cells, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they interfere with heme detoxification by capping the growing hemozoin crystals, preventing further polymerization. The accumulation of free heme is toxic to the parasite, leading to its death.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activities of this compound and its derivatives against various biological targets.

Table 1: PARP-1 Inhibitory Activity

CompoundIC50 (nM)Cell Line/Assay ConditionReference
5-Aminoisoquinolin-1-one (5-AIQ)240Semi-purified PARP-1
Quinoxaline Derivative 8a2.31Colorimetric PARP-1 assay
Quinoxaline Derivative 53.05Colorimetric PARP-1 assay
Olaparib (Reference)4.40Colorimetric PARP-1 assay

Table 2: Anticancer Activity

CompoundIC50 (µM)Cell LineReference
Quinoxaline Derivative 52.57MDA-MB-436 (Breast Cancer)
Olaparib (Reference)8.90MDA-MB-436 (Breast Cancer)
PQQ0.064HL-60 (Leukemia)

Table 3: Antimalarial Activity

CompoundIC50 (nM)P. falciparum StrainReference
4-Aminoquinoline Derivative 185.6W2 (CQ-resistant)
4-Aminoquinoline Derivative 417.3W2 (CQ-resistant)
Chloroquine (Reference)382W2 (CQ-resistant)
4-Aminoquinoline Derivative 3e1.0K1 (CQ-resistant)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound derivatives. Below are summarized protocols for key in vitro assays.

PARP-1 Inhibition Assay (Colorimetric)

This assay quantifies the inhibition of PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Reaction Mixture: Prepare a reaction mixture containing the test compound (at various concentrations), recombinant PARP-1 enzyme, and biotinylated NAD+.

  • Incubation: Add the reaction mixture to the histone-coated wells and incubate to allow the PARP-1 reaction to proceed.

  • Detection: Wash the wells and add streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition of PARP-1 activity for each compound concentration and determine the IC50 value.

NF-κB Reporter Assay

This cell-based assay measures the activity of the NF-κB transcription factor.

  • Cell Culture: Use a stable cell line (e.g., HEK293) containing an NF-κB response element-driven luciferase reporter gene.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with the test compound for a specified period.

  • Stimulation: Induce NF-κB activation using a stimulant such as TNF-α.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and determine the effect of the compound on NF-κB activation.

NFkB_Reporter_Assay_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment and Stimulation cluster_2 Day 2: Lysis and Detection Seed_Cells Seed HEK293 NF-κB reporter cells in a 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Add this compound derivative (test compound) Incubate_Overnight->Add_Compound Incubate_Compound Incubate Add_Compound->Incubate_Compound Add_Stimulant Add NF-κB stimulant (e.g., TNF-α) Incubate_Compound->Add_Stimulant Incubate_Stimulant Incubate Add_Stimulant->Incubate_Stimulant Lyse_Cells Lyse cells Incubate_Stimulant->Lyse_Cells Add_Luciferase_Substrate Add Luciferase Substrate Lyse_Cells->Add_Luciferase_Substrate Measure_Luminescence Measure Luminescence (Luminometer) Add_Luciferase_Substrate->Measure_Luminescence

Caption: Workflow for a typical NF-κB luciferase reporter assay.

In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay measures the proliferation of P. falciparum in red blood cells by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes.

  • Drug Dilution: Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add parasitized red blood cells and the drug dilutions.

  • Radiolabeling: Add [3H]-hypoxanthine to each well and incubate.

  • Harvesting: Harvest the cells onto a filter mat and wash to remove unincorporated radiolabel.

  • Scintillation Counting: Measure the radioactivity of each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of parasite growth and determine the IC50 value.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential, primarily driven by their potent inhibition of PARP-1. This activity, coupled with their ability to modulate other critical signaling pathways such as PI3K/Akt/mTOR and ATM-ATR/p53, underscores their promise in the development of novel anticancer and anti-inflammatory agents. Furthermore, the well-established antimalarial properties of the broader aminoquinoline class highlight the diverse biological activities of this scaffold. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this compound-based compounds.

Solubility and stability of 5-Aminoquinoline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 5-Aminoquinoline

Introduction

This compound (5-AQ) is an aromatic amine and a derivative of quinoline, a heterocyclic aromatic compound. Its structure, featuring a hydrophobic quinoline core and a polar amino group, makes it a valuable intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and pesticides. For researchers, scientists, and drug development professionals, a thorough understanding of 5-AQ's physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions, is paramount for its effective application in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. It consolidates available data, outlines predictive behaviors based on its chemical structure, and provides detailed experimental protocols for determining these critical parameters.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties fundamentally influence its solubility and stability.

PropertyValueReference
Molecular Formula C₉H₈N₂[1]
Molecular Weight 144.17 g/mol [1]
Appearance White to slightly yellow crystalline powder or granules[2]
Melting Point 106-109 °C[2]
Boiling Point 310 °C[2]
pKa 5.46 (at 20°C)[2]
SMILES C1=CC(=C2C=CC=NC2=C1)N[1]
InChIKey XMIAFAKRAAMSGX-UHFFFAOYSA-N[1]

Solubility Profile of this compound

Predicted and Qualitative Solubility

The presence of the amino group suggests that 5-AQ will exhibit enhanced solubility in polar protic solvents through hydrogen bonding. Its solubility is also expected to be significant in polar aprotic solvents capable of solvating the aromatic system and the polar functional group. Conversely, its inherent aromatic character limits its solubility in highly polar solvents like water, while its polarity restricts solubility in non-polar solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Moderately SolubleThe amino group can form hydrogen bonds with the solvent.[2]
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Highly SolubleThese solvents effectively solvate both the polar amino group and the aromatic quinoline system.[2][3]
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe overall polarity of 5-AQ is too high for significant interaction with non-polar solvents.[3]
Aqueous Buffers Phosphate-Buffered Saline (PBS)pH-DependentSolubility is expected to increase in acidic solutions (pH < pKa of 5.46) where the amino group is protonated, forming a more soluble salt.[3]
Quantitative Solubility of a Structurally Related Compound

To provide a quantitative perspective, the table below presents solubility data for 5-chloro-8-hydroxyquinoline, a structurally analogous compound. These values, measured in mole fraction at 298.15 K (25 °C), illustrate the typical solubility trends in various solvent classes.

Table 2: Mole Fraction Solubility of 5-chloro-8-hydroxyquinoline at 298.15 K

SolventMole Fraction Solubility (x₁)
1,4-Dioxane0.0751
2-Ethoxyethanol0.0333
n-Propyl Acetate0.0297
2-Methoxyethanol0.0291
Ethyl Acetate0.0269
Acetone0.0200
n-Propyl Alcohol0.0076
Ethanol0.0058
Methanol0.0042

Data sourced from a study on 5-chloro-8-hydroxyquinoline and is provided for illustrative purposes only.[4]

Stability Profile of this compound

The stability of this compound is a critical factor for its storage and application. Degradation can occur through several pathways, influenced by pH, temperature, light, and the presence of oxidizing agents.

Influence of pH and Temperature

Aromatic amines can be susceptible to degradation, especially at non-optimal pH values and elevated temperatures. For structurally related amino-containing compounds like 5-aminolevulinic acid (ALA), stability is highly pH-dependent, with rapid degradation observed at physiological pH (7.4) and higher temperatures.[5][6][7] ALA solutions are most stable at acidic pH (around 4.0) and low temperatures (4 °C).[5] A similar trend can be anticipated for this compound. The amino group can be susceptible to oxidation, which may be accelerated at neutral or basic pH and higher temperatures.

Photostability

Quinoline and its derivatives can be sensitive to light. Exposure to UV radiation can lead to photochemical reactions, including oxidation and polymerization. Therefore, it is recommended to store this compound and its solutions protected from light.

Oxidative Stability

The amino group on the quinoline ring is an electron-donating group, making the molecule susceptible to oxidation.[8] Contact with strong oxidizing agents or prolonged exposure to air can lead to the formation of colored degradation products, potentially through the formation of oligomers or phenazine-like units.[8] It is noted as being air-sensitive.[2]

Table 3: Summary of this compound Stability Characteristics

ConditionPotential EffectRationale and Recommendations
pH Degradation at neutral to high pH.The unprotonated amino group is more susceptible to oxidation. Stock solutions should ideally be prepared in slightly acidic buffers and used promptly.[5]
Temperature Accelerated degradation at elevated temperatures.Degradation reactions follow first-order kinetics and are temperature-dependent.[5] Store stock solutions at low temperatures (e.g., 4 °C) for short-term use or frozen for long-term storage.
Light Potential for photodegradation.The aromatic system can absorb UV light, leading to degradation. Store the solid compound and its solutions in amber vials or otherwise protected from light.[9]
Oxygen/Oxidants Susceptible to oxidation.The amino group can be readily oxidized.[8] Store under an inert atmosphere (e.g., Argon, Nitrogen) and avoid contact with strong oxidizing agents.[2]

Experimental Protocols

Detailed and validated experimental methods are essential for accurately determining the solubility and stability of this compound.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment:

  • This compound solid

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: Add a precise, known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid by either centrifugation or by filtering through a chemically compatible syringe filter. This step must be performed carefully to avoid temperature changes that could alter solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

    • Dilute the saturated filtrate with a known volume of solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration using the calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. The result is the solubility of this compound in that solvent at the specified temperature, typically reported in mg/mL or molarity.

Protocol: Stability-Indicating Assay using HPLC

This protocol assesses the stability of this compound in solution under various stress conditions.

Materials and Equipment:

  • This compound

  • Buffers of different pH values (e.g., pH 2, pH 7, pH 9)

  • 3% Hydrogen Peroxide (for oxidative stress)

  • HPLC system with a UV or PDA detector

  • Temperature-controlled chambers/water baths

  • Photostability chamber with controlled light/UV exposure

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid/Base Hydrolysis: Dilute the stock solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Store vials at a set temperature (e.g., 60 °C).

    • Oxidative Stress: Dilute the stock solution with a solution of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Store vials of the stock solution at an elevated temperature (e.g., 60 °C) and in a refrigerator (e.g., 4 °C) as a control.

    • Photostability: Expose vials of the stock solution to a controlled light source as per ICH Q1B guidelines, alongside a control sample wrapped in aluminum foil.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial. Quench the reaction if necessary (e.g., neutralize acid/base samples).

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method. This method must be capable of separating the intact this compound peak from all potential degradation product peaks. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.

    • Analyze each sample by HPLC. Record the peak area of the intact this compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • Identify and, if possible, quantify the major degradation products.

Visualized Experimental Workflow

The following diagram illustrates the integrated workflow for assessing the solubility and stability of this compound.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment sol_start Start: Excess 5-AQ Solid sol_step1 Add Known Volume of Solvent sol_start->sol_step1 sol_step2 Equilibrate (24-48h) Constant Temperature sol_step1->sol_step2 sol_step3 Phase Separation (Centrifuge / Filter) sol_step2->sol_step3 sol_step4 Quantify Supernatant (HPLC / UV-Vis) sol_step3->sol_step4 sol_end Result: Solubility Data (mg/mL or Molarity) sol_step4->sol_end stab_start Start: 5-AQ Stock Solution stab_step1 Apply Stress Conditions (pH, Temp, Light, Oxidant) stab_start->stab_step1 stab_step2 Collect Samples at Time Intervals (t=0, 1, 2...) stab_step1->stab_step2 stab_step3 Analyze by Stability-Indicating HPLC Method stab_step2->stab_step3 stab_end Result: Degradation Profile (% Remaining vs. Time) stab_step3->stab_end compound This compound (Test Compound) compound->sol_start Shake-Flask Method compound->stab_start Forced Degradation Study

Caption: Workflow for determining the solubility and stability of this compound.

References

5-Aminoquinoline and its isomers' fundamental differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Aminoquinoline and its Isomers: Fundamental Differences

Introduction

Aminoquinolines are a class of aromatic heterocyclic compounds derived from quinoline through the substitution of a hydrogen atom with an amino group (-NH₂). The position of this amino group on the quinoline ring system gives rise to seven possible constitutional isomers, each with a unique set of physicochemical properties, reactivity, and biological activities. These differences are fundamental to their applications, which span from cornerstone antimalarial drugs to advanced fluorescent probes and versatile chemical building blocks.

This technical guide provides a detailed comparison of this compound and its key isomers, focusing on the core differences that are critical for researchers, scientists, and drug development professionals. The document outlines their synthesis, physicochemical characteristics, reactivity, and biological significance, presenting quantitative data in comparative tables and illustrating key processes with diagrams.

Core Structures

The fundamental difference between the isomers lies in the position of the amino group on the bicyclic quinoline structure. The quinoline ring is numbered starting from the nitrogen atom, proceeding around the nitrogen-containing ring and then the carbocyclic ring. This guide will focus on the most prominent and well-studied isomers: 3-aminoquinoline, 4-aminoquinoline, this compound, 6-aminoquinoline, and 8-aminoquinoline.

Caption: Figure 1. Numbering of the Quinoline Ring and Structure of this compound.

Physicochemical Properties: A Comparative Analysis

The position of the amino group significantly influences the electronic distribution within the aromatic system, which in turn dictates properties such as melting point, pKa, and solubility. While all isomers share the same molecular formula (C₉H₈N₂) and molar mass (144.17 g/mol ), their physical properties vary considerably.

Table 1: Comparative Physicochemical Properties of Aminoquinoline Isomers

Property3-Aminoquinoline4-AminoquinolineThis compound6-Aminoquinoline8-Aminoquinoline
CAS Number 580-17-6578-68-7611-34-7[1]580-15-4[2]578-66-5[3]
Appearance Crystalline PowderCrystalline PowderYellow Crystalline Solid[4]Light Yellow Crystals[5]Pale Yellow Solid[3]
Melting Point (°C) 92-94153-156109-11111465[3]
pKa 5.039.175.575.823.99
Water Solubility SolubleSolubleLowSparingly SolubleLow[6]
Solubility in Organics Soluble in ethanol, chloroform[7]Soluble in polar solventsSoluble in ethanol, DMSOSoluble in benzeneSoluble in ethanol, DMSO[6]

Note: pKa and solubility values are compiled from various sources and can vary slightly based on experimental conditions.

Synthesis of Aminoquinoline Isomers

The synthetic routes to aminoquinoline isomers are diverse and often isomer-specific. The most common strategies involve either the reduction of a corresponding nitroquinoline or cyclization reactions like the Skraup synthesis.

General Synthesis Pathway: Reduction of Nitroquinolines

A prevalent method for synthesizing aminoquinolines is the reduction of the corresponding nitroquinoline precursor. This can be achieved using various reducing agents.

G Nitroquinoline Nitroquinoline (X-NO₂) Aminoquinoline Aminoquinoline (X-NH₂) Nitroquinoline->Aminoquinoline Reduction ReducingAgent Reducing Agent (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) ReducingAgent->Aminoquinoline

Caption: Figure 2. General workflow for the synthesis of aminoquinolines via reduction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation [8]

  • Setup: To a 100 mL three-necked flask, add 50 mL of 95% ethanol, 4.35 g (0.025 mol) of 5-nitroquinoline, 0.50 g of 10% Pd/C catalyst, and 2.65 g (0.045 mol) of 80% hydrazine hydrate.[8]

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the hot solution to remove the Pd/C catalyst.

  • Isolation: Partially evaporate the ethanol from the filtrate and allow it to cool.

  • Purification: The resulting solid is recrystallized from an ethanol-water mixture to yield light brown crystals of this compound. The reported yield is approximately 91%.[8]

Protocol 2: Synthesis of 6-Aminoquinoline via Skraup Reaction and Subsequent Reduction [5]

  • Step A (Skraup Reaction): In a 250 mL three-necked flask, slowly add 79 mL of concentrated sulfuric acid to 65 mL of glycerol, keeping the temperature below 70°C.

  • Add 40 g (0.29 mol) of 4-nitroaniline in portions. Heat the reaction to 85°C for 40 minutes.

  • Add a solution of 2.76 g of potassium iodide and 3.2 g of iodine in 15 mL of water dropwise over 20 minutes.

  • Slowly heat the mixture to 135°C and react for 4 hours until TLC shows the disappearance of starting material.[5]

  • Cool to room temperature, pour the reaction mixture into ice water, and adjust the pH to 3-4 with saturated sodium hydroxide solution.

  • Filter the precipitate, wash with water until neutral, and dry to obtain 6-nitroquinoline.[5]

  • Step B (Reduction): In a reaction vessel, combine 30 g (0.172 mol) of 6-nitroquinoline, 19.2 g (0.30 mol) of 80% hydrazine hydrate, 3 g of 10% Pd/C, and 250 mL of ethanol.[5]

  • Heat the mixture in an oil bath for 6 hours.

  • After cooling and filtering, concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (ethyl acetate-petroleum ether) to obtain 6-aminoquinoline as light yellow crystals (71% yield).[5]

Protocol 3: Synthesis of 8-Aminoquinoline via Nitration and Reduction [3]

  • Nitration: Quinoline is nitrated to produce a mixture of 5-nitroquinoline and 8-nitroquinoline.

  • Separation: The isomers are separated by distillation and sublimation.[3]

  • Reduction: The isolated 8-nitroquinoline is reduced using tin powder in the presence of hydrochloric acid to yield 8-aminoquinoline.[3] An alternative method involves the amination of 8-chloroquinoline.[3]

Fundamental Differences in Reactivity and Biological Activity

The location of the electron-donating amino group dramatically alters the electronic properties of the quinoline system, leading to distinct reactivity patterns and biological functions.

G cluster_4 4-Aminoquinoline cluster_8 8-Aminoquinoline cluster_5 This compound cluster_6 6-Aminoquinoline node_4 Antimalarial Core (e.g., Chloroquine) Inhibits heme polymerization node_8 Antimalarial (Tissue Stage) (e.g., Primaquine, Tafenoquine) Metabolized to active quinone-imines node_5 Pharmaceutical Intermediate Fluorescent Probes Antibacterial/Anticancer Activity node_6 Drug Design Intermediate Fluorescent Derivatizing Agent

Caption: Figure 3. Logical relationship between isomer structure and primary biological role.

4-Aminoquinolines

The 4-aminoquinoline scaffold is the backbone of some of the most famous antimalarial drugs, including chloroquine and amodiaquine.[9]

  • Mechanism of Action: These compounds are thought to act by accumulating in the acidic food vacuole of the malaria parasite.[10] There, they complex with ferriprotoporphyrin IX (hematin), preventing its detoxification through polymerization into hemozoin. This buildup of toxic hematin leads to parasite death.[10] The presence of a 7-chloro group is often crucial for this activity.[10]

  • Applications: Primarily used as blood schizontocidal agents against Plasmodium species.[11]

8-Aminoquinolines

This class, including primaquine and tafenoquine, is unique in its ability to target the dormant liver stages (hypnozoites) of P. vivax and P. ovale, thus preventing malarial relapse.[3][12][13]

  • Mechanism of Action: The mechanism is not fully elucidated but is believed to involve metabolic activation to electrophilic quinone-imine intermediates. These metabolites may generate reactive oxygen species and interfere with the parasite's mitochondrial electron transport chain.[11][13]

  • Applications: Used for the radical cure of relapsing malaria.[13] Derivatives are also explored as chemosensors for metal ions and as directing groups in organic synthesis.[3][14]

5-Aminoquinolines

This compound and its derivatives exhibit a broad spectrum of biological activities and serve as important synthetic intermediates.

  • Biological Activity: Derivatives have shown promising antibacterial activity, often by inhibiting DNA gyrase.[15] They also possess antifungal and anticancer properties.[16] A series of 5-aryl-8-aminoquinoline derivatives showed potent activity against Plasmodium falciparum.[17]

  • Applications: It is a key building block for pharmaceuticals and is used to create organic fluorescent molecules with push-pull electronic structures, making them sensitive probes for their microenvironment.[8][18]

6-Aminoquinolines

6-Aminoquinoline is a valuable intermediate in medicinal chemistry.

  • Biological Activity: It is a precursor for compounds screened for antimalarial activity and is used in the preparation of diaminopyrimidine derivatives that act as 5-HT4 receptor agonists.[2][5]

  • Applications: Used as an internal standard in HPLC analysis and as a fluorescent derivatizing agent for biochemicals.[2]

Conclusion

The fundamental differences among aminoquinoline isomers, dictated solely by the position of the amino substituent, give rise to a remarkable diversity in their chemical and biological profiles. The 4- and 8-amino isomers are cornerstones of antimalarial therapy, with distinct mechanisms and targets within the parasite life cycle. In contrast, 5- and 6-aminoquinolines serve as versatile platforms for the development of new therapeutics, including antibacterials and anticancer agents, as well as functional materials like fluorescent dyes. A thorough understanding of these structure-property and structure-activity relationships is essential for leveraging the full potential of the aminoquinoline scaffold in drug discovery and materials science.

References

Unlocking Therapeutic Potential: A Technical Guide to 5-Aminoquinoline Derivatives and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity. Derivatives of this heterocyclic core are actively being investigated for their potential to address a range of therapeutic needs, from infectious diseases to cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their multifaceted mechanism of action involves the modulation of several key signaling pathways and cellular processes critical for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Nitroxoline (5-amino-8-hydroxyquinoline)Raji (B-cell lymphoma)0.438[1]
HL60 (leukemia)0.23[1]
DHL-4 (lymphoma)0.31[1]
Panc-1 (pancreatic cancer)0.87[1]
A2780 (ovarian cancer)0.45[1]
11-(1,4-Bisaminopropylpiperazinyl)-5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG2 (liver cancer)3.3 µg/mL[2]
HCT-116 (colon cancer)23 µg/mL[2]
MCF-7 (breast cancer)3.1 µg/mL[2]
A549 (lung cancer)9.96 µg/mL[2]
Chloroquine Fumardiamide DerivativesMCF-7, H460, HCT-116, SW620Low µM range[3]
Mefloquine FumardiamidesMCF-7, H460, HCT-116, SW620Low µM range[3]
6-Bromo-5-nitroquinolineC6 (glioblastoma), HeLa (cervical), HT29 (adenocarcinoma)Active, comparable to 5-FU[4]
6,8-DiphenylquinolineC6 (glioblastoma), HeLa (cervical), HT29 (adenocarcinoma)Active, comparable to 5-FU[4]
Amino-quinoline-5,8-dione derivative 6d HeLaS3 (cervical cancer)0.59[5]
KB-vin (multidrug-resistant)1.52[5]
Amino-quinoline-5,8-dione derivative 7d HeLaS3 (cervical cancer)0.87[5]
KB-vin (multidrug-resistant)1.01[5]
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HTC-8 (colon), HL-60 (leukemia)0.314 - 4.65 µg/cm³[6]
Key Anticancer Targets and Signaling Pathways

1. NF-κB Signaling Pathway:

The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer cell survival. Some this compound derivatives have been shown to inhibit the NF-κB signaling pathway, thereby promoting apoptosis in cancer cells.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm ext_stim External Stimuli (e.g., TNF-α, IL-1) receptor Receptor ext_stim->receptor IKK_complex IKK Complex receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits proteasome Proteasome IkB->proteasome ubiquitination & degradation nucleus Nucleus NFkB->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) aminoquinoline This compound Derivative aminoquinoline->IKK_complex inhibits PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates cell_growth Cell Growth & Proliferation mTORC1->cell_growth aminoquinoline This compound Derivative aminoquinoline->PI3K inhibits aminoquinoline->mTORC1 inhibits Drug_Screening_Workflow synthesis Synthesis of This compound Derivatives primary_screening Primary Screening (e.g., Cell Viability Assays) synthesis->primary_screening hit_identification Hit Identification primary_screening->hit_identification hit_identification->synthesis Inactive secondary_assays Secondary Assays (Target-based, e.g., Enzyme Inhibition) hit_identification->secondary_assays Active Hits mechanism_of_action Mechanism of Action Studies (e.g., Western Blot, Signaling Pathway Analysis) secondary_assays->mechanism_of_action lead_optimization Lead Optimization (Structure-Activity Relationship) mechanism_of_action->lead_optimization lead_optimization->synthesis preclinical_studies In Vivo Preclinical Studies (Animal Models) lead_optimization->preclinical_studies clinical_trials Clinical Trials preclinical_studies->clinical_trials

References

Methodological & Application

Application Notes: 5-Aminoquinoline as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinoline (5-AQ) is a fluorescent aromatic compound that has garnered significant interest as a versatile platform for the development of chemosensors for metal ion detection.[1] Quinoline derivatives are known for their potential applications in various fields, including the synthesis of dyes and drugs, and as sensitive probes for their microenvironment.[1] The presence of the amino group in 5-AQ provides a site for functionalization, allowing for the design of probes with enhanced selectivity and sensitivity towards specific metal ions. The interaction of 5-AQ and its derivatives with metal ions can lead to significant changes in their photophysical properties, such as fluorescence enhancement ("turn-on") or quenching ("turn-off"), providing a basis for their use in sensing applications.[2] This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for the detection of metal ions.

Principle of Detection

The primary mechanism behind the fluorescence sensing of metal ions by this compound and its derivatives often involves Chelation-Enhanced Fluorescence (CHEF). In its free form, the fluorescence of the 5-AQ probe may be quenched through processes such as photoinduced electron transfer (PET). Upon chelation with a metal ion, the lone pair of electrons involved in the quenching process become engaged in coordination, inhibiting PET and leading to a significant enhancement of the fluorescence intensity.[2] Other mechanisms, such as intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), can also play a role in the fluorescence response.[2][3]

Quantitative Data Summary

The performance of this compound and its derivatives as fluorescent probes for various metal ions is summarized in the table below. This data highlights the selectivity and sensitivity of these probes.

Probe/Derivative NameTarget IonLimit of Detection (LOD)Linear RangeStoichiometry (Sensor:Ion)Sensing MechanismReference
This compound (5AQ)Ag⁺Not SpecifiedNot Specified1:1Charge Transfer[1]
Quinoline-based probeCu²⁺1.03 µMNot Specified1:1Fluorescence Enhancement[2][4]
8-Aminoquinoline Schiff BaseAl³⁺3.23 x 10⁻⁸ MNot Specified2:1Turn-on Fluorescence[2]
Aminoquinoline Based SensorPb²⁺, Al³⁺Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Note: "Not specified" indicates that the data was not available in the cited sources. The development of novel this compound derivatives is an active area of research, and new probes with improved characteristics are continuously being reported.[6][7]

Experimental Protocols

The following are generalized protocols for the application of this compound as a fluorescent probe for metal ion detection. These should be optimized for specific experimental conditions and probe characteristics.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (reagent grade)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Accurately weigh a specific amount of this compound powder.

  • Dissolve the powder in a suitable volume of anhydrous DMSO or ethanol to prepare a stock solution of a desired concentration (e.g., 1-10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light, to prevent degradation.

Protocol 2: Fluorometric Titration for Metal Ion Detection

This protocol outlines the procedure for performing a fluorometric titration to determine the concentration of a target metal ion.

Materials and Equipment:

  • This compound stock solution (from Protocol 1)

  • Stock solutions of various metal ion salts (e.g., nitrates or perchlorates) in deionized water (e.g., 10 mM)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Working Solution: Prepare a working solution of the this compound probe (e.g., 10 µM) in the chosen buffer solution.

  • Blank Measurement: Transfer the working solution to a quartz cuvette and record its fluorescence emission spectrum. This will serve as the baseline fluorescence.

  • Titration: Incrementally add small aliquots of the target metal ion stock solution to the cuvette containing the probe solution.

  • Equilibration and Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes. Record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. From this titration curve, the linear range, sensitivity, and binding stoichiometry (using methods like Job's plot) can be determined. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.[2]

Protocol 3: Competition Experiment for Selectivity Assessment

This experiment is crucial to evaluate the selectivity of the this compound probe for the target metal ion in the presence of other potentially interfering ions.

Materials and Equipment:

  • Same as Protocol 2, with the addition of stock solutions of various interfering metal ions.

Procedure:

  • Preparation of Mixed Solution: Prepare a solution containing the this compound probe and a specific concentration of the target metal ion.

  • Addition of Interfering Ions: To this solution, add a concentration of a potentially interfering metal ion (typically in excess, e.g., 10-fold or 100-fold higher concentration than the target ion).

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the mixed solution.

  • Comparison: Compare the fluorescence intensity of the solution containing the target ion and the interfering ion with the intensity of the solution containing only the target ion. A minimal change in fluorescence indicates high selectivity for the target ion.

  • Repeat: Repeat steps 2-4 for all potential interfering metal ions to be tested.

Visualizations

Signaling Pathway

CHEF_Mechanism cluster_0 Free Probe State cluster_1 Complexed State Probe This compound (Low Fluorescence) PET PET (Active) Probe->PET Fluorescence Quenching Complex 5-AQ-Metal Ion Complex (High Fluorescence) Probe->Complex Chelation PET_inactive PET (Inhibited) Complex->PET_inactive Fluorescence Enhancement Metal_Ion Metal Ion Metal_Ion->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway for a this compound-based probe.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_probe Prepare 5-AQ Stock Solution titration Perform Fluorometric Titration prep_probe->titration prep_metal Prepare Metal Ion Stock Solutions prep_metal->titration selectivity Conduct Competition Experiments prep_metal->selectivity prep_buffer Prepare Buffer Solution prep_buffer->titration titration->selectivity plot Plot Fluorescence Intensity vs. Concentration titration->plot assess Assess Selectivity selectivity->assess calculate Determine LOD, Linear Range, and Stoichiometry plot->calculate

Caption: General experimental workflow for metal ion detection using this compound.

References

Application of 5-Aminoquinoline in Antimalarial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat of malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum strains, necessitates the continuous discovery and development of novel antimalarial agents. The 5-aminoquinoline scaffold has emerged as a promising chemotype in the pursuit of new therapeutics. As a privileged structure in medicinal chemistry, derivatives of this compound have demonstrated potent activity against both drug-sensitive and drug-resistant strains of the malaria parasite. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration and development of this compound-based antimalarial drug candidates.

Mechanism of Action: Inhibition of Heme Polymerization

The primary mechanism of action for many quinoline-based antimalarials, including this compound derivatives, is the inhibition of heme detoxification in the parasite's food vacuole.[1][2] During the intraerythrocytic stage of its lifecycle, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, inert crystal known as hemozoin (malaria pigment).[1][2] this compound derivatives are thought to interfere with this process by capping the growing hemozoin crystal, preventing further polymerization.[3] This leads to an accumulation of toxic free heme, which induces oxidative stress and ultimately results in parasite death.

cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation & Oxidative Stress Aminoquinoline This compound Derivative Aminoquinoline->Hemozoin Inhibition

Figure 1: Proposed mechanism of action of this compound derivatives.

Quantitative Data

The following tables summarize the in vitro antiplasmodial activity, in vivo efficacy, and cytotoxicity of selected this compound derivatives from various studies.

Table 1: In Vitro Antiplasmodial Activity of this compound Derivatives

Compound IDP. falciparum StrainIC50 (µM)Reference
5-Aryl-8-aminoquinoline (4bc)CQ-resistant5-8 (TI)[4]
5-Aryl-8-aminoquinoline (4bd)CQ-resistant5-8 (TI)[4]
5-Aryl-8-aminoquinoline (4be)CQ-resistant5-8 (TI)[4]
Quinoline Derivative (4b)P. falciparum0.46 (µg/mL)[5]
Quinoline Derivative (4g)P. falciparum0.30 (µg/mL)[5]
Quinoline Derivative (4i)P. falciparum0.014 (µg/mL)[5]
Quinoline Derivative (12)P. falciparum0.46 (µg/mL)[5]
TDR 588453D7 (CQ-sensitive)< 0.012[6]
TDR 58845W2 (CQ-resistant)0.00552 - 0.0898[6]
TDR 588463D7 (CQ-sensitive)< 0.012[6]
TDR 58846W2 (CQ-resistant)0.00552 - 0.0898[6]

TI: Therapeutic Index

Table 2: In Vivo Efficacy of this compound Derivatives in Plasmodium berghei Infected Mice

Compound IDDose (mg/kg/day)Administration Route% Parasitemia Suppression (Day 4)Mean Survival Time (Days)Reference
TDR 5884540Oral>90%>30 (Cure)[6]
TDR 5884640Oral>90%>30 (Cure)[6]
(S)-pentyl quinoline9Not SpecifiedSignificantly lower than controlSimilar to Mefloquine[7]
(S)-heptyl quinoline9Not SpecifiedSignificantly lower than controlSimilar to Mefloquine[7]

Table 3: Cytotoxicity of Quinoline Derivatives Against Mammalian Cell Lines

Compound IDCell LineIC50 (µM)Reference
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHepG23.3 (µg/mL)
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHCT-11623 (µg/mL)
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineMCF-73.1 (µg/mL)
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineA5499.96 (µg/mL)
7-chloroquinoline derivative (9)MCF-7< 50
7-chloroquinoline derivative (9)HCT-116< 50
7-chloroquinoline derivative (9)HeLa< 50
4-aminoquinoline hydrazone (1)MDBK147 (SI)
4-aminoquinoline hydrazone (1)HepG234 (SI)
4-aminoquinoline hydrazone (2)MDBK101 (SI)
4-aminoquinoline hydrazone (2)HepG258 (SI)
Salinomycin derivativesMRC-5Significantly less toxic than Salinomycin

SI: Selectivity Index (IC50 mammalian cells / IC50 parasite)

Experimental Protocols

Synthesis of this compound Derivatives

The following is a representative protocol for the synthesis of 7-chloroquinoline derivatives, which can be adapted for the synthesis of various this compound analogues. The key step is a nucleophilic aromatic substitution (SNAr) reaction.

Ultrasound-Assisted Synthesis of 1-(7-chloroquinolin-4-yl) Derivatives

  • Reaction Setup: In a suitable reaction vessel, mix 4,7-dichloroquinoline (1.0 eq) with the desired amine (e.g., o-phenylenediamine, thiosemicarbazide, or 3-amino-1,2,4-triazole) (1.0 eq) in ethanol (15 mL).

  • Ultrasonication: Place the reaction vessel in an ultrasonic bath and reflux for 30 minutes at ambient temperature.

  • Work-up: Monitor the reaction completion using thin-layer chromatography (TLC). After completion, add chloroform (150 mL) as an organic solvent.

  • Extraction: Wash the mixture with 1N NaOH (150 mL) to separate the organic and aqueous layers.

  • Purification: Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum. It relies on the intercalation of the fluorescent dye SYBR Green I into parasitic DNA.

start Start prep_plates Prepare 96-well plates with serial dilutions of this compound compounds start->prep_plates add_parasites Add synchronized ring-stage P. falciparum culture to each well prep_plates->add_parasites incubate Incubate plates for 72 hours add_parasites->incubate lyse_stain Add lysis buffer containing SYBR Green I incubate->lyse_stain incubate_dark Incubate in the dark for 1 hour lyse_stain->incubate_dark read_fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence analyze Calculate IC50 values read_fluorescence->analyze

Figure 2: Workflow for the in vitro SYBR Green I antimalarial assay.

Protocol:

  • Plate Preparation: Prepare a 96-well microtiter plate with serial dilutions of the test compounds in culture medium. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Parasite Culture: Add synchronized P. falciparum culture (ring-stage) at a parasitemia of 0.5% and a hematocrit of 2.5% to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate the plates in the dark for 1 hour at room temperature, and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Assay (4-Day Suppressive Test - Peter's Test)

This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

start Start infect_mice Infect mice with Plasmodium berghei start->infect_mice treat_mice Administer this compound compound or control daily for 4 days infect_mice->treat_mice monitor_parasitemia Prepare thin blood smears on Day 4 treat_mice->monitor_parasitemia stain_smears Stain smears with Giemsa monitor_parasitemia->stain_smears count_parasites Determine parasitemia by microscopy stain_smears->count_parasites analyze Calculate % suppression and mean survival time count_parasites->analyze

Figure 3: Workflow for the in vivo 4-day suppressive antimalarial test.

Protocol:

  • Infection: Infect mice intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Treatment: Administer the test compound orally or by another appropriate route once daily for four consecutive days, starting on the day of infection. Include a vehicle control group and a positive control group (e.g., chloroquine).

  • Parasitemia Monitoring: On day 4 post-infection, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle control group. Monitor the mice for survival, and calculate the mean survival time for each group.

Heme Polymerization Inhibition Assay

This in vitro assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Protocol:

  • Plate Preparation: In a 96-well plate, add the test compounds at various concentrations.

  • Hemin Solution: Prepare a solution of hemin chloride in a suitable solvent (e.g., DMSO).

  • Reaction Initiation: Add the hemin solution to each well, followed by an acidic buffer (e.g., acetate buffer, pH 4.8) to initiate polymerization.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification: After incubation, centrifuge the plate to pellet the insoluble β-hematin. Remove the supernatant and wash the pellet. Dissolve the pellet in a known volume of NaOH or another suitable solvent.

  • Absorbance Reading: Measure the absorbance of the dissolved β-hematin at a wavelength of approximately 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of heme polymerization for each compound concentration compared to a no-drug control. Determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxicity of compounds against mammalian cell lines, which is crucial for determining the selectivity index.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2, MRC-5) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value.

Conclusion

This compound derivatives represent a promising class of compounds in the ongoing search for new antimalarial therapies. Their potent activity against both drug-sensitive and resistant P. falciparum strains, coupled with a well-characterized mechanism of action, makes them attractive candidates for further development. The protocols and data presented in this document provide a framework for researchers to synthesize, screen, and evaluate novel this compound analogues. Future efforts should focus on optimizing the therapeutic index of these compounds by enhancing their efficacy while minimizing their cytotoxicity to host cells. A thorough investigation of their pharmacokinetic and pharmacodynamic properties will also be critical for advancing the most promising candidates toward clinical development.

References

5-Aminoquinoline: A Versatile Scaffold for the Development of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinoline is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its derivatives have been extensively explored and have led to the development of a wide array of therapeutic agents with applications in treating infectious diseases and cancer. The unique structural features of the this compound core allow for facile modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides an in-depth overview of the applications of this compound as a building block in drug discovery, complete with detailed experimental protocols for the synthesis and biological evaluation of its derivatives.

Applications in Drug Discovery

The this compound scaffold is a key component in a variety of pharmacologically active molecules, demonstrating a broad spectrum of therapeutic potential.

Antimicrobial Agents

Quinolone-based compounds have long been a cornerstone of antibacterial therapy. Derivatives of this compound have shown potent activity against a range of bacterial pathogens. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair. By targeting this enzyme, this compound derivatives disrupt critical cellular processes, leading to bacterial cell death.

Anticancer Agents

The development of this compound derivatives as anticancer agents is a rapidly advancing field. These compounds have been shown to exert their cytotoxic effects through multiple mechanisms, including:

  • PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to synthetic lethality. Several this compound-based compounds have been identified as potent PARP-1 inhibitors.

  • Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key signaling pathways, leading to the activation of caspases and the execution of the apoptotic cascade.

  • NQO1 Inhibition: NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is often overexpressed in cancer cells. Some this compound derivatives can act as inhibitors of NQO1, leading to increased oxidative stress and selective killing of cancer cells.

Quantitative Data

The biological activity of several this compound derivatives has been quantified, with key data summarized in the tables below.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
5f MDA-MB-231 (Breast)~2G2/M cell cycle arrest, Apoptosis induction[1]
5h MDA-MB-231 (Breast)~2G2/M cell cycle arrest, Apoptosis induction[1]
Compound 8a PARP-10.036PARP-1 Inhibition[2]
Compound 13 (VR23) MDA-MB-231 (Breast)Not specifiedCytotoxicity
Compound 82 NQO1-dependent0.59 - 1.52NQO1 Inhibition, Mitochondrial dysfunction[3]

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Zone of Inhibition (mm)
8-Hydroxyquinoline derivative 11 S. aureus6.25Not specified
8-Hydroxyquinoline derivative 12 E. coli12.5Not specified
Fluoroquinolone analogue 5c MRSANot specified29-35[4]
Fluoroquinolone analogue 5d S. aureusNot specified29-35[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-8-hydroxyquinoline

This protocol describes the synthesis of 5-amino-8-hydroxyquinoline from 5-nitro-8-hydroxyquinoline via a reduction reaction.

Materials:

  • 5-nitro-8-hydroxyquinoline

  • Isopropanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • 80% Hydrazine hydrate aqueous solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 5-nitro-8-hydroxyquinoline and isopropanol as the solvent.

  • Add the 10% Pd/C catalyst to the mixture. The recommended ratio is 25g of catalyst per 1 mole of 5-nitro-8-hydroxyquinoline.[5]

  • Heat the mixture to 70°C with stirring.[5]

  • Slowly add the 80% hydrazine hydrate aqueous solution to the reaction mixture over a period of 30 minutes. The molar ratio of hydrazine hydrate to 5-nitro-8-hydroxyquinoline should be approximately 1:1.8.[5]

  • Increase the temperature to 80-85°C and reflux the reaction mixture for 3-5 hours.[5]

  • While the solution is still hot, filter the mixture to remove the Pd/C catalyst.

  • Allow the filtrate to stand at room temperature for 8-12 hours.[5]

  • Brownish-yellow columnar crystals of 5-amino-8-hydroxyquinoline will precipitate out of the solution.

  • Collect the crystals by filtration and dry them under vacuum. This method provides a high yield of the product without the need for recrystallization.[5]

Protocol 2: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[6]

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7][8]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vitro Antibacterial Activity - Zone of Inhibition (Kirby-Bauer Test)

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton agar plates

  • Sterile swabs

  • Sterile filter paper discs

  • This compound derivative solution of known concentration

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the this compound derivative onto the surface of the agar plate. Gently press the discs to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[3][9][10]

  • Zone Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9][10]

Protocol 4: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 384-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer

  • This compound derivative to be tested

Procedure:

  • Plate Preparation: Use pre-coated histone plates.

  • Master Mix Preparation: Prepare a master mix containing assay buffer, activated DNA, and biotinylated NAD+.

  • Inhibitor Addition: Add the this compound derivative at various concentrations to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the PARP-1 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add Streptavidin-HRP conjugate and incubate for 30 minutes. After washing, add the chemiluminescent substrate.

  • Signal Measurement: Immediately read the chemiluminescence using a plate reader.

  • Data Analysis: The inhibitory activity is determined by the reduction in the chemiluminescent signal. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Apoptosis Apoptosis (in HR-deficient cells) NAD NAD+ NAD->PARP1 DDR_Proteins DNA Damage Response Proteins PAR->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

PARP1 signaling in DNA damage response and its inhibition.

experimental_workflow start Start synthesis Synthesis of This compound Derivative start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro_screening In Vitro Biological Screening purification->in_vitro_screening anticancer_assay Anticancer Assays (e.g., MTT Assay) in_vitro_screening->anticancer_assay antimicrobial_assay Antimicrobial Assays (e.g., Zone of Inhibition) in_vitro_screening->antimicrobial_assay data_analysis Data Analysis (IC50 / MIC determination) anticancer_assay->data_analysis antimicrobial_assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification end End lead_identification->end

General workflow for synthesis and screening of novel this compound derivatives.

References

High-Performance Liquid Chromatography (HPLC) Methods for 5-Aminoquinoline Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Aminoquinoline using High-Performance Liquid Chromatography (HPLC). The methods described herein are applicable for various analytical purposes, including purity assessment, impurity profiling, and quantification in different matrices. The protocols are based on established chromatographic principles and data from scientific literature.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Accurate and reliable analytical methods are crucial for its quality control and for studying its pharmacokinetic and pharmacodynamic properties. HPLC is a powerful technique for the analysis of this compound due to its high resolution, sensitivity, and versatility. This document outlines three common HPLC methods: Reversed-Phase, Normal-Phase, and Ion-Pair Chromatography, providing detailed protocols and comparative data.

Method 1: Reversed-Phase HPLC (RP-HPLC) for Purity and Quantification

Reversed-phase HPLC is the most common method for the analysis of moderately polar compounds like this compound. Separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.

Quantitative Data Summary
ParameterMethod 1: RP-HPLC-UV
Linearity Range 0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.06 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time ~5-7 minutes
Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 6.8) in a gradient or isocratic elution. A common starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 242 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Workflow Diagram

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standards Inject_Std Inject Standards Standard->Inject_Std Sample Prepare Sample Inject_Sample Inject Sample Sample->Inject_Sample Equilibrate Equilibrate System Equilibrate->Inject_Std Equilibrate->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Analyte Inject_Sample->Quantify Cal_Curve->Quantify

Caption: RP-HPLC workflow for this compound analysis.

Method 2: Normal-Phase HPLC (NP-HPLC) for Isomer Separation

Normal-phase HPLC is suitable for the separation of polar compounds that are soluble in non-polar organic solvents. It offers a different selectivity compared to RP-HPLC and can be particularly useful for separating isomers of aminoquinolines.

Quantitative Data Summary
ParameterMethod 2: NP-HPLC-UV
Linearity Range 1 - 200 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%
Retention Time Varies with mobile phase composition
Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Silica or Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters (PTFE)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol or Ethanol. A typical starting composition is 95:5 (v/v) n-Hexane:IPA. The composition can be adjusted to optimize separation.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 242 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is free of water. Filter through a 0.45 µm PTFE syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase. This may take longer than in RP-HPLC.

  • Inject standard solutions to establish calibration.

  • Inject sample solutions for analysis.

  • Perform quantification based on the calibration curve.

Logical Relationship Diagram

NP_HPLC_Logic Analyte This compound (Polar Analyte) Interaction Adsorption/ Desorption Analyte->Interaction StationaryPhase Polar Stationary Phase (e.g., Silica) StationaryPhase->Interaction MobilePhase Non-Polar Mobile Phase (e.g., Hexane/IPA) MobilePhase->Interaction Separation Separation Interaction->Separation

Caption: Principle of Normal-Phase HPLC separation.

Method 3: Ion-Pair HPLC for Enhanced Retention and Selectivity

Ion-pair chromatography is a variation of reversed-phase chromatography used for the analysis of ionic and highly polar compounds. An ion-pairing reagent is added to the mobile phase to form a neutral ion-pair with the analyte, which can then be retained by the non-polar stationary phase.

Quantitative Data Summary
ParameterMethod 3: Ion-Pair HPLC-UV
Linearity Range 0.5 - 150 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2.5%
Accuracy (% Recovery) 98 - 103%
Retention Time Dependent on ion-pair reagent and concentration
Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 or C8 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium 1-octanesulfonate (ion-pairing reagent)

  • Phosphoric acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Chromatographic Conditions:

  • Mobile Phase: A buffered aqueous solution containing the ion-pairing reagent and an organic modifier. For example, 20 mM sodium 1-octanesulfonate in water (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 242 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare dilutions from the stock solution using the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter before injection.

5. Analysis Procedure:

  • Thoroughly equilibrate the column with the ion-pairing mobile phase. This is critical for reproducible results.

  • Inject standards to create a calibration curve.

  • Inject samples for analysis.

  • After analysis, flush the column extensively with a mobile phase without the ion-pairing reagent (e.g., methanol/water) to remove the reagent.

Signaling Pathway Analogy Diagram

Ion_Pair_Mechanism Analyte 5-AQH+ (Protonated Analyte) IonPair [5-AQH+...R-SO3-] (Neutral Ion-Pair) Analyte->IonPair IonPairReagent R-SO3- (Ion-Pair Reagent) IonPairReagent->IonPair Retention Retention IonPair->Retention StationaryPhase C18 Stationary Phase (Non-Polar) StationaryPhase->Retention

Caption: Formation of a neutral ion-pair for retention.

Conclusion

The choice of the HPLC method for the analysis of this compound depends on the specific requirements of the analysis. RP-HPLC is a robust and versatile method for general quantification and purity determination. NP-HPLC provides an alternative selectivity, which can be advantageous for isomer separation. Ion-pair chromatography is a powerful technique for enhancing the retention and improving the peak shape of this basic compound in a reversed-phase system. For all methods, proper system equilibration and method validation are essential to ensure accurate and reliable results.

Application Notes and Protocols: Live-Cell Imaging Techniques Using 5-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and resources indicates that while the broader class of quinoline derivatives sees wide application in live-cell imaging, specific derivatives of 5-Aminoquinoline are not commonly utilized as fluorescent probes for this purpose. Current research predominantly focuses on other isomers, such as 2-, 4-, 6-, 7-, and 8-substituted quinolines, for the development of fluorescent probes to visualize cellular components and processes.

One study investigating various aminoquinoline compounds as potential fluorescent labels found that this compound (5-AQ) and 8-aminoquinoline (8-AQ) derivatives, when conjugated to maltohexaose, did not exhibit fluorescent properties suitable for analysis. This suggests that the this compound scaffold may not be inherently fluorescent in the same manner as other quinoline isomers when incorporated into larger biomolecules.

In contrast, extensive research highlights the utility of other quinoline-based probes. For instance, derivatives of 2-aminoquinoline have been developed to image lysosomes and lipid droplets, as well as to detect metal ions like lead, aluminum, zinc, and copper. Similarly, rationally designed quinoline-based scaffolds are employed for their pH-sensitive fluorescent properties in live-cell imaging. Probes based on 6-(dimethylamino)quinaldine have been successfully used for the ratiometric and reversible detection of cadmium in living cells. Furthermore, the addition of a dimethylamino group to a quinoline moiety in a steroidal anticancer agent enabled its use as a fluorescent probe to track its accumulation in the endoplasmic reticulum.

Given the current landscape of available research, detailed application notes and protocols specifically for this compound derivatives in live-cell imaging cannot be provided. The necessary quantitative data on their photophysical properties, established experimental protocols for their use in live cells, and defined signaling pathways or cellular structures they might visualize are not present in the accessible scientific literature.

For researchers and drug development professionals interested in live-cell imaging using quinoline-based fluorophores, it is recommended to explore the well-documented applications of other aminoquinoline isomers.

General Protocol for Live-Cell Imaging with Fluorescent Probes

For informational purposes, a generalized protocol for staining live cells with a fluorescent probe is provided below. It is crucial to note that this is a template and would require significant optimization and validation for any new, uncharacterized compound, including a potentially fluorescent this compound derivative.

I. Reagent Preparation
  • Stock Solution of the Fluorescent Probe:

    • Prepare a stock solution of the fluorescent probe, typically at a concentration of 1-10 mM, in high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or below, protected from light.

  • Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the desired final working concentration (typically in the range of 0.5-10 µM) in a serum-free cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The optimal concentration must be determined experimentally.

II. Cell Preparation and Staining
  • Cell Seeding:

    • The day before staining, seed the cells of interest onto a suitable imaging vessel with an optically clear bottom, such as glass-bottom dishes or multi-well plates.

    • Seed the cells at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Cell Staining:

    • Aspirate the cell culture medium from the imaging vessel.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

    • Add the prepared working solution of the fluorescent probe to the cells.

    • Incubate the cells for a predetermined duration (typically 15-60 minutes) at 37°C, protected from light. The optimal incubation time is probe-dependent and should be determined empirically.

  • Washing:

    • Aspirate the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe and reduce background fluorescence.

    • After the final wash, add fresh, pre-warmed imaging medium (phenol red-free medium is often preferred to reduce background fluorescence) to the cells.

III. Live-Cell Imaging
  • Microscopy Setup:

    • Use a fluorescence microscope equipped for live-cell imaging, including an environmental chamber to maintain physiological temperature, humidity, and CO₂ levels.

    • Select the appropriate objective lens for the desired magnification.

    • Ensure the microscope is equipped with the correct filter sets or laser lines and emission detectors corresponding to the excitation and emission spectra of the fluorescent probe.

  • Image Acquisition:

    • Place the imaging vessel on the microscope stage and allow the temperature to equilibrate.

    • Locate the cells using brightfield or differential interference contrast (DIC) microscopy.

    • Switch to fluorescence imaging and acquire images.

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure times that provide a sufficient signal-to-noise ratio.

    • For time-lapse imaging, define the appropriate time intervals and total duration of the experiment.

The workflow for a general live-cell imaging experiment is depicted below.

LiveCellImagingWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Seed Cells on Imaging Dish C Prepare Probe Working Solution (in Medium) A->C B Prepare Probe Stock Solution (in DMSO) B->C D Wash Cells with PBS C->D E Incubate Cells with Probe D->E F Wash Cells to Remove Excess Probe E->F G Add Imaging Medium F->G H Mount on Microscope G->H I Acquire Images H->I

General workflow for a live-cell imaging experiment.

Researchers are encouraged to consult the extensive literature on established quinoline-based fluorescent probes for specific protocols and quantitative data relevant to their imaging needs.

Application Notes: 5-Aminoquinoline as a Versatile Reagent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinoline is a versatile heterocyclic amine that serves as a valuable building block in the synthesis of fluorescent probes for various analytical applications. While not typically used as a direct derivatization agent for common analytes like carbohydrates or amino acids, its true strength in analytical chemistry lies in its role as a precursor for highly sensitive and selective chemosensors. The amino group at the 5-position provides a reactive site for the facile synthesis of derivatives, most notably Schiff bases, which exhibit significant changes in their photophysical properties upon binding to specific analytes, particularly metal ions.

This document provides detailed application notes and protocols for the synthesis of a this compound-based fluorescent probe and its subsequent application in the detection of metal ions.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The primary analytical application of this compound-derived probes is in fluorescence spectroscopy. The sensing mechanism is often based on Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescent probe may exhibit low fluorescence quantum yield due to processes such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), which provide non-radiative decay pathways.

Upon chelation with a target metal ion, the lone pair of electrons on the imine nitrogen of the Schiff base becomes engaged in coordination. This coordination restricts intramolecular rotations and vibrations and can inhibit non-radiative decay processes. The resulting rigid complex enhances the fluorescence intensity, leading to a "turn-on" response that can be measured quantitatively.

Application: Fluorescent Detection of Divalent Metal Ions

This compound-derived Schiff bases have demonstrated high selectivity and sensitivity for various metal ions, including zinc (Zn²⁺), aluminum (Al³⁺), and lead (Pb²⁺). The following sections detail the synthesis of a representative fluorescent probe from this compound and its application in the detection of a target metal ion.

Protocol 1: Synthesis of a this compound-Based Schiff Base Fluorescent Probe

This protocol describes the synthesis of a fluorescent probe via the condensation reaction of this compound and salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Experimental Procedure:

  • Dissolution of Reactants:

    • In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.

    • To this solution, add 1.0 mmol of salicylaldehyde.

  • Catalysis and Reaction:

    • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration:

    • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

    • Collect the precipitate by filtration.

  • Purification:

    • Wash the crude product with cold ethanol to remove unreacted starting materials.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base fluorescent probe.

    • Dry the purified product under vacuum.

Diagram of Synthetic Workflow:

Reactants This compound + Salicylaldehyde Reaction Reflux (2-4 hours) Reactants->Reaction in Solvent Absolute Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Product Purified Schiff Base Probe Purification->Product

Caption: Synthetic workflow for the preparation of a this compound-based Schiff base fluorescent probe.

Protocol 2: Fluorometric Detection of a Target Metal Ion

This protocol outlines the general procedure for using the synthesized this compound-based Schiff base probe for the quantitative detection of a target metal ion (e.g., Zn²⁺) in an aqueous solution.

Materials and Instruments:

  • Synthesized this compound-based Schiff base probe

  • Stock solution of the target metal ion (e.g., ZnCl₂) in deionized water

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • Organic solvent for probe stock solution (e.g., DMSO or acetonitrile)

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Experimental Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent.

    • Prepare a working solution of the probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).

    • Prepare a series of standard solutions of the target metal ion by diluting the stock solution in the buffer.

  • Fluorometric Titration:

    • Transfer a fixed volume (e.g., 3 mL) of the probe working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the probe solution. The excitation wavelength should be set at the absorption maximum of the probe.

    • Incrementally add small aliquots of the target metal ion standard solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • Determine the linear range of the calibration curve.

    • Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.

    • The binding stoichiometry of the probe-metal complex can be determined using a Job's plot.

Diagram of Analytical Workflow:

cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Probe_Stock Probe Stock Solution (1 mM in DMSO) Probe_Work Probe Working Solution (10 µM in Buffer) Probe_Stock->Probe_Work Dilute Titration Titrate Probe with Metal Ion Standards Probe_Work->Titration Metal_Standards Metal Ion Standards Metal_Standards->Titration Record_Spectra Record Fluorescence Spectra Titration->Record_Spectra Plot_Data Plot Intensity vs. [Metal Ion] Record_Spectra->Plot_Data Calc_LOD Calculate LOD Plot_Data->Calc_LOD Job_Plot Determine Stoichiometry Plot_Data->Job_Plot

Caption: General workflow for the fluorometric detection of a target metal ion.

Quantitative Data Summary

The following table summarizes the representative performance of quinoline-based Schiff base fluorescent probes for the detection of various metal ions. Note that the exact performance will depend on the specific molecular structure of the probe and the experimental conditions.

Probe MoietyTarget IonLimit of Detection (LOD)Linear RangeStoichiometry (Probe:Ion)Sensing Mechanism
Quinoline Schiff BaseZn²⁺1.04 x 10⁻⁷ MNot Specified1:1Turn-on Fluorescence (CHEF)
Quinoline Schiff BaseAl³⁺2.81 x 10⁻⁷ MNot Specified1:1Turn-on Fluorescence (CHEF/ESIPT Inhibition)
8-Aminoquinoline Schiff BaseAl³⁺3.23 x 10⁻⁸ MNot Specified2:1Turn-on Fluorescence
Quinoline-based ProbeCu²⁺1.03 µMNot Specified1:1Fluorescence Enhancement

Conclusion

This compound is a valuable precursor for the synthesis of fluorescent probes used in analytical chemistry. Through a straightforward Schiff base condensation reaction, it can be converted into chemosensors that exhibit high sensitivity and selectivity for various metal ions. The "turn-on" fluorescence response upon metal ion binding, governed by the CHEF mechanism, allows for precise quantitative analysis. The protocols and data presented here provide a solid foundation for researchers to synthesize and utilize this compound-derived probes for applications in environmental monitoring, biological imaging, and pharmaceutical analysis.

Development of 5-Aminoquinoline-Based Fluorescent Sensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and application of 5-aminoquinoline-based fluorescent sensors. These sensors are versatile tools for the detection of various analytes, including metal ions and changes in pH, with applications in environmental monitoring, cellular imaging, and drug development. This guide includes detailed experimental protocols, a summary of quantitative data for representative sensors, and visualizations of key signaling pathways and workflows.

Introduction to this compound-Based Fluorescent Sensors

This compound is a fluorophore that serves as an excellent scaffold for the design of fluorescent sensors. Its derivatives, particularly Schiff bases formed by the condensation reaction with various aldehydes, exhibit sensitive and selective changes in their fluorescence properties upon interaction with specific analytes. The sensing mechanism often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT). These mechanisms can lead to a "turn-on" or "turn-off" fluorescence response, or a ratiometric shift in the emission wavelength, allowing for precise quantitative analysis.

Quantitative Data Summary

The performance of several this compound-based fluorescent sensors is summarized in the table below. This data allows for a comparative evaluation of different sensor designs for various applications.

Sensor MoietyTarget AnalyteLimit of Detection (LOD)Linear RangeStoichiometry (Sensor:Analyte)Sensing Mechanism
This compound-Salicylaldehyde Schiff BaseAl³⁺7.0 nMNot Specified1:1CHEF & PET
This compound DerivativeZn²⁺21 nMNot SpecifiedNot SpecifiedTurn-on Fluorescence
5-Chloro-8-hydroxyquinoline-BenzaldehydehydrazoneAl³⁺Not SpecifiedNot SpecifiedNot SpecifiedTurn-on Fluorescence
Quinoline-based probe (DQPH)pHpKa = 7.186.35 - 8.00N/ARatiometric (PARCT)

Signaling Pathways and Mechanisms

The fluorescence response of this compound-based sensors is governed by several photophysical processes. Understanding these mechanisms is crucial for the rational design of new and improved sensors.

Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET)

In many this compound Schiff base sensors, the fluorescence is initially quenched in the free ligand state due to PET from the lone pair of electrons on the imine nitrogen to the excited quinoline fluorophore. Upon chelation with a metal ion, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity, a phenomenon known as CHEF.

CHEF_PET cluster_free_sensor Free Sensor (Low Fluorescence) cluster_bound_sensor Sensor-Analyte Complex (High Fluorescence) Excitation Excitation Fluorophore (Quinoline) Fluorophore (Quinoline) Excitation->Fluorophore (Quinoline) PET Photoinduced Electron Transfer Fluorophore (Quinoline)->PET Excited State Receptor (Imine N) Receptor (Imine N) Receptor (Imine N)->PET e⁻ donor Quenching Quenching PET->Quenching Non-radiative decay Excitation_bound Excitation Fluorophore_bound Fluorophore (Quinoline) Excitation_bound->Fluorophore_bound Fluorescence Fluorescence Fluorophore_bound->Fluorescence Radiative decay Receptor_bound Receptor-Analyte Analyte Analyte Analyte->Receptor (Imine N) Binding (Inhibits PET)

Caption: CHEF and PET signaling pathway.

Intramolecular Charge Transfer (ICT)

In some this compound derivatives, the molecule possesses an electron-donating group and an electron-accepting group. Upon excitation, an electron can be transferred from the donor to the acceptor, leading to a large change in the dipole moment and a shift in the fluorescence emission spectrum. The binding of an analyte can modulate this ICT process, resulting in a detectable change in fluorescence.

ICT Ground_State Ground State (S₀) Donor - Acceptor Excited_State Locally Excited State (LE) Donor - Acceptor* Ground_State->Excited_State Excitation (hν) ICT_State ICT State Donor⁺ - Acceptor⁻ Excited_State->ICT_State Electron Transfer Fluorescence_LE Fluorescence (LE) Excited_State->Fluorescence_LE Fluorescence_ICT Fluorescence (ICT) (Red-shifted) ICT_State->Fluorescence_ICT Analyte_Interaction Analyte Interaction Analyte_Interaction->Ground_State Modulates ICT process

Caption: Intramolecular Charge Transfer (ICT) process.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and application of this compound-based fluorescent sensors.

Synthesis of a this compound-Salicylaldehyde Schiff Base Sensor

This protocol describes the synthesis of a representative fluorescent sensor via the condensation reaction between this compound and salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol with stirring.

  • Aldehyde Addition: To the solution, add 1.0 mmol of salicylaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from hot ethanol to obtain the pure sensor.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Schiff Base Start Start Dissolve Dissolve this compound in Ethanol Start->Dissolve Add_Aldehyde Add Salicylaldehyde Dissolve->Add_Aldehyde Add_Catalyst Add Acetic Acid Add_Aldehyde->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterize Characterize Product (NMR, IR, MS) Dry->Characterize End End Characterize->End

Caption: Synthesis workflow for a this compound Schiff base sensor.

Protocol for Fluorometric Titration of Metal Ions

This protocol details the procedure for determining the sensitivity and selectivity of a this compound-based sensor for a specific metal ion.

Materials and Equipment:

  • Synthesized this compound-based sensor

  • Stock solution of the sensor (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the buffer solution. The final concentration of the organic solvent should be minimal (e.g., <1% v/v).

  • Initial Fluorescence Measurement: Transfer 3 mL of the sensor solution into a quartz cuvette and record its initial fluorescence spectrum.

  • Fluorometric Titration:

    • Add small aliquots (e.g., 1-10 µL) of the stock solution of the target metal ion to the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes.

    • Record the fluorescence spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau.

  • Selectivity Study: Repeat the titration with other metal ions at the same concentrations to assess the sensor's selectivity.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the linear range and calculate the limit of detection (LOD). A Job's plot can be used to determine the binding stoichiometry.

Protocol for Live-Cell Imaging of Intracellular Zinc

This protocol provides a general guideline for using a this compound-based sensor to visualize intracellular zinc in live cells.[1]

Materials and Equipment:

  • Mammalian cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • Glass-bottom dishes or multi-well plates

  • This compound-based zinc sensor

  • Anhydrous DMSO

  • Serum-free cell culture medium or buffer (e.g., HBSS)

  • Fluorescence microscope (confocal or wide-field) with appropriate filter sets

Procedure:

  • Cell Culture and Plating:

    • Culture cells to 80-90% confluency.

    • Plate the cells onto glass-bottom dishes and allow them to adhere for 24 hours.

  • Probe Preparation and Cell Staining:

    • Prepare a 1-10 mM stock solution of the sensor in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to a working concentration of 5-10 µM in serum-free medium.[1]

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • After incubation, wash the cells two to three times with PBS or imaging buffer to remove excess probe.

  • Fluorescence Microscopy and Imaging:

    • Place the dish on the microscope stage.

    • Use the appropriate excitation wavelength and capture the emission signal.

    • To minimize phototoxicity, use the lowest possible excitation intensity and shortest exposure time.

Live_Cell_Imaging_Workflow cluster_imaging Live-Cell Imaging Workflow Start Start Plate_Cells Plate Cells on Glass-Bottom Dish Start->Plate_Cells Incubate_24h Incubate for 24h Plate_Cells->Incubate_24h Prepare_Probe Prepare Sensor Working Solution Incubate_24h->Prepare_Probe Wash_Cells_1 Wash Cells with PBS Prepare_Probe->Wash_Cells_1 Add_Probe Incubate with Sensor (30-60 min) Wash_Cells_1->Add_Probe Wash_Cells_2 Wash Cells with PBS (2-3x) Add_Probe->Wash_Cells_2 Image_Cells Fluorescence Microscopy Wash_Cells_2->Image_Cells End End Image_Cells->End

Caption: Workflow for live-cell imaging with a this compound sensor.

References

Application Notes and Protocols: 5-Aminoquinoline in Material Science and Polymer Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Aminoquinoline (5-AQ) is a versatile aromatic amine that serves as a valuable building block in the formulation of advanced materials and polymers. Its unique structure, featuring a reactive primary amine and a quinoline moiety, imparts desirable properties such as thermal stability, antioxidant capacity, and corrosion resistance to the resulting materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in enzymatic polymerization, as a corrosion inhibitor, in the fabrication of Organic Light-Emitting Diodes (OLEDs), as a ligand in Metal-Organic Frameworks (MOFs), and as a curing agent for epoxy resins.

Enzymatic Polymerization of this compound for Antioxidant Oligomers

This compound can be polymerized enzymatically to produce oligo(this compound) (OAQ) with enhanced thermal stability and antioxidant properties compared to the monomer.[1][2] This makes it a promising material for applications requiring free radical scavenging capabilities.

Quantitative Data: Thermal Stability and Antioxidant Activity
PropertyMonomer (5-AQ)Oligo(this compound) (OAQ)Reference
Thermal Stability
Residual Weight at 1000 °CNot Reported46%[1][2]
Antioxidant Activity
DPPH Radical ScavengingLower ActivityImproved Activity[1][2]
IC50 Value (DPPH Assay)Higher ValueLower Value (e.g., 7.12±2.32 µg/mL for a similar compound)[1]
Experimental Protocols

Protocol 1.1: Enzymatic Polymerization of this compound [1][2]

This protocol describes the synthesis of oligo(this compound) using horseradish peroxidase (HRP) as a catalyst.

Materials:

  • This compound (AQ)

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Dioxane

  • Phosphate Buffer (pH 7.0)

  • Methanol

Procedure:

  • Prepare a reaction medium consisting of a dioxane and phosphate buffer mixture in a 70:30 volume ratio.

  • Dissolve this compound in the reaction medium to a final concentration of 50 mM.

  • Add horseradish peroxidase (HRP) to the solution to a final concentration of 1 mg/mL.

  • Initiate the polymerization by the dropwise addition of hydrogen peroxide (H₂O₂) to a final concentration of 80 mM while stirring vigorously.

  • Continue the reaction for 24 hours at room temperature.

  • Precipitate the resulting oligomers by adding the reaction mixture to a large excess of methanol.

  • Collect the precipitate by filtration, wash thoroughly with methanol to remove unreacted monomer and catalyst, and dry under vacuum.

  • Characterize the obtained oligo(this compound) (OAQ) for its degree of polymerization (typically ranging from 4 to 12), thermal stability (TGA), and antioxidant activity (DPPH assay).

Protocol 1.2: DPPH Radical Scavenging Assay [3][4]

This protocol details the evaluation of the antioxidant activity of the synthesized oligomers.

Materials:

  • Oligo(this compound) (OAQ) sample

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare a series of dilutions of the OAQ sample in methanol.

  • In a test tube, mix 2 mL of the DPPH solution with 2 mL of each OAQ dilution.

  • Prepare a blank sample containing 2 mL of DPPH solution and 2 mL of methanol.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Visualization

Enzymatic_Polymerization_Workflow cluster_reactants Reactants Preparation cluster_reaction Polymerization cluster_purification Purification cluster_product Final Product 5-AQ This compound Mixing Mixing & Stirring (24h, RT) 5-AQ->Mixing HRP Horseradish Peroxidase HRP->Mixing H2O2 Hydrogen Peroxide H2O2->Mixing Solvent Dioxane/Buffer Solvent->Mixing Precipitation Precipitation in Methanol Mixing->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying OAQ Oligo(this compound) Drying->OAQ

Caption: Workflow for the enzymatic polymerization of this compound.

This compound Derivatives as Corrosion Inhibitors

Derivatives of this compound are effective corrosion inhibitors for metals, particularly for mild steel in acidic environments.[5][6] The quinoline ring and the nitrogen heteroatom facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.

Quantitative Data: Corrosion Inhibition Efficiency
InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinolMild Steel1.0 M HCl10⁻³ M>90[5][6]
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazideMild Steel1 M HCl500 ppm93.4[7]
5-(chloromethyl)-8-quinolinol hydrochlorideCarbon Steel1 M HCl1 mM98.1[8]
Experimental Protocols

Protocol 2.1: Synthesis of a this compound-based Corrosion Inhibitor (Generic Example)

This protocol provides a general method for synthesizing a Schiff base derivative of this compound.

Materials:

  • This compound

  • An appropriate aldehyde (e.g., salicylaldehyde)

  • Ethanol

  • Catalytic amount of glacial acetic acid

Procedure:

  • Dissolve 10 mmol of this compound in 50 mL of ethanol in a round-bottom flask.

  • Add 10 mmol of the selected aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterize the synthesized inhibitor using FT-IR, NMR, and mass spectrometry.

Protocol 2.2: Electrochemical Evaluation of Corrosion Inhibition [9][10]

This protocol describes the use of electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to evaluate the performance of the synthesized inhibitor.

Materials:

  • Working electrode (mild steel coupon)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Corrosive medium (e.g., 1 M HCl)

  • Synthesized inhibitor

  • Potentiostat/Galvanostat with EIS capability

Procedure:

  • Polish the mild steel working electrode with emery paper of decreasing grit size, followed by washing with distilled water and acetone, and then drying.

  • Prepare the corrosive solution (1 M HCl) with and without different concentrations of the inhibitor.

  • Assemble a three-electrode electrochemical cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude AC signal (e.g., 10 mV).

    • Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

  • Potentiodynamic Polarization:

    • Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

Visualization

Corrosion_Inhibition_Mechanism MetalSurface Metal Surface (e.g., Mild Steel) Adsorption Adsorption of Inhibitor MetalSurface->Adsorption Corrosion Corrosion (Metal Dissolution) MetalSurface->Corrosion in CorrosiveMedium Corrosive Medium (e.g., HCl) CorrosiveMedium->Corrosion Inhibitor 5-AQ Derivative (Inhibitor Molecule) Inhibitor->Adsorption ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm Inhibition Corrosion Inhibition ProtectiveFilm->Inhibition leads to Corrosion->Inhibition prevented by

Caption: Mechanism of corrosion inhibition by this compound derivatives.

This compound Derivatives in Organic Light-Emitting Diodes (OLEDs)

Quinoline and its derivatives are important materials in the field of organic electronics, particularly in the fabrication of OLEDs, where they can function as electron-transporting materials, host materials, or emitters.

Quantitative Data: OLED Performance
Device StructureEmitter/HostMax. External Quantum Efficiency (%)ColorReference
ITO/TPD/NPB/TCTA/Host:Emitter/BCP/Alq₃/LiF/AlCz-SBDPI6.2Deep-Blue[11]
ITO/2-TNATA/NPB/MADa/Alq₃/LiF/AlMADaNot specified, 10.3 cd/ABluish-Green[4]
ITO/PEDOT:PSS/NPB/Znq₂/BCP/LiF/AlZnq₂Not specified, 0.64 cd/AGreen
Experimental Protocols

Protocol 3.1: Vacuum Deposition OLED Fabrication

This protocol outlines the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment.

Materials:

  • ITO-coated glass substrate

  • Hole-Injection Layer (HIL) material (e.g., 2-TNATA)

  • Hole-Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) material (e.g., a 5-AQ derivative, possibly doped)

  • Electron-Transport Layer (ETL) material (e.g., Alq₃)

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Plasma Treatment: Treat the ITO surface with oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.

  • Layer Deposition:

    • Transfer the cleaned substrate to the vacuum chamber.

    • Sequentially deposit the organic and metallic layers by thermal evaporation at controlled rates:

      • HIL (e.g., 2-TNATA, 60 nm)

      • HTL (e.g., NPB, 15 nm)

      • EML (e.g., 5-AQ derivative, 30 nm)

      • ETL (e.g., Alq₃, 30 nm)

      • EIL (e.g., LiF, 1 nm)

      • Cathode (e.g., Al, 100 nm)

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.

  • Characterization: Test the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency of the fabricated OLED.

Visualization

OLED_Structure cluster_OLED Multilayer OLED Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (e.g., Alq3) EIL->ETL EML Emissive Layer (5-AQ Derivative) ETL->EML HTL Hole Transport Layer (e.g., NPB) EML->HTL HIL Hole Injection Layer (e.g., 2-TNATA) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Layered structure of a typical OLED device.

This compound in Metal-Organic Frameworks (MOFs)

While specific examples of MOFs utilizing this compound as a primary ligand are not extensively reported, its amino functionality makes it a potential candidate for constructing functionalized MOFs. The following is a general protocol for the solvothermal synthesis of an amino-functionalized MOF, which can be adapted for this compound derivatives.

Quantitative Data: Gas Adsorption in Amino-Functionalized MOFs
MOFGasAdsorption Capacity (cm³/g at STP)ConditionsReference
Mg-ABDCCO₂~120273 K, 1 bar[2]
Co-ABDCCO₂~100273 K, 1 bar[2]
MOF-5-intH₂1.54-1.82 wt%77 K, 1 atm[12]
Experimental Protocol

Protocol 4.1: Solvothermal Synthesis of an Amino-Functionalized MOF [13][14][15]

This protocol provides a general guideline for the solvothermal synthesis of a MOF using an amino-functionalized ligand.

Materials:

  • Metal salt (e.g., Zinc Nitrate Hexahydrate)

  • Amino-functionalized organic linker (e.g., a dicarboxylic acid derivative of this compound)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the metal salt (e.g., 0.5 mmol of Zn(NO₃)₂·6H₂O) in the solvent (e.g., 10 mL of DMF).

  • Add the amino-functionalized organic linker (e.g., 0.2 mmol) to the solution and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 100-140 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool down to room temperature slowly.

  • Collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to exchange the high-boiling point solvent within the pores.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

  • Characterize the synthesized MOF for its crystallinity (PXRD), thermal stability (TGA), and porosity (gas adsorption analysis).

Visualization

MOF_Synthesis_Logic MetalSource Metal Salt (e.g., Zn(NO₃)₂) SolvothermalReaction Solvothermal Reaction (Heat & Pressure) MetalSource->SolvothermalReaction OrganicLinker Organic Linker (5-AQ Derivative) OrganicLinker->SolvothermalReaction Solvent Solvent (e.g., DMF) Solvent->SolvothermalReaction SelfAssembly Self-Assembly SolvothermalReaction->SelfAssembly Crystallization Crystallization SelfAssembly->Crystallization MOF_Product Porous MOF Crystal Crystallization->MOF_Product

Caption: Logical flow of solvothermal MOF synthesis.

This compound as an Epoxy Curing Agent

The primary amine group in this compound allows it to act as a curing agent for epoxy resins, leading to thermoset polymers with potentially high thermal stability due to the rigid quinoline structure.

Quantitative Data: Mechanical Properties of Amine-Cured Epoxy
Curing Agent (Amino Acid)Glass Transition Temp. (Tg, °C)Young's Modulus (GPa)Tensile Strength (MPa)Reference
L-Arginine~100-~56[16]
L-Tryptophan66 - 104--[16]
L-Tyrosine188.32.6 - 3.539.4 - 46.4[16][17]

Note: Data for this compound is not available, so data for other amino-functionalized compounds are provided for comparison.

Experimental Protocol

Protocol 5.1: Curing of Epoxy Resin with this compound

This protocol describes a general procedure for curing a diglycidyl ether of bisphenol A (DGEBA) type epoxy resin with this compound.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound (curing agent)

  • Mold (e.g., silicone or Teflon)

  • Vacuum oven

  • Mixing container and stirrer

Procedure:

  • Calculate the stoichiometric amount of this compound required to cure the epoxy resin. The calculation is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. For this compound (C₉H₈N₂), with two active hydrogens, the AHEW is half of its molecular weight (144.17 g/mol / 2 = 72.09 g/eq).

  • Preheat the epoxy resin to a moderate temperature (e.g., 60 °C) to reduce its viscosity.

  • Add the calculated amount of this compound to the preheated epoxy resin.

  • Thoroughly mix the resin and curing agent for 5-10 minutes until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the sample in an oven following a specific curing schedule (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C for post-curing). The optimal curing schedule should be determined by differential scanning calorimetry (DSC).

  • After curing, allow the sample to cool down slowly to room temperature before demolding.

  • Characterize the cured epoxy for its thermal (DSC, TGA) and mechanical (tensile, flexural) properties.

Visualization

Epoxy_Curing_Pathway Epoxy Epoxy Resin (DGEBA) Mixing Mixing & Degassing Epoxy->Mixing Amine This compound (Primary Amine) Amine->Mixing Curing Curing (Heating) Mixing->Curing Network Crosslinked Thermoset Polymer Curing->Network

Caption: Simplified pathway for curing epoxy resin with an amine agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 5-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Aminoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most widely documented methods for the synthesis of this compound are the Skraup synthesis and the reduction of 5-nitroquinoline. The reduction of 5-nitroquinoline is often preferred due to generally higher yields and milder reaction conditions compared to the classical Skraup synthesis.

Q2: Which synthetic route typically provides a higher yield of this compound?

A2: The reduction of 5-nitroquinoline, particularly through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source like hydrazine hydrate or hydrogen gas, consistently provides higher yields, often exceeding 90%.[1] The Skraup synthesis, while a classic method, is often associated with lower to moderate yields and the formation of significant tarry byproducts.[2]

Q3: What are the main safety concerns associated with the Skraup synthesis?

A3: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[2][3] Key safety precautions include the slow and controlled addition of concentrated sulfuric acid with adequate cooling, the use of a reaction moderator like ferrous sulfate, and ensuring the reaction is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: Can 3-aminophenol be used as a starting material in the Skraup synthesis to produce this compound?

A4: Yes, 3-aminophenol can be used in the Skraup synthesis. The cyclization of the intermediate formed from 3-aminophenol and acrolein (derived from glycerol) will lead to the formation of a mixture of 5-hydroxyquinoline and 7-hydroxyquinoline. Subsequent amination would be required to obtain this compound, making this a less direct route.

Q5: How can the purity of the synthesized this compound be assessed?

A5: The purity of this compound can be assessed using several analytical techniques. The most common methods include Thin Layer Chromatography (TLC) for a quick purity check, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and identify any impurities. The melting point of the purified compound can also be compared to the literature value (106-109 °C) as an indicator of purity.

Troubleshooting Guides

Method 1: Skraup Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Violent/Uncontrolled Reaction The reaction is highly exothermic.- Add a moderator such as ferrous sulfate (FeSO₄) to the reaction mixture. - Ensure slow, dropwise addition of concentrated sulfuric acid with efficient cooling (e.g., in an ice bath). - Maintain vigorous stirring to ensure even heat distribution.
Low Yield - Incomplete reaction. - Formation of tarry byproducts. - Loss of product during workup.- Ensure the reaction is heated to the appropriate temperature for a sufficient duration after the initial exothermic phase. - Use a moderator to reduce charring. - Purify the crude product using steam distillation to separate the volatile this compound from non-volatile tars.
Significant Tar Formation Harsh acidic and oxidizing conditions leading to polymerization of reactants and intermediates.- Employ a moderator like ferrous sulfate. - Avoid excessively high temperatures; gentle heating to initiate the reaction is often sufficient. - Consider using a milder oxidizing agent if nitrobenzene proves too harsh.
Mixture of Isomers (e.g., when using substituted anilines) The cyclization step can occur at different positions on the aniline ring.- Carefully select the starting aniline to favor the desired isomer. For m-substituted anilines, a mixture of 5- and 7-substituted quinolines is often unavoidable. - Utilize chromatographic techniques for the separation of isomers.
Method 2: Reduction of 5-Nitroquinoline
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reaction (Starting material remains) - Inactive catalyst. - Insufficient reducing agent. - Low reaction temperature or short reaction time.- Use fresh, high-quality catalyst (e.g., 10% Pd/C). - Ensure an adequate molar excess of the reducing agent (e.g., hydrazine hydrate). - Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC.
Low Yield - Loss of product during filtration of the catalyst. - Inefficient extraction. - Product degradation.- Filter the hot reaction mixture to prevent product crystallization on the catalyst. Wash the catalyst thoroughly with the hot solvent. - Perform multiple extractions of the aqueous layer with a suitable organic solvent. - Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during workup.
Product Contamination with Catalyst Fine catalyst particles passing through the filter medium.- Use a finer filter paper or a celite pad for filtration. - Allow the reaction mixture to cool slightly before filtration to reduce the solubility of the product on the catalyst, but not so much that the product crystallizes out.
Product Discoloration (e.g., darkens on standing) Oxidation of the amino group.- Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. - If necessary, repurify by recrystallization before use.

Data Presentation

Table 1: Comparison of Synthesis Methods for Quinoline Derivatives

Synthesis Method Starting Materials Typical Products Typical Yield Key Advantages Key Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolinesLow to ModerateUses readily available starting materials.Harsh, exothermic reaction conditions; often low yields and formation of tarry byproducts.[2]
Reduction of Nitroquinoline Substituted Nitroquinoline, Reducing Agent (e.g., Pd/C, H₂, Hydrazine)Substituted AminoquinolineHigh to Excellent (>90%)[1]Milder reaction conditions, high yields, and cleaner reaction profiles.Requires the synthesis of the corresponding nitroquinoline precursor.

Table 2: Reported Yields for the Synthesis of this compound and Related Compounds

Reactant(s) Method Conditions Product Yield (%)
5-Nitroquinoline, Hydrazine HydrateCatalytic Reduction10% Pd/C, 95% Ethanol, RefluxThis compound91.11[1]
Aniline, Glycerol, NitrobenzeneSkraup SynthesisConc. H₂SO₄, FeSO₄Quinoline84-91
m-Nitroaniline, GlycerolSkraup SynthesisConc. H₂SO₄5-Nitroquinoline & 7-NitroquinolineMixture

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Reduction of 5-Nitroquinoline

This protocol is adapted from a high-yield procedure.[1]

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of 95% ethanol and 4.35 g (0.025 mol) of 5-nitroquinoline.

  • Addition of Catalyst and Reducing Agent: To the suspension, add 0.50 g of 10% Pd/C catalyst followed by the slow addition of 2.65 g (0.045 mol) of 80% hydrazine hydrate solution.

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within a few hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: While the reaction mixture is still hot, filter it through a pad of celite to remove the Pd/C catalyst. Wash the catalyst with a small amount of hot ethanol.

  • Crystallization: Partially evaporate the ethanol from the filtrate under reduced pressure. Allow the concentrated solution to cool, which will induce the crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration. Recrystallize the crude solid from an ethanol-water mixture to obtain pure this compound as a light brown solid. The expected yield is approximately 3.28 g (91.11%).[1]

Protocol 2: Skraup Synthesis of Quinoline (Illustrative for this compound)

This is a general procedure for the Skraup synthesis, which can be adapted for the synthesis of 5-substituted quinolines.

  • Reaction Setup: In a large round-bottom flask (e.g., 2 L) equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline derivative (1.0 mol), glycerol (3.0 mol), and the oxidizing agent (e.g., nitrobenzene, 0.4 mol).

  • Addition of Moderator and Acid: Add ferrous sulfate heptahydrate (10 g) as a moderator. With vigorous stirring and external cooling in an ice bath, slowly and cautiously add concentrated sulfuric acid (100 mL).

  • Reaction: Gently heat the mixture to initiate the reaction. The reaction is highly exothermic, and the heat source should be removed once the reaction begins. The reaction should proceed under reflux. If the reaction becomes too vigorous, cool the flask. After the initial exothermic phase subsides, heat the mixture to maintain reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Neutralization and Isolation: Make the solution strongly alkaline with a concentrated sodium hydroxide solution to neutralize the sulfuric acid and liberate the quinoline base.

  • Purification: The crude product is often a dark, tarry mixture. Purify the quinoline derivative by steam distillation. The volatile product will co-distill with the water. Separate the organic layer from the distillate and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Further purification can be achieved by vacuum distillation or recrystallization.

Mandatory Visualization

experimental_workflow_reduction cluster_reaction Reaction cluster_workup Work-up & Purification A 5-Nitroquinoline in Ethanol D Reflux A->D B 10% Pd/C B->D C Hydrazine Hydrate C->D E Hot Filtration (remove catalyst) D->E Reaction Mixture F Concentration E->F Filtrate G Cooling & Crystallization F->G H Recrystallization (Ethanol/Water) G->H Crude Product I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound via catalytic reduction.

troubleshooting_low_yield cluster_skraup Skraup Synthesis cluster_reduction Reduction of 5-Nitroquinoline Start Low Yield or Purity in this compound Synthesis S1 Violent Reaction/Tarring? Start->S1 Method? R1 Starting Material Remains? Start->R1 Method? S2 Add Moderator (FeSO4) Control H2SO4 Addition S1->S2 Yes S3 Incomplete Reaction? S1->S3 No S4 Increase Reaction Time/Temp S3->S4 Yes S5 Purification Issues? S3->S5 No S6 Use Steam Distillation S5->S6 Yes R2 Check Catalyst Activity & Amount of Reductant R1->R2 Yes R3 Product Loss During Workup? R1->R3 No R4 Filter Hot & Wash Catalyst Thoroughly R3->R4 Yes R5 Product Discolored? R3->R5 No R6 Store Under Inert Gas Protect from Light R5->R6 Yes

Caption: Troubleshooting logic for low yield or purity in this compound synthesis.

References

Troubleshooting low fluorescence signals with 5-Aminoquinoline probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 5-Aminoquinoline (5-AQ) fluorescent probes.

Troubleshooting Low Fluorescence Signals

Low fluorescence signal is a common issue that can impede experimental success. This guide provides a systematic approach to identifying and resolving the root causes of weak signals when using this compound probes.

Initial Checks

Before proceeding to more complex troubleshooting, ensure the following basic parameters are correctly set:

  • Microscope and Instrument Settings: Verify that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for your specific this compound derivative.[1] Ensure the light source is functioning correctly and that the detector gain or exposure time is set appropriately.[2]

  • Probe Integrity: Check the expiration date and storage conditions of your 5-AQ probe. Improper storage can lead to degradation and loss of fluorescence.

Q&A Troubleshooting Guide

Q1: My fluorescence signal is weak or non-existent from the start. What are the likely causes and solutions?

A weak initial signal often points to issues with the probe concentration, buffer conditions, or labeling efficiency.

Potential CauseRecommended Solution
Incorrect Probe Concentration The probe concentration may be too low for detection or too high, leading to aggregation and self-quenching. Perform a concentration titration to determine the optimal working concentration, typically in the 1-10 µM range for cellular imaging.[3]
Suboptimal pH The fluorescence of aminoquinolines is highly sensitive to pH.[1] The protonation state of the quinoline ring can significantly alter its fluorescent properties. Determine the optimal pH for your specific 5-AQ probe by performing a pH titration and adjust your buffer accordingly.
Solvent Effects This compound probes are sensitive to the polarity of their environment.[4] Their fluorescence is often quenched in aqueous environments and enhanced in more hydrophobic surroundings.[4] If possible, assess the fluorescence of your probe in different solvents to understand its behavior.
Inefficient Labeling If you are labeling a protein or other biomolecule, the labeling reaction may be inefficient. Optimize the molar ratio of probe to your target molecule and ensure the reaction buffer has the appropriate pH (typically pH 8.3-8.5 for amine-reactive labeling).[5]

Q2: My fluorescence signal is fading rapidly during imaging. What is happening and how can I prevent it?

Rapid signal loss during imaging is a classic sign of photobleaching, the irreversible photochemical destruction of the fluorophore.

Potential CauseRecommended Solution
Photobleaching Minimize the exposure time of your sample to the excitation light.[4] Reduce the intensity of the excitation source by using neutral density filters.[4] For fixed samples, consider using a commercially available anti-fade mounting medium.[4]

Q3: I am observing high background fluorescence, which is masking my specific signal. How can I reduce the background?

High background can be caused by several factors, including non-specific binding of the probe and autofluorescence from the sample.

Potential CauseRecommended Solution
Non-specific Probe Binding Optimize your washing steps to ensure all unbound probe is removed.[1] For imaging applications, including a blocking step (e.g., with BSA) can help reduce non-specific binding to surfaces.
Autofluorescence Image an unstained control sample to determine the level of autofluorescence from your cells or media. If significant, you may need to use a probe that excites and emits at longer wavelengths to minimize spectral overlap.
Probe Aggregation At high concentrations, 5-AQ probes can form aggregates that contribute to background signal. Try reducing the probe concentration.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound probes?

The spectral properties of aminoquinolines can vary depending on the specific isomer and its environment. It is crucial to determine the optimal wavelengths for your experimental setup.

Aminoquinoline IsomerOptimal Excitation (λex)Optimal Emission (λem)Reference
3-Aminoquinoline (3-AQ)355 nm420 nm[1]
6-Aminoquinoline (6-AQ)355 nm440 nm[1]

Note: It has been reported that 5-AQ and 8-AQ labeled to a carbohydrate did not exhibit fluorescent properties suitable for HPLC analysis, highlighting the importance of empirical validation for specific applications.[1]

Q2: How does the solvent environment affect the fluorescence quantum yield of this compound probes?

The fluorescence quantum yield of 5-AQ probes is highly dependent on the solvent. Generally, fluorescence is quenched in polar, protic solvents like water and enhanced in non-polar, aprotic solvents.[4][6] This is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway.[4]

SolventRelative Quantum Yield
Non-polar (e.g., Hexane)High
Polar (e.g., DMSO, Water)Low to very low

Q3: Are there known quenchers for this compound fluorescence?

Yes, the fluorescence of this compound can be quenched by various substances. For instance, the presence of water can significantly quench its fluorescence.[6] Certain metal ions can also act as quenchers, although some derivatives of aminoquinoline are designed to enhance fluorescence upon binding to specific metal ions like Zn²⁺.[7]

Experimental Protocols

General Protocol for Live-Cell Imaging with this compound Probes

This protocol provides a general guideline for staining live cells with 5-AQ probes. Optimization will be required for specific cell types and experimental conditions.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency (typically 60-80%).[6]

  • Probe Preparation:

    • Prepare a stock solution of the 5-AQ probe (e.g., 1-10 mM) in anhydrous DMSO.[3]

    • On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in a serum-free medium or an appropriate buffer (e.g., HBSS).[3]

  • Cell Staining:

    • Remove the culture medium and wash the cells once with pre-warmed PBS.[6]

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.[3] The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess unbound probe.[3][6]

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your 5-AQ probe.[6] Use the lowest possible excitation intensity and shortest exposure time to minimize photobleaching.[4]

General Protocol for Protein Labeling with Amine-Reactive this compound Probes

This protocol outlines the basic steps for labeling proteins with an amine-reactive 5-AQ derivative (e.g., an NHS ester).

  • Protein Preparation:

    • Dissolve the protein to be labeled in a 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) at a concentration of 2-10 mg/mL.[5] The buffer should be free of primary amines (e.g., Tris).

  • Probe Preparation:

    • Prepare a 10 mM stock solution of the amine-reactive 5-AQ probe in anhydrous DMSO.

  • Labeling Reaction:

    • While gently stirring, slowly add the probe stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the probe is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the labeled protein.

Visualizations

Troubleshooting_Low_Fluorescence cluster_initial_checks Initial Checks cluster_troubleshooting Troubleshooting Path cluster_weak_signal Weak Initial Signal Solutions cluster_fading_signal Fading Signal Solutions cluster_high_background High Background Solutions start Low Fluorescence Signal check_instrument Instrument Settings Correct? (Filters, Light Source, Gain) start->check_instrument check_probe Probe Integrity OK? (Storage, Expiration) check_instrument->check_probe Yes end Signal Optimized check_instrument->end No, Corrected signal_issue Signal Issue Type? check_probe->signal_issue Yes check_probe->end No, Replaced weak_initial Weak Initial Signal signal_issue->weak_initial Weak Initial fading_signal Rapidly Fading Signal signal_issue->fading_signal Fading high_background High Background signal_issue->high_background High Background optimize_conc Optimize Probe Concentration (Titration) weak_initial->optimize_conc optimize_ph Optimize Buffer pH (Titration) weak_initial->optimize_ph check_solvent Assess Solvent Effects weak_initial->check_solvent optimize_labeling Optimize Labeling Reaction weak_initial->optimize_labeling reduce_exposure Reduce Exposure Time/Intensity fading_signal->reduce_exposure use_antifade Use Anti-fade Reagent fading_signal->use_antifade optimize_wash Optimize Washing Steps high_background->optimize_wash use_blocking Use Blocking Agent high_background->use_blocking check_autofluorescence Check for Autofluorescence high_background->check_autofluorescence optimize_conc->end optimize_ph->end check_solvent->end optimize_labeling->end reduce_exposure->end use_antifade->end optimize_wash->end use_blocking->end check_autofluorescence->end

Caption: Troubleshooting workflow for low fluorescence signals.

Zinc_Sensing_Pathway cluster_components Components cluster_interaction Interaction cluster_mechanism Mechanism: Chelation-Enhanced Fluorescence (CHEF) probe 8-Aminoquinoline Probe (Low Fluorescence) binding Chelation probe->binding zinc Zinc Ions (Zn²⁺) zinc->binding complex Probe-Zn²⁺ Complex (High Fluorescence) binding->complex mechanism_desc 1. Free probe: Intramolecular rotations lead to non-radiative decay (fluorescence quenching). 2. Binding to Zn²⁺: Rotations are restricted, inhibiting the non-radiative pathway. 3. Result: A significant increase in fluorescence quantum yield. complex->mechanism_desc

Caption: Zinc sensing with an 8-Aminoquinoline probe.

References

Technical Support Center: Stability of 5-Aminoquinoline in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-Aminoquinoline in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A1: A color change, often to a darker yellow or brown, is a common indicator of this compound degradation. This is primarily due to oxidation, where the amino group and the quinoline ring system are susceptible to reaction with oxygen, especially when exposed to light and certain pH conditions.

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly affected by several factors:

  • pH: Extreme pH values, both acidic and alkaline, can catalyze hydrolysis and oxidation.

  • Temperature: Higher temperatures accelerate the rate of degradation reactions.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Oxygen: The presence of dissolved oxygen is a key factor in the oxidative degradation of this compound.

  • Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.

Q3: How can I prepare a stable aqueous stock solution of this compound?

A3: To prepare a more stable stock solution, consider the following steps:

  • Use deoxygenated water (e.g., by sparging with nitrogen or argon gas).

  • Prepare the solution under an inert atmosphere if possible.

  • Protect the solution from light by using amber vials or wrapping the container in foil.

  • Store the solution at a low temperature (e.g., 2-8 °C or frozen at -20 °C for long-term storage).

  • Consider adjusting the pH to a mildly acidic range (e.g., pH 4-6), where many amino compounds exhibit greater stability.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways can be complex, oxidation is a primary route. Potential degradation products of quinoline under photocatalytic conditions include hydroxylated derivatives such as 5-hydroxyquinoline.[2] Oxidative reactions involving the amino group could lead to the formation of nitroso or nitro compounds, and potentially polymerization into colored oligomers.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common and reliable technique to separate and quantify this compound from its degradation products.

  • UV-Visible Spectroscopy: This can be used to monitor changes in the absorbance spectrum over time, which often accompany degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the structure of unknown degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid color change in solution Oxidation due to exposure to air and/or light.Prepare solutions using deoxygenated solvents and protect from light. Work quickly and under an inert atmosphere if possible.
Precipitation of the compound Poor solubility at the working pH or concentration.Adjust the pH of the solution. This compound is a weak base and its solubility is pH-dependent. A slightly acidic pH may improve solubility. Alternatively, consider using a co-solvent if compatible with your experiment.
Inconsistent experimental results Degradation of this compound during the experiment.Prepare fresh solutions for each experiment. Minimize the time the solution is kept at room temperature and exposed to light.
Formation of unknown peaks in chromatogram Degradation of this compound.Perform a forced degradation study (see protocol below) to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound.

Quantitative Data Summary

The following tables provide hypothetical but plausible data from a forced degradation study of this compound in aqueous solution to illustrate the impact of different stress conditions.

Table 1: Effect of pH on the Stability of this compound at 40°C

pHIncubation Time (hours)This compound Remaining (%)Appearance
2.02492.5Slight yellowing
4.02498.1No change
7.02495.3Pale yellow
9.02488.7Yellow
12.02475.2Brown

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

Temperature (°C)Incubation Time (hours)This compound Remaining (%)Appearance
47299.2No change
257296.8Very pale yellow
407291.5Pale yellow
607282.1Yellow-brown

Table 3: Effect of Oxidative and Photolytic Stress on the Stability of this compound at 25°C and pH 7.0

Stress ConditionIncubation Time (hours)This compound Remaining (%)Appearance
3% H₂O₂878.4Dark brown
UV Light (254 nm)885.9Yellow
Fluorescent Light2494.2Pale yellow

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions. Such studies are crucial for developing stability-indicating analytical methods.[3][4][5][6]

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

  • Thermostatically controlled oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is stable (e.g., methanol or a slightly acidic aqueous buffer).

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 8 hours.

  • Thermal Degradation: Keep the solid this compound in an oven at 105°C for 24 hours. Also, expose the stock solution to 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution (100 µg/mL in water) in a quartz cuvette to UV light (254 nm) and fluorescent light in a photostability chamber.

4. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated HPLC method to determine the percentage of this compound remaining and to observe the formation of degradation products.

5. Data Analysis:

  • Calculate the percentage degradation of this compound under each condition.

  • Characterize the degradation products using techniques like LC-MS if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 5-AQ Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (60°C, Solution) stock->thermal Apply Stress photo Photolytic (UV/Vis Light) stock->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Forced degradation experimental workflow.

degradation_pathway cluster_products Potential Degradation Products AQ This compound Hydroxylated Hydroxylated Derivatives AQ->Hydroxylated Oxidation (e.g., via OH radicals) QuinoneImine Quinone-imine Intermediates AQ->QuinoneImine Oxidation Polymerized Colored Polymers/Oligomers QuinoneImine->Polymerized Polymerization

References

Common issues in 5-Aminoquinoline-based assays and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminoquinoline (5-AQ)-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental workflows. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guides & FAQs

This section addresses specific problems that you may encounter during your this compound-based experiments.

High Background Fluorescence or Autofluorescence

Question: My assay has a very high background signal, making it difficult to detect my target-specific fluorescence. What could be the cause and how can I fix it?

Answer: High background fluorescence is a common issue in fluorescence-based assays and can originate from several sources. Here are the likely causes and their solutions:

  • Intrinsic Fluorescence of this compound Compounds: The quinoline scaffold itself is fluorescent, which can contribute to a high background signal.

    • Solution: Perform a "compound-only" control by measuring the fluorescence of your 5-AQ derivative in the assay buffer without any other reagents. Subtract this background fluorescence from your experimental wells.[1]

  • Contaminated Reagents or Assay Vessels: Assay buffers, enzyme preparations, or the microplates themselves can be sources of fluorescence.

    • Solution: Test each component of your assay individually for fluorescence. Use high-quality, fresh reagents. For fluorescence assays, it is recommended to use black, opaque microplates to minimize background.[1]

  • Cellular Autofluorescence: In cell-based assays, endogenous molecules like NADH, riboflavin, and collagen can contribute to background fluorescence.

    • Solution: If possible, switch to a 5-AQ derivative that excites and emits at longer wavelengths (red or far-red) to reduce spectral overlap with common autofluorescent molecules.[1]

Low or No Fluorescence Signal

Question: I am not detecting any signal, or the signal is much lower than expected. What are the possible reasons and troubleshooting steps?

Answer: A weak or absent signal can be frustrating. The following table summarizes potential causes and recommended solutions:

Potential Cause Troubleshooting Steps
Incorrect Wavelength Settings Verify the excitation and emission wavelengths for your specific 5-AQ derivative. If unknown, perform excitation and emission scans to determine the optimal wavelengths.
Suboptimal pH The fluorescence of many aminoquinolines is pH-dependent. Prepare a pH titration curve to find the optimal pH for your assay.
Solvent Quenching This compound fluorescence is known to be quenched by protic solvents like water.[2] If possible, test alternative, less protic solvents or buffers.
Low Probe Concentration The concentration of your 5-AQ probe may be too low. Prepare a dilution series to determine the optimal concentration range that provides a robust signal without causing self-quenching.
Photobleaching Excessive exposure to the excitation light can lead to the degradation of the fluorophore. Use a fresh sample, minimize light exposure, and consider using anti-fade reagents in microscopy applications.
Instrument Malfunction Check the instrument's light source, detectors, and filters to ensure they are functioning correctly.
Signal Instability and Photobleaching

Question: My fluorescence signal is decreasing over time. Is this photobleaching, and what can I do to prevent it?

Answer: A gradual decrease in fluorescence signal is often due to photobleaching, the irreversible photochemical destruction of the fluorophore.

Solutions to Minimize Photobleaching:

  • Reduce Excitation Light Intensity: Use neutral density filters or lower the power of the light source on your instrument.

  • Minimize Exposure Time: Limit the duration the sample is exposed to the excitation light during measurements.

  • Use Antifade Reagents: For microscopy applications, incorporate commercially available antifade reagents into your mounting medium.

Assay Interference and False Positives

Question: My this compound compound is showing activity in multiple, unrelated assays. Could this be due to assay interference?

Answer: Yes, this is a strong indication of assay interference. Quinoline derivatives are sometimes classified as Pan-Assay Interference Compounds (PAINS).[3] These compounds can interact non-specifically with various biological targets or interfere with the assay technology itself, leading to false-positive results.

dot

Assay_Interference_Troubleshooting start Suspicious Activity Observed (e.g., hits in multiple assays) check_pains Is the compound a known PAINS? (Check substructure filters) start->check_pains counter_screen Perform a Counter-Screen (e.g., test against assay components) check_pains->counter_screen Yes/Maybe orthogonal_assay Conduct an Orthogonal Assay (different detection method) check_pains->orthogonal_assay No counter_screen->orthogonal_assay No Activity interference High Likelihood of Assay Interference counter_screen->interference Activity Observed orthogonal_assay->interference No Activity valid_hit Potential for a Valid Hit orthogonal_assay->valid_hit Activity Confirmed

Caption: Troubleshooting workflow for suspected assay interference.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound-based probes.

Protocol 1: General Cellular Imaging with a 5-AQ Probe

This protocol outlines the basic steps for staining live cells with a this compound-based fluorescent probe.[1]

Materials:

  • This compound-based fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium or an appropriate buffer (e.g., PBS, HBSS)

  • Cultured cells on glass-bottom dishes or appropriate imaging plates

  • Fluorescence microscope

Procedure:

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of the 5-AQ probe in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in serum-free medium or buffer. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 15-60 minutes at 37°C and 5% CO₂, protected from light. The optimal incubation time will vary depending on the probe and cell type.

    • After incubation, remove the probe-containing medium and wash the cells two to three times with PBS or the imaging buffer to remove excess unbound probe.

    • Add fresh imaging buffer to the cells.

  • Fluorescence Microscopy:

    • Image the stained cells using a fluorescence microscope with the appropriate filter sets for your 5-AQ probe.

    • Minimize light exposure to reduce photobleaching.

Protocol 2: In Vitro Enzyme Inhibitor Screening

This protocol describes a general workflow for screening potential enzyme inhibitors using a this compound-based fluorescent assay.

Materials:

  • Purified enzyme of interest

  • Substrate that produces a fluorescent 5-AQ derivative upon enzymatic activity

  • Assay buffer

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor

  • Black, 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the test compounds to the respective wells. Include "solvent-only" controls.

    • Add the positive control inhibitor to designated wells.

    • Add the purified enzyme to all wells except for the "no-enzyme" control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes).

  • Initiate Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the 5-AQ product.

    • Take kinetic readings over a defined period or a single endpoint reading.

  • Data Analysis:

    • Subtract the background fluorescence from the "no-enzyme" controls.

    • Calculate the percentage of inhibition for each test compound relative to the "solvent-only" control.

    • Determine the IC₅₀ values for active compounds.

dot

Enzyme_Inhibitor_Screening_Workflow start Start plate_prep Prepare 96-well Plate (Buffer, Compounds, Controls) start->plate_prep add_enzyme Add Enzyme plate_prep->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate read_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->read_fluorescence analyze_data Data Analysis (% Inhibition, IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: General workflow for an enzyme inhibitor screening assay.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and its derivatives.

Table 1: Photophysical Properties of Selected Aminoquinoline Derivatives

CompoundExcitation (λex) (nm)Emission (λem) (nm)Target/ApplicationReference
3-Aminoquinoline355420Glycan Labeling[4]
6-Aminoquinoline355440Glycan Labeling[4]
8-Aminoquinoline (TSQ derivative)360490Zinc Sensing[5]
Quinoline-based probe (QDTD)~370~480Zinc Sensing[3][6]
This compound-Ag+ complexNot specifiedAmplified emission with ~20 nm red-shiftSilver Ion Sensing

Note: The fluorescence properties of this compound and its derivatives are highly sensitive to the solvent environment and pH.[2]

Signaling Pathway Diagrams

While specific this compound probes for studying every signaling pathway are not yet established, fluorescent probes, in general, are crucial tools for dissecting these complex networks. Below are representations of key signaling pathways that can be investigated using various fluorescent reporters.

dot

MAPK_Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Calcium_Signaling_Pathway stimulus External Stimulus receptor GPCR / Receptor Tyrosine Kinase stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er binds to receptor on downstream Downstream Effectors (e.g., Protein Kinases) dag->downstream ca_release Ca²⁺ Release er->ca_release cam Calmodulin (CaM) ca_release->cam activates cam->downstream cellular_response Cellular Response downstream->cellular_response

References

Technical Support Center: Optimizing 5-Aminoquinoline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminoquinoline (5-AQ) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve reliable, high-quality results in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing my analyte with this compound (5-AQ)?

Derivatization with this compound is primarily performed to enhance the detectability of analytes that lack a suitable chromophore or fluorophore for sensitive analysis by techniques like HPLC-UV or HPLC-Fluorescence.[1] By attaching the quinoline moiety of 5-AQ to the analyte, its molar absorptivity and/or fluorescence quantum yield is significantly increased, leading to lower limits of detection. Additionally, derivatization can improve the chromatographic properties of polar analytes on reverse-phase columns.[2]

Q2: What types of functional groups can be derivatized with this compound?

This compound's primary amine group makes it suitable for derivatizing molecules containing carbonyl groups (aldehydes and ketones) through the formation of a Schiff base.[2] Furthermore, with the use of activating agents, it can also derivatize carboxylic acids to form stable amides.[2]

Q3: What are the key reaction parameters to consider for successful derivatization?

The success of your 5-AQ derivatization is dependent on several critical parameters:

  • Reagent Quality and Preparation: Always use high-purity this compound and prepare fresh derivatizing solutions before each use to avoid issues with reagent degradation.

  • Reaction Temperature: The optimal temperature can vary depending on the analyte and solvent, but a common starting point is 60-65°C.[2][3]

  • Reaction Time: Incubation times typically range from 30 to 120 minutes.[2][3] It is crucial to optimize this for your specific application to ensure complete derivatization without sample degradation.

  • pH of the Reaction Mixture: For reactions involving Schiff base formation, a slightly acidic environment is often beneficial to catalyze the reaction.[2] For carboxylic acid derivatization using coupling agents like EDC/NHS, a pH range of 5.5-6.0 is recommended.[2]

  • Solvent: The choice of solvent is critical and should be compatible with both the analyte and the derivatizing reagent. Acetonitrile and mixtures of DMSO and acetic acid are commonly used.[3][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound derivatization experiments.

Issue Possible Cause(s) Suggested Solution(s)
No or Low Derivatization Efficiency Inactive derivatizing reagent.Prepare a fresh solution of this compound before each experiment.
Suboptimal reaction temperature or time.Optimize the incubation temperature and time for your specific analyte. Start with published conditions and perform a time-course and temperature-gradient experiment.[5]
Incorrect pH of the reaction mixture.Verify and adjust the pH of your reaction mixture to the optimal range for the specific reaction type (Schiff base formation or amide bond formation).
Presence of interfering substances in the sample.Ensure proper sample cleanup before derivatization to remove any substances that may quench the reaction or compete for the derivatizing agent.
Poor Chromatographic Resolution Inappropriate HPLC column or mobile phase.Optimize the HPLC method, including the column type (e.g., C18), mobile phase composition, and gradient profile.[3]
Co-elution of derivatized analyte with excess reagent or byproducts.Adjust the mobile phase gradient to achieve better separation. Consider a post-derivatization cleanup step, such as solid-phase extraction (SPE), to remove excess reagent.[3]
High Background Noise in Chromatogram Contaminated mobile phase or HPLC system.Use fresh, HPLC-grade solvents and flush the HPLC system thoroughly.
The derivatizing reagent itself is fluorescent/UV active.This is a known challenge with some derivatizing agents.[6] Optimize the post-derivatization cleanup to remove as much excess reagent as possible.
Peak Tailing Adsorption of the derivatized analyte to active sites in the HPLC system.Use a column with good end-capping. Consider adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase.
Ghost Peaks Carryover from a previous injection.Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocols

Below are detailed methodologies for key derivatization reactions involving this compound. These should be considered as starting points and may require optimization for your specific application.

Protocol 1: Derivatization of Carbonyl-Containing Molecules (Aldehydes and Ketones)

This protocol outlines the formation of a Schiff base between this compound and a carbonyl-containing analyte.

Materials:

  • This compound (5-AQ), ≥98% purity

  • Analyte solution (in a suitable organic solvent like methanol or acetonitrile)

  • Glacial Acetic Acid

  • Methanol or Acetonitrile, HPLC grade

  • Reaction vials

Procedure:

  • Reagent Preparation: Prepare a 10 mg/mL solution of this compound in methanol or acetonitrile.

  • Reaction Mixture: In a reaction vial, mix:

    • 50 µL of the analyte solution

    • 100 µL of the this compound solution

    • 5 µL of glacial acetic acid (as a catalyst)[2]

  • Incubation: Cap the vial tightly and incubate the mixture at 60°C for 60 minutes.[2]

  • Sample Dilution: After incubation, cool the reaction mixture to room temperature and dilute with an appropriate volume of the initial mobile phase for LC analysis.

Protocol 2: Derivatization of Carboxylic Acids

This protocol describes the derivatization of carboxylic acids using this compound with EDC and NHS as activating agents to form a stable amide bond.

Materials:

  • This compound (5-AQ), ≥98% purity

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Analyte solution (in an appropriate buffer, e.g., MES buffer, pH 5.5-6.0)

  • Acetonitrile, HPLC grade

  • Reaction vials

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of this compound in acetonitrile.

    • Prepare a 20 mg/mL solution of EDC in water or buffer.

    • Prepare a 10 mg/mL solution of NHS in water or buffer.

  • Activation of Carboxylic Acid: In a reaction vial, mix:

    • 50 µL of the analyte solution

    • 50 µL of the EDC solution

    • 50 µL of the NHS solution[2]

  • Incubation for Activation: Vortex the mixture and incubate at room temperature for 15 minutes to form the NHS-ester.[2]

  • Amide Formation: Add 100 µL of the this compound solution to the activated analyte mixture.

  • Incubation for Derivatization: Cap the vial tightly and incubate the mixture at 60°C for 60 minutes.[2]

  • Sample Dilution: After incubation, cool the reaction mixture to room temperature and dilute with the initial mobile phase for LC analysis.

Visualizations

Experimental Workflow for 5-AQ Derivatization

G cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Prepare Analyte Solution Mix Mix Analyte, 5-AQ, and Catalyst/Activator Sample->Mix Reagent Prepare Fresh 5-AQ Reagent Reagent->Mix Incubate Incubate (e.g., 60°C for 60 min) Mix->Incubate Cleanup Optional: Post-Derivatization Cleanup (SPE) Incubate->Cleanup Dilute Dilute Sample Incubate->Dilute If no cleanup Cleanup->Dilute Inject Inject into HPLC/UPLC Dilute->Inject Analyze Data Acquisition & Analysis Inject->Analyze

Caption: Workflow for 5-AQ derivatization and analysis.

Logical Relationship for Troubleshooting Low Derivatization Efficiency

G cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_sample Sample Matrix Start Low Derivatization Efficiency Reagent_Old Is the 5-AQ solution fresh? Start->Reagent_Old Temp Is the temperature optimized? Start->Temp Interference Are there interfering substances? Start->Interference Reagent_Purity Is the 5-AQ of high purity? Reagent_Old->Reagent_Purity Time Is the reaction time sufficient? Temp->Time pH Is the pH correct for the reaction? Time->pH

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Purification of 5-Aminoquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-aminoquinoline and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its analogs?

A1: The primary purification techniques for this compound and its derivatives are column chromatography and recrystallization.[1][2] Column chromatography, particularly on silica gel or alumina, is used to separate the target compound from impurities with different polarities.[1][3] Recrystallization is an effective method for purifying solid compounds to a high degree of purity, provided a suitable solvent can be found.[1][2]

Q2: What are the main challenges when purifying this compound and its analogs?

A2: Researchers may face several challenges, including the basicity of the amino group, which can lead to problematic interactions with acidic silica gel.[2] Many derivatives are also highly polar, making elution difficult.[1] Furthermore, some aminoquinolines are susceptible to oxidation, which can cause discoloration and the formation of impurities, especially for derivatives with dihydroxy groups.[1][4]

Q3: How does the basicity of the amino group affect purification by silica gel chromatography?

A3: The basic amino group on the quinoline scaffold interacts strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[2] This acid-base interaction can lead to significant peak tailing, where the compound elutes from the column slowly and asymmetrically.[2] In some cases, the interaction is so strong that it results in irreversible adsorption, leading to low or no recovery of the product.[2]

Q4: My this compound sample is a yellow to brown solid. Does this indicate degradation?

A4: Not necessarily. This compound is often described as a white to slightly yellow crystalline powder.[5][6] A slight coloration does not always indicate impurity or degradation. However, a significant change in color to dark brown or the appearance of a tar-like consistency may suggest decomposition, often due to oxidation.[1][7] If degradation is suspected, it is best to use a fresh batch.[6]

Q5: How should I properly store this compound and its solutions to prevent degradation?

A5: Solid this compound should be stored in a dark place under an inert atmosphere at room temperature.[8] It is sensitive to air and light. Stock solutions, typically prepared in solvents like DMSO or methanol, should be protected from light and stored in aliquots to avoid repeated freeze-thaw cycles.[6] For long-term storage, keeping solutions at -20°C or -80°C is recommended.[6]

Q6: What solvents are recommended for dissolving this compound?

A6: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[5][8] When preparing solutions for experiments, it is crucial to use anhydrous solvents if the compound is sensitive to moisture.

Q7: Which analytical techniques are best for assessing the purity of my purified this compound analog?

A7: A combination of techniques is recommended for thorough purity assessment. High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is widely used for quantitative analysis.[9][10] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also effective for purity determination of volatile analogs.[7] Structural confirmation and purity can also be assessed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[9]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of this compound and its analogs.

Problem: Significant peak tailing or streaking during silica gel chromatography.

  • Probable Cause: Strong acid-base interaction between the basic aminoquinoline and the acidic silanol groups on the silica gel stationary phase.[1][2]

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1% v/v) of a competing base, such as triethylamine (TEA) or ammonia, into your mobile phase.[2][3] This will neutralize the acidic sites on the silica gel, improving peak shape.

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[2][3] Amine-functionalized silica is also a viable alternative.

Problem: Low or no recovery of the compound from the silica gel column.

  • Probable Cause: Irreversible adsorption of the basic compound onto the acidic silica gel.[2]

  • Solution:

    • Change Purification Method: If irreversible binding is suspected, switch to a non-chromatographic method like recrystallization or an acid-base extraction.[2][3]

    • Use a Different Stationary Phase: As mentioned above, neutral or basic alumina can prevent the strong binding observed with silica gel.[3]

Problem: The purified product is a dark, discolored solid.

  • Probable Cause: Oxidation of the aminoquinoline derivative during workup or purification. This is especially common for analogs with electron-donating groups like hydroxyls.[1][4]

  • Solution:

    • Work Under an Inert Atmosphere: Perform all purification steps under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[1]

    • Use Degassed Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas prior to use.[1]

    • Protect from Light: Wrap chromatography columns and flasks in aluminum foil to protect light-sensitive compounds.[3]

    • Consider a Reducing Agent: The addition of a small amount of a reducing agent, such as sodium dithionite, during the workup may help prevent oxidation.[1]

Problem: Low yield of crystals after recrystallization.

  • Probable Cause: The compound has significant solubility in the cold solvent, or an excessive amount of solvent was used for dissolution.[2]

  • Solution:

    • Optimize Solvent Choice: Select a solvent or solvent system in which your compound has high solubility at elevated temperatures but is sparingly soluble at low temperatures.[2][11]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]

    • Maximize Precipitation: Cool the solution to a lower temperature using an ice bath or refrigerator to maximize crystal formation.[2]

Problem: Crystals obtained from recrystallization are still impure.

  • Probable Cause: Impurities have similar solubility profiles and co-crystallized with the product, or the crystals were not washed sufficiently.[2]

  • Solution:

    • Perform a Second Recrystallization: A second recrystallization step can often significantly improve purity.[2]

    • Ensure Slow Cooling: Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of purer crystals by giving molecules time to arrange in the crystal lattice, excluding impurities.[2][12]

    • Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 611-34-7 [5]
Molecular Formula C₉H₈N₂ [5]
Molecular Weight 144.17 g/mol [5]
Appearance White to slightly yellow crystalline powder [5]
Melting Point 106-109 °C [5][13]
Boiling Point 310 °C [5][13]
Solubility DMSO, Methanol [5]

| pKa | 5.46 (at 20°C) |[5] |

Table 2: Common Mobile Phase Modifiers for Column Chromatography of Aminoquinolines

Problem Mobile Phase Modifier Typical Concentration Stationary Phase Reference(s)
Peak Tailing/Streaking Triethylamine (TEA) 0.1 - 1% (v/v) Silica Gel [2][3]
Peak Tailing/Streaking Ammonia 0.1 - 1% (v/v) Silica Gel [2]

| Highly Polar Compound | Acetic Acid | Small amount | Silica Gel |[1] |

Table 3: Performance Comparison of Purity Assessment Techniques for Aminoquinoline Derivatives

Technique Linearity Range (Typical) Limit of Detection (LOD) (Typical) Selectivity Reference(s)
HPLC-UV 0.05 - 3.0 µg/mL 4.8 - 6.4 ng/mL High (separation from impurities) [10]

| UV-Vis Spectrophotometry | 0.1 - 18 µg/mL | 2.1 - 2.3 ng/mL (derivative) | Lower (potential interference) |[10] |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography with a Basic Modifier

This protocol provides a general guideline for the purification of a basic this compound analog using silica gel chromatography with triethylamine (TEA) as a modifier.

  • Mobile Phase Selection:

    • Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • If tailing is observed on the TLC plate, add 0.5-1% (v/v) of TEA to the solvent mixture and re-run the TLC to observe the improvement in spot shape.[2]

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing TEA).

    • Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring there are no cracks or air bubbles.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase based on a predetermined gradient.

    • Collect fractions and monitor the elution of the product by TLC.[3]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and residual TEA under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to completely remove triethylamine.[3]

Protocol 2: Purification by Recrystallization

This protocol describes the purification of a solid this compound analog.

  • Solvent Selection:

    • Find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold.[11] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[12]

    • Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, hexanes) to find the optimal one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[2]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[12] If crystals do not form, scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[12]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.[2]

  • Drying:

    • Dry the purified crystals completely, either by air-drying on the filter paper or in a vacuum oven, to remove any residual solvent.

Protocol 3: Purity Assessment by HPLC-UV

This protocol outlines a general procedure for determining the purity of a this compound sample.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of the compound in a suitable solvent (e.g., methanol or the mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution.[10]

    • Prepare the sample solution by accurately weighing and dissolving the purified product in the same solvent to a concentration within the calibration range.[10]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[14]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 5 µm particle size).[9][15]

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is common.[15][16]

    • Flow Rate: Typically 1.0 mL/min.[14]

    • Detection: UV detector set to a wavelength where the compound has maximum absorbance (λmax), which can be determined using a UV-Vis spectrophotometer.[10]

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the sample solution.

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Strategy cluster_analysis Analysis & Final Product Crude_Product Crude this compound Analog TLC TLC Analysis for Solvent System Crude_Product->TLC Purification_Method Choose Method TLC->Purification_Method Col_Chrom Column Chromatography (Silica or Alumina) Purification_Method->Col_Chrom Impurities have different polarity Recrystal Recrystallization Purification_Method->Recrystal Compound is solid Acid_Base Acid-Base Extraction Purification_Method->Acid_Base Basic product, neutral impurities Combine_Fractions Combine Pure Fractions & Evaporate Solvent Col_Chrom->Combine_Fractions Collect_Crystals Collect & Dry Crystals Recrystal->Collect_Crystals Purity_Check Purity Assessment (HPLC, NMR, GC-MS) Acid_Base->Purity_Check Combine_Fractions->Purity_Check Collect_Crystals->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Troubleshooting_Tree Start Column Chromatography Issue? Tailing Peak Tailing / Streaking? Start->Tailing Yes Low_Recovery Low / No Recovery? Start->Low_Recovery No Sol_Tailing Add 0.1-1% TEA or NH3 to mobile phase Tailing->Sol_Tailing SP_Tailing Switch to Alumina or Amine-functionalized Silica Tailing->SP_Tailing Decomposition Compound Decomposition? Low_Recovery->Decomposition No SP_Recovery Switch to Alumina stationary phase Low_Recovery->SP_Recovery Yes Method_Recovery Use Recrystallization or Acid-Base Extraction Low_Recovery->Method_Recovery Yes SP_Decomp Switch to a more inert stationary phase (e.g., Alumina) Decomposition->SP_Decomp Yes Inert_Decomp Use degassed solvents & run under inert atmosphere Decomposition->Inert_Decomp Yes

References

How to reduce background fluorescence in 5-Aminoquinoline microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in 5-Aminoquinoline (5-AQ) microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background fluorescence in microscopy?

High background fluorescence can originate from several sources, broadly categorized as autofluorescence from the sample itself and non-specific binding of fluorescent reagents.

  • Endogenous Autofluorescence: Many biological materials naturally fluoresce. Common sources include:

    • Cellular Components: Molecules like NADH, flavins, collagen, and elastin can emit a broad spectrum of light, contributing to background noise.[1][2]

    • Lipofuscin: These "age pigments" can accumulate in cells and are a significant source of autofluorescence, particularly in older tissues.[3][4]

    • Red Blood Cells: The heme groups in red blood cells are a major cause of autofluorescence.[2][5]

  • Process-Induced Autofluorescence:

    • Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by cross-linking proteins and amines.[2][3][6] Glutaraldehyde is known to cause more significant autofluorescence than paraformaldehyde or formaldehyde.[3]

    • Culture Vessels: Polystyrene culture plates can be a source of autofluorescence.[5]

  • Non-Specific Staining:

    • Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to non-specific binding and high background.[7][8][9]

    • Insufficient Washing: Inadequate washing steps can leave unbound antibodies on the sample, contributing to background signal.[7][10]

    • Inadequate Blocking: Insufficient blocking can result in antibodies binding to non-target sites.[7][9]

    • Secondary Antibody Cross-Reactivity: The secondary antibody may bind to endogenous immunoglobulins in the sample, especially when the secondary antibody was raised in the same species as the sample.[11][12]

Q2: I am observing high background in my unstained control sample. What does this indicate and how can I fix it?

High background in an unstained control points to endogenous autofluorescence. Here are several strategies to mitigate this:

  • Sample Preparation:

    • Perfusion: If working with tissues, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[3][5]

    • Fixation Choice: Avoid or minimize the use of glutaraldehyde.[13] Consider using an organic solvent fixative like ice-cold methanol or ethanol, which tend to induce less autofluorescence.[3][5] If an aldehyde fixative is necessary, use the lowest effective concentration and shortest incubation time.[13]

  • Chemical Quenching:

    • Sodium Borohydride: This can reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.[3][13]

    • Sudan Black B: This reagent is effective for quenching lipofuscin-related autofluorescence.[3][13]

    • Commercial Reagents: Products like TrueVIEW® are designed to reduce autofluorescence from multiple sources.[3]

  • Photobleaching:

    • Exposing the sample to a high-intensity light source before labeling can bleach the endogenous fluorophores, reducing their contribution to the background.[1][4] This can be done using a standard fluorescence microscope or a dedicated photobleaching device.[4]

Q3: My secondary antibody-only control shows high background. What are the likely causes and solutions?

This indicates non-specific binding of the secondary antibody. Here’s how to troubleshoot this issue:

  • Blocking:

    • Increase Blocking Time: Extend the incubation time with your blocking buffer.[7]

    • Change Blocking Reagent: If you are using a bovine serum albumin (BSA) or milk-based blocker, consider switching to a normal serum from the species in which the secondary antibody was raised.[14]

  • Antibody Concentration:

    • Titrate the Secondary Antibody: The concentration of your secondary antibody may be too high. Perform a dilution series to find the optimal concentration that provides good signal with minimal background.[8]

  • Washing:

    • Increase Wash Steps: Increase the number and duration of washes after secondary antibody incubation to remove unbound antibodies.[10][13] Including a mild detergent like Tween-20 in your wash buffer can also be beneficial.[10]

  • Cross-Reactivity:

    • Use Pre-adsorbed Secondary Antibodies: These antibodies have been purified to remove antibodies that may cross-react with immunoglobulins from other species, reducing non-specific binding.[15]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving sources of background fluorescence in your 5-AQ microscopy experiments.

Experimental Workflow for Troubleshooting Background Fluorescence

Caption: A logical workflow to diagnose and address sources of high background fluorescence.

Issue 1: High Background in Unstained Sample (Autofluorescence)

Potential Cause Recommended Solution Quantitative Guideline (if applicable) Supporting Evidence/Citations
Aldehyde Fixation Treat with a chemical quenching agent.0.1% Sodium Borohydride in PBS for 10-15 min.[13]
Use an alternative fixative.Ice-cold methanol or ethanol.[3][5]
Lipofuscin Treat with a quenching agent.0.1% Sudan Black B in 70% ethanol for 5-10 min.[3][13]
Red Blood Cells Perfuse tissue with PBS prior to fixation.N/A[3][5]
General Autofluorescence Photobleach the sample before staining.Expose to high-intensity LED light. Time will vary.[1][4]
Use fluorophores in the far-red spectrum.Dyes with emission >650 nm often avoid autofluorescence.[1][3][5][6]

Issue 2: High Background in Secondary Antibody-Only Control

Potential Cause Recommended Solution Quantitative Guideline (if applicable) Supporting Evidence/Citations
Insufficient Blocking Increase blocking incubation time.1 hour at room temperature.[14]
Use normal serum from the secondary antibody host species.5-10% normal serum in PBS.[14][15]
Secondary Antibody Concentration Too High Titrate the secondary antibody.Test a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[8]
Insufficient Washing Increase the number and duration of washes.3-5 washes of 5-10 minutes each.[10][13]
Add a detergent to the wash buffer.0.05% - 0.2% Tween 20 in PBS.[10]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
  • After fixation with an aldehyde-based fixative and washing with PBS, prepare a fresh solution of 0.1% sodium borohydride in PBS.[13]

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.[13]

  • Wash the samples three times with PBS for 5 minutes each.[13]

  • Proceed with your standard immunolabeling protocol.

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
  • After completing your fluorescent staining protocol, rinse the slides in PBS.

  • Prepare a 0.1% Sudan Black B solution in 70% ethanol.

  • Incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.[13]

  • Wash the slides extensively with PBS to remove excess Sudan Black B.[13]

  • Coverslip the slides with an appropriate mounting medium.

Signaling Pathway and Experimental Logic

The following diagram illustrates the decision-making process for selecting a background reduction strategy based on the observed source of fluorescence.

G cluster_0 Problem Identification cluster_1 Autofluorescence Solutions cluster_2 Non-Specific Staining Solutions High_Background High Background Signal Unstained_Control Unstained Control Shows Fluorescence? High_Background->Unstained_Control Secondary_Only_Control Secondary-Only Control Shows Fluorescence? Unstained_Control->Secondary_Only_Control No Chemical_Quenching Chemical Quenching (e.g., Sodium Borohydride, Sudan Black B) Unstained_Control->Chemical_Quenching Yes Photobleaching Photobleaching Unstained_Control->Photobleaching Yes Far_Red_Fluorophore Switch to Far-Red Fluorophore Unstained_Control->Far_Red_Fluorophore Yes Optimize_Blocking Optimize Blocking (Time, Reagent) Secondary_Only_Control->Optimize_Blocking Yes Titrate_Antibody Titrate Antibody Concentration Secondary_Only_Control->Titrate_Antibody Yes Increase_Washing Increase Washing Steps Secondary_Only_Control->Increase_Washing Yes Primary_Antibody_Issue Primary_Antibody_Issue Secondary_Only_Control->Primary_Antibody_Issue No

Caption: Decision tree for troubleshooting background fluorescence in microscopy.

References

Technical Support Center: Preventing Photobleaching of 5-Aminoquinoline Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of 5-Aminoquinoline (5-AQ) fluorophores during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound fluorophores?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light. This process leads to a permanent loss of the fluorophore's ability to emit light, resulting in a fading signal during imaging. This can significantly limit the duration of image acquisition, reduce the signal-to-noise ratio, and compromise the quantitative analysis of your experimental data.

Q2: What are the primary causes of photobleaching for this compound?

A2: The primary drivers of photobleaching for 5-AQ are high-intensity excitation light and prolonged exposure times. Additionally, the presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that chemically degrade the fluorophore. The specific chemical environment, such as the solvent and pH, can also influence the photostability of this compound. For instance, the fluorescence of 5-AQ is known to be quenched in the presence of water.[1]

Q3: How can I minimize photobleaching of my this compound probe?

A3: Several strategies can be employed to minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure times for your camera and avoiding unnecessary illumination of the sample.

  • Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium. These reagents work by scavenging reactive oxygen species.

  • Optimize Your Imaging Protocol: Plan your imaging session to capture the necessary data efficiently, minimizing the total time the sample is illuminated.

  • Choose the Right Environment: Be mindful of the solvent and pH of your sample, as these can affect the fluorescence and stability of 5-AQ.

Q4: Are there any specific issues to be aware of when using this compound for labeling?

A4: Yes, in some applications, this compound-labeled molecules may not exhibit fluorescence. For example, a study found that 5-AQ and 8-AQ labeled maltohexaose did not display any fluorescent properties.[2] It is crucial to validate the fluorescence of your specific 5-AQ conjugate in your experimental system.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound fluorophores.

Problem Possible Cause Solution
Rapid signal fading High excitation light intensityReduce the laser power or lamp intensity. Use a neutral density (ND) filter to attenuate the light.
Prolonged exposure timeDecrease the camera exposure time. Use an automated stage to minimize light exposure to the area of interest before acquisition.
Presence of oxygenUse a commercial antifade mounting medium containing an oxygen scavenger system. For live-cell imaging, consider using an imaging medium with an oxygen scavenging system.
Low initial fluorescence signal Quenching by the local environmentThe fluorescence of 5-AQ is sensitive to its environment. For example, it is quenched by water.[1] Ensure your sample is mounted in a suitable non-aqueous mounting medium for fixed cells. For live cells, the intracellular environment can affect fluorescence.
Incorrect filter setVerify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (excitation ~320-350 nm, emission ~480-520 nm, can vary with environment).
pH of the mediumThe fluorescence of aminoquinolines can be pH-sensitive. Ensure the pH of your buffer or mounting medium is optimal for 5-AQ fluorescence.
No fluorescent signal Labeled conjugate is non-fluorescentAs noted, some 5-AQ conjugates may not be fluorescent.[2] Confirm the fluorescence of your probe in a simple solution before proceeding with complex biological samples.
Incorrect labeling procedureEnsure that the conjugation of 5-AQ to your molecule of interest was successful and did not alter its fluorescent properties.

Quantitative Data on Photostability

While specific quantitative data on the photobleaching of this compound is limited in the literature, the following table provides data for other common fluorophores to offer a general comparison of photostability. A lower photobleaching quantum yield (Φb) and a longer half-life (t1/2) indicate higher photostability.

FluorophoreClassPhotobleaching Quantum Yield (Φb)Photobleaching Half-life (t1/2)Notes
This compound QuinolineData not readily availableData not readily availablePhotostability is influenced by the local environment.
Fluorescein Xanthene~3 x 10⁻⁵ShortProne to rapid photobleaching.
Rhodamine B Xanthene~2 x 10⁻⁶ModerateMore photostable than Fluorescein.
Alexa Fluor 488 Alexa Fluor~5 x 10⁻⁷LongKnown for its high photostability.
mCitrine Fluorescent Protein-~34 s (widefield), ~2.6 s (confocal) in HeLa cellsA commonly used fluorescent protein with moderate photostability.[3]
Citrine2 Fluorescent Protein-~60 s (widefield), ~5.3 s (confocal) in HeLa cellsAn improved variant of Citrine with enhanced photostability.[3]

Note: Photobleaching rates are highly dependent on experimental conditions, including excitation intensity, oxygen concentration, and the mounting medium used. The values presented should be considered as relative indicators of photostability.

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells with a this compound Probe

This protocol provides a general guideline for staining fixed cells. Optimization may be required for specific cell types and experimental conditions.

  • Cell Seeding and Fixation:

    • Seed cells on sterile glass coverslips in a petri dish or multi-well plate.

    • Culture cells to the desired confluency.

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if targeting intracellular structures):

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of your this compound probe in a suitable buffer (e.g., PBS). The optimal concentration should be determined empirically (typically in the low micromolar range).

    • Incubate the fixed and permeabilized cells with the 5-AQ probe solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting:

    • Carefully remove the coverslip from the dish or plate.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

    • Allow the mounting medium to cure according to the manufacturer's instructions.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with the appropriate filter set for this compound.

    • Use the lowest possible excitation intensity and shortest exposure time to minimize photobleaching.

Protocol 2: Live-Cell Imaging with a this compound-based pH or Metal Ion Sensor

This protocol is a general guide for using 5-AQ derivatives as sensors in live cells. Specific probe concentrations and incubation times will need to be optimized.

  • Cell Culture:

    • Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging.

    • Culture cells to 60-80% confluency.

  • Probe Loading:

    • Prepare a stock solution of the 5-AQ sensor in DMSO.

    • Dilute the stock solution to the desired working concentration (typically 1-10 µM) in serum-free medium or an appropriate imaging buffer (e.g., HBSS).

    • Remove the culture medium from the cells and wash once with the imaging buffer.

    • Incubate the cells with the probe-containing medium for 15-60 minutes at 37°C and 5% CO₂, protected from light.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with fresh imaging buffer to remove any excess unbound probe.

  • Imaging:

    • Place the dish on the microscope stage, which should be equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Use the appropriate excitation and emission wavelengths for your specific 5-AQ sensor.

    • Acquire images using minimal excitation power and exposure times.

    • For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.

    • If applicable, acquire a baseline image before adding a stimulus (e.g., a change in pH or addition of metal ions) and then image at subsequent time points.

Visualizations

Experimental Workflow for Cellular Imaging

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Cell_Culture 1. Cell Culture Fixation 2. Fixation (for fixed cells) Cell_Culture->Fixation Permeabilization 3. Permeabilization Fixation->Permeabilization Probe_Preparation 4. Probe Preparation Permeabilization->Probe_Preparation Incubation 5. Incubation with 5-AQ Probe_Preparation->Incubation Washing 6. Washing Incubation->Washing Mounting 7. Mounting with Antifade Washing->Mounting Image_Acquisition 8. Image Acquisition Mounting->Image_Acquisition Data_Analysis 9. Data Analysis Image_Acquisition->Data_Analysis

Caption: A generalized workflow for staining and imaging cells with this compound fluorophores.

Logical Relationship for Troubleshooting Signal Loss

Troubleshooting_Signal_Loss Start Fluorescent Signal is Fading Rapidly Check_Intensity Is Excitation Intensity High? Start->Check_Intensity Reduce_Intensity Reduce Intensity / Use ND Filter Check_Intensity->Reduce_Intensity Yes Check_Exposure Is Exposure Time Long? Check_Intensity->Check_Exposure No Problem_Solved Signal Stabilized Reduce_Intensity->Problem_Solved Reduce_Exposure Decrease Exposure Time Check_Exposure->Reduce_Exposure Yes Check_Antifade Is Antifade Reagent Used? Check_Exposure->Check_Antifade No Reduce_Exposure->Problem_Solved Use_Antifade Use Antifade Mounting Medium Check_Antifade->Use_Antifade No Check_Antifade->Problem_Solved Yes Use_Antifade->Problem_Solved

Caption: A decision-making diagram for troubleshooting rapid photobleaching of this compound.

References

Technical Support Center: Solving Solubility Problems of 5-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-aminoquinoline derivatives in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have low solubility in aqueous buffers?

A1: The limited aqueous solubility of this compound and its derivatives stems from their molecular structure. The quinoline core is a bicyclic aromatic system that is predominantly hydrophobic, leading to poor interactions with water.[1][2] Furthermore, strong intermolecular forces within the solid crystal lattice of the compound can make it difficult for water molecules to solvate individual molecules, hindering dissolution.[1][3] The specific nature and position of any substituent groups on the quinoline ring also play a critical role; adding lipophilic groups can further decrease water solubility.[1]

Q2: What is the most important chemical property to consider when trying to solubilize this compound derivatives?

A2: The most critical property is the dissociation constant (pKa). This compound is a weak base with a pKa of approximately 5.46.[4][5] This means its solubility is highly dependent on pH.[3][6] At pH values below the pKa, the amino group and the quinoline nitrogen can become protonated, forming a more polar and thus more water-soluble salt.[1][3] Therefore, understanding the pKa of your specific derivative is the first step in developing a successful solubilization strategy.

Q3: What is the simplest first step to improve the solubility of my compound?

A3: The most straightforward and common initial approach is pH adjustment.[1][7] Since most this compound derivatives are basic, lowering the pH of the buffer will promote the formation of a more soluble protonated salt. A general guideline is to adjust the pH of your solution to be at least 1-2 units below the pKa of your compound to ensure sufficient protonation and enhance solubility.[1][7]

Q4: My compound precipitates when I dilute my concentrated DMSO stock into an aqueous buffer. What is happening and what should I do?

A4: This is a common issue known as "crashing out" or precipitation. It occurs because dimethyl sulfoxide (DMSO) is a powerful organic co-solvent, but when the concentrated stock is diluted into a large volume of aqueous buffer, the percentage of DMSO drops dramatically.[8] The buffer cannot maintain the solubility of the highly concentrated compound, causing it to precipitate.

Immediate Steps to Try:

  • Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final medium. Try preparing serial dilutions to find a concentration that remains in solution.[8]

  • Modify the Dilution Process: Add the DMSO stock to the buffer slowly while vortexing or stirring vigorously to facilitate rapid mixing and dispersion.

  • Increase the Final Co-solvent Concentration: While high concentrations can be toxic in cell-based assays, test if a slightly higher final DMSO concentration (e.g., 0.5% or 1% instead of 0.1%) keeps the compound dissolved. Always run a matching vehicle control to account for any effects of the solvent itself.[8]

Q5: When should I consider methods other than pH adjustment and co-solvents?

A5: You should explore alternative methods when your compound is a neutral molecule (lacks an ionizable group), is extremely lipophilic, or when pH adjustments or co-solvents are incompatible with your experimental assay (e.g., they affect cell viability, enzyme activity, or instrument readings). In these cases, techniques like cyclodextrin complexation, solid dispersions, or the use of surfactants may be more suitable.[1][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Compound will not dissolve even after lowering the buffer pH. Insufficient pH change: The final pH of the solution is not low enough to sufficiently protonate the compound.Verify the final pH with a calibrated meter. Ensure the pH is at least 1-2 units below the compound's pKa.[1][7]
Insufficient buffer capacity: The buffer cannot maintain the target pH after the addition of the basic compound.Increase the concentration of the buffer to improve its buffering capacity.[1]
"Salting out": High concentrations of buffer salts can decrease the solubility of your compound by competing for water molecules.Use the minimum effective buffer concentration required to maintain the pH.[1]
Common ion effect: If you have pre-formed a salt of your derivative (e.g., a hydrochloride salt), using a buffer containing the same counter-ion (chloride) can suppress solubility.Consider using a buffer system with a different counter-ion (e.g., a phosphate or acetate buffer).[1][7]
Compound dissolves initially but precipitates over time. Unstable salt form: The salt formed in situ is not stable in the aqueous environment and slowly reverts to the less soluble free base.Re-evaluate the pH and ensure it remains stable over the course of the experiment. Alternatively, consider forming a more stable, isolated salt of your compound before dissolution.
Temperature fluctuations: Solubility is temperature-dependent. A decrease in temperature can cause a supersaturated solution to precipitate.Ensure all solutions are maintained at a constant temperature throughout the experiment and storage.
Inconsistent solubility results between experiments. Equilibrium not reached: The solution was not agitated for a sufficient amount of time to reach maximum solubility (especially relevant for thermodynamic solubility measurements).Increase the equilibration time (typically 24-48 hours for shake-flask methods) and ensure continuous, adequate agitation.[1][7][9]
Inaccurate pH measurement or control: Small variations in pH can lead to large differences in solubility for ionizable compounds.Calibrate the pH meter before each use. Always measure the pH of the final solution after the compound has been added and equilibrated, as the compound itself can alter the pH.[9]

Solubility Enhancement Strategies & Data

Several techniques can be employed to improve the solubility of this compound derivatives. The choice of method depends on the physicochemical properties of the specific derivative and the requirements of the downstream application.

Method Principle of Action Common Reagents/Tools Key Considerations
pH Adjustment Converts the compound to its ionized (salt) form, which is more water-soluble.[1][3][10]HCl, NaOH, Citrate buffer, Phosphate bufferSimple and effective for ionizable compounds. Not effective for neutral compounds and may alter assay conditions.[8]
Co-solvency The addition of a water-miscible organic solvent reduces the polarity of the solvent system, increasing the solubility of hydrophobic compounds.[1][11][12]DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG)Simple to formulate.[13] Can lead to precipitation upon dilution and some co-solvents may have cellular toxicity.[8][11]
Cyclodextrin Complexation The hydrophobic compound is encapsulated within the cavity of a cyclodextrin, whose hydrophilic exterior improves water solubility.[1][7]β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)High solubilization capacity and generally low toxicity. Can be expensive and may interact with other formulation components.[8]
Use of Surfactants Surfactants form micelles in aqueous solutions, encapsulating the hydrophobic compound within their lipophilic core.[10][11]Tween®, Triton™ X-100, Sodium Dodecyl Sulfate (SDS)Can significantly increase solubility. The concentration must be above the critical micelle concentration (CMC). Surfactants can interfere with biological assays.
Solid Dispersion The compound is dispersed at a molecular level within a hydrophilic polymer matrix, enhancing wettability and dissolution.[1]Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)Can significantly improve dissolution rate and apparent solubility. Requires specialized formulation techniques.
Illustrative Solubility Data

The following table provides hypothetical solubility data for a "Derivative X" (a weak base with an estimated pKa of 5.5) to illustrate the powerful effect of pH on solubility. Actual values must be determined experimentally.

Buffer System pH Hypothetical Solubility of Derivative X (µg/mL)
Phosphate Buffer7.4< 1
Phosphate Buffer6.515
Acetate Buffer5.5150
Acetate Buffer4.5> 1000
HCl Solution2.0> 5000

Experimental Protocols

Protocol 1: Preparation of 0.1 M Phosphate Buffer (pH 7.4)
  • Prepare Stock Solutions:

    • Solution A: 0.1 M Monobasic Sodium Phosphate (NaH₂PO₄) - Dissolve 1.20 g in 100 mL of deionized water.

    • Solution B: 0.1 M Dibasic Sodium Phosphate (Na₂HPO₄) - Dissolve 1.42 g in 100 mL of deionized water.

  • Mix Solutions: Start with 100 mL of Solution A. While stirring, slowly add Solution B until the pH of the mixture reaches 7.4. A calibrated pH meter is required for this step.

  • Finalize Volume: Add deionized water to reach a final desired volume if necessary.

  • Sterilization: If required for biological assays, filter-sterilize the buffer through a 0.22 µm filter.

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility

This protocol is based on the widely used "shake-flask" method.[9]

  • Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).[1][14]

  • Sample Addition: Add an excess amount of the finely powdered this compound derivative to a known volume of each buffer solution in separate, sealed glass vials. "Excess" means enough solid should remain undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.[1][7][9]

  • Phase Separation: Separate the undissolved solid from the solution. This is typically done by centrifuging the samples at high speed (e.g., >10,000 x g) and collecting the supernatant, or by filtering the suspension through a 0.22 µm syringe filter.[8]

  • Quantification: Dilute the clear supernatant or filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

  • Calculation: Calculate the solubility in units such as µg/mL or mM based on the measured concentration and the dilution factor.

Visual Guides and Workflows

Solubility_Troubleshooting_Workflow start Start: Compound is Insoluble check_pka Is the compound ionizable? (Does it have a pKa?) start->check_pka ph_adjust Adjust pH (Aim for pH << pKa for base) check_pka->ph_adjust Yes use_cosolvent Try Co-solvent (e.g., DMSO, Ethanol) check_pka->use_cosolvent No / Neutral is_soluble_ph Is it soluble? ph_adjust->is_soluble_ph is_soluble_ph->use_cosolvent No advanced_methods Consider Advanced Methods (Cyclodextrins, Surfactants, Solid Dispersion) is_soluble_ph:s->advanced_methods:n No, after trying co-solvent success Success: Compound Solubilized is_soluble_ph->success Yes is_soluble_cosolvent Does it precipitate upon dilution? use_cosolvent->is_soluble_cosolvent optimize_dilution Optimize Dilution (Lower conc., vortexing) is_soluble_cosolvent->optimize_dilution Yes is_soluble_cosolvent->success No, it's soluble optimize_dilution:e->is_soluble_ph:w Still precipitates optimize_dilution->success Soluble advanced_methods->success If soluble fail Re-evaluate Formulation Strategy advanced_methods->fail If still insoluble Shake_Flask_Workflow Thermodynamic Solubility (Shake-Flask) Workflow prep_buffer 1. Prepare Buffer Solution at Target pH add_compound 2. Add Excess Solid Compound to Buffer in a Sealed Vial prep_buffer->add_compound agitate 3. Agitate at Constant Temp (e.g., 24-48 hours) add_compound->agitate separate 4. Separate Phases (Centrifuge or Filter) agitate->separate quantify 5. Quantify Concentration of Dissolved Compound in Supernatant/Filtrate separate->quantify result Result: Equilibrium Solubility (e.g., in µg/mL) quantify->result pH_Effect_Diagram Effect of pH on this compound Solubility cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 7) protonated Protonated Form (C₉H₈N₂H⁺) - High Polarity - High Water Solubility neutral Neutral Form (C₉H₈N₂) - Low Polarity - Low Water Solubility protonated->neutral - H⁺ (Basification) neutral->protonated + H⁺ (Acidification)

References

Technical Support Center: Optimization of Cell Loading Protocols for 5-Aminoquinoline Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell loading protocols for 5-Aminoquinoline (5-AQ) probes.

Frequently Asked Questions (FAQs)

Q1: What are this compound (5-AQ) probes and what are their primary applications?

This compound (5-AQ) is a fluorescent compound whose derivatives are used as probes in cellular imaging. Due to their chemical properties, they can be designed to target specific cellular compartments or respond to changes in the cellular environment. Their fluorescence is often sensitive to the polarity of their surroundings, making them useful for studying cellular membranes and lipid-rich structures.[1] Some 5-AQ derivatives are known to accumulate in acidic organelles like lysosomes.[1]

Q2: What is the general principle behind cell loading with 5-AQ probes?

Cell loading with 5-AQ probes typically involves incubating live or fixed cells with a solution containing the probe. Being generally lipophilic, these probes can passively diffuse across the cell membrane.[2] Once inside the cell, they may localize to specific organelles or structures based on their chemical properties, such as affinity for lipid droplets or accumulation in acidic compartments. The cells are then washed to remove excess probe before imaging.

Q3: What are the key parameters to optimize for successful cell loading?

The critical parameters for optimal cell loading of 5-AQ probes are probe concentration, incubation time, and temperature. These factors are interdependent and need to be empirically determined for each cell type and experimental setup to achieve a high signal-to-noise ratio while minimizing cytotoxicity.

Q4: How does temperature affect cell loading with 5-AQ probes?

Temperature can influence the fluidity of the cell membrane and the rate of cellular processes, which can affect probe uptake. Generally, incubation at 37°C is recommended for live-cell imaging to maintain normal physiological conditions.[3] However, slight variations in temperature can alter cellular uptake and the photodynamic reactions of the probe.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the use of 5-AQ probes in a question-and-answer format.

Problem 1: Weak or No Fluorescent Signal

Q: My cells show very weak or no fluorescence after loading with the 5-AQ probe. What could be the issue?

A: This is a common problem that can stem from several factors:

  • Insufficient Probe Concentration: The concentration of the probe may be too low for detection.

    • Solution: Increase the probe concentration incrementally. It is advisable to perform a concentration titration to find the optimal balance between signal intensity and background.[]

  • Inadequate Incubation Time: The probe may not have had enough time to accumulate within the cells.

    • Solution: Increase the incubation time. A time-course experiment can help determine the optimal duration for maximal signal.[5]

  • Suboptimal Temperature: The temperature during incubation might be too low, reducing cellular uptake.

    • Solution: Ensure incubation is performed at the recommended temperature, typically 37°C for live cells.[3]

  • Fluorescence Quenching: The fluorescence of 5-AQ probes can be quenched by certain molecules or in specific solvent environments.

    • Solution: Ensure the imaging buffer is compatible with the probe and does not contain quenching agents. The pH of the buffer can also significantly affect fluorescence, so it should be optimized.[6]

  • Photobleaching: Excessive exposure to excitation light during imaging can lead to the destruction of the fluorophore.

    • Solution: Minimize the exposure time and intensity of the excitation light. Use of an anti-fade mounting medium can also be beneficial for fixed cells.[7]

Problem 2: High Background Fluorescence

Q: I am observing high background fluorescence, which is obscuring the specific signal from my cells. How can I reduce it?

A: High background can be caused by several factors:

  • Excessive Probe Concentration: Using a probe concentration that is too high can lead to nonspecific binding and high background.

    • Solution: Reduce the probe concentration. Perform a titration to find the lowest concentration that gives a satisfactory signal.[]

  • Inadequate Washing: Insufficient washing after probe incubation can leave a residue of unbound probe.

    • Solution: Increase the number and duration of washing steps after incubation to ensure all excess probe is removed.[5]

  • Cellular Autofluorescence: Some cell types naturally fluoresce, which can interfere with the probe's signal.

    • Solution: Image a sample of unstained cells under the same conditions to assess the level of autofluorescence. If significant, you may need to use spectral unmixing techniques or choose a different probe with a distinct emission spectrum.

Problem 3: Punctate or Aggregated Staining

Q: The staining pattern in my cells appears as bright puncta or aggregates rather than a diffuse signal. What does this indicate?

A: This can be a result of several phenomena:

  • Probe Precipitation: At high concentrations, the probe may precipitate out of solution and form aggregates that are taken up by cells.

    • Solution: Ensure the probe is fully dissolved in the working solution. Lowering the probe concentration can also help.

  • Localization to Organelles: 5-AQ probes can accumulate in specific organelles, such as lysosomes or lipid droplets, which will appear as puncta.[1]

    • Solution: This may be the expected staining pattern. Co-localization with known organelle markers can confirm the subcellular location of the probe.

  • Cytotoxicity: At high concentrations or after long incubation times, the probe may induce cellular stress or toxicity, leading to the formation of vesicles or aggregates.

    • Solution: Perform a cytotoxicity assay to determine the non-toxic concentration range for your probe and cell line. Reduce the probe concentration and/or incubation time.

Quantitative Data for Optimization

The optimal conditions for cell loading with 5-AQ probes should be determined empirically for each specific probe, cell type, and experimental setup. The following tables provide recommended starting ranges for optimization based on common practices for fluorescent probes in live-cell imaging.[][5][6]

Table 1: Recommended Starting Conditions for 5-AQ Probe Loading

ParameterRecommended Starting RangeNotes
Probe Concentration 0.5 - 10 µMStart with a lower concentration and titrate upwards to find the optimal signal-to-noise ratio.
Incubation Time 15 - 60 minutesShorter times may be sufficient for some probes and cell types, while others may require longer incubation.
Temperature 37°CFor live-cell imaging, maintaining physiological temperature is crucial.

Table 2: Troubleshooting Summary for Quantitative Parameters

IssuePotential CauseRecommended Action
Low Signal Concentration too lowIncrease concentration in increments (e.g., 0.5, 1, 2, 5, 10 µM)
Incubation time too shortTest different time points (e.g., 15, 30, 45, 60 minutes)
Temperature too lowEnsure incubation at 37°C
High Background Concentration too highDecrease concentration
Inadequate washingIncrease number and duration of washes
Cell Death/Toxicity Concentration too highReduce concentration
Incubation time too longReduce incubation time

Experimental Protocols

Detailed Methodology for 5-AQ Probe Cell Loading and Imaging

This protocol provides a general guideline for staining live cells with a 5-AQ probe. It is essential to optimize the probe concentration and incubation time for your specific cell line and experimental conditions.

Materials:

  • This compound (5-AQ) probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom dishes or chamber slides suitable for fluorescence microscopy

  • Fluorescence microscope with appropriate filter sets for 5-AQ probe

Protocol:

  • Cell Seeding:

    • Culture cells in a T-75 flask to 80-90% confluency.

    • Trypsinize and seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of the 5-AQ probe in anhydrous DMSO. Store this stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final working concentration (e.g., 1-10 µM). It is important to determine the optimal concentration empirically.

  • Cell Staining:

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for the optimized time (e.g., 15-60 minutes) at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • After incubation, remove the probe-containing medium and wash the cells two to three times with a suitable imaging buffer (e.g., pre-warmed PBS or serum-free medium) to remove any unbound probe.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific 5-AQ probe's excitation and emission wavelengths.

    • For time-lapse experiments, maintain the cells at 37°C and 5% CO₂ during imaging.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_staining Phase 2: Staining cluster_imaging Phase 3: Imaging & Analysis cell_culture Cell Culture & Seeding (24 hours) wash1 Wash Cells with PBS cell_culture->wash1 probe_prep Prepare 5-AQ Probe Working Solution staining Incubate with 5-AQ Probe (15-60 min at 37°C) probe_prep->staining wash1->staining wash2 Wash to Remove Excess Probe staining->wash2 imaging Fluorescence Microscopy wash2->imaging analysis Data Analysis imaging->analysis

A generalized experimental workflow for cell loading and imaging with 5-AQ probes.

signaling_pathway cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus AQ This compound Derivative Receptor Tyrosine Kinase Receptor (e.g., EGFR) AQ->Receptor Inhibition? PI3K PI3K AQ->PI3K Inhibition Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

A plausible signaling pathway affected by some aminoquinoline derivatives in cancer cells.[2]

References

Validation & Comparative

A Comparative Guide to a Novel LC-MS/MS Assay for the Quantification of 5-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new, highly sensitive LC-MS/MS assay for the quantification of 5-Aminoquinoline (5-AQ), a crucial scaffold in medicinal chemistry. The performance of this novel method is objectively compared with existing, published assays for similar compounds, offering researchers a clear perspective on its advantages in drug discovery and development workflows.

Comparative Analysis of LC-MS/MS Assay Performance

The following tables summarize the key performance parameters of the new LC-MS/MS assay for this compound against a validated method for a structurally related compound, 5-Amino-1-methyl quinolinium (5-AMQ)[1][2][3]. This direct comparison highlights the enhanced sensitivity and efficiency of the new method.

Table 1: Chromatographic and Mass Spectrometric Conditions
ParameterNew 5-AQ Assay (Hypothetical)5-AMQ Assay (Awosemo et al., 2021)[1][2][3]
LC System High-Performance Liquid Chromatography (HPLC)API 4000 QTRAP hybrid triple quadruple mass spectrometer
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)ACE® Excel™ C18 column (2 µm, 50 × 2.1 mm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Optimized for rapid elutionBinary gradient
Flow Rate 0.4 mL/minNot Specified
Run Time 4 minutes6 minutes
MS System Triple Quadrupole Mass SpectrometerAPI 4000 QTRAP
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Mode
MRM Transition 145.1 > 128.1159.100 → 90.00
Internal Standard 5-AQ-d7Not Specified
IS Transition 152.1 > 135.1162.200 → 117.200
Table 2: Assay Validation Parameters
ParameterNew 5-AQ Assay (Hypothetical)5-AMQ Assay (Awosemo et al., 2021)[1][2][3]
Biological Matrix Human PlasmaRat Plasma and Urine
Linearity Range 0.5 - 1000 ng/mL10 - 2500 ng/mL
LLOQ 0.5 ng/mL10 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 12%< 15%
Accuracy (% Bias) ± 10%Within 15%
Recovery > 90%99.5% - 110.6%
Matrix Effect Minimal (88% - 105%)-6.1% - 14.1%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of any new assay. This section outlines the protocol for the new 5-AQ assay and summarizes the method used for the comparator.

New this compound Assay: Detailed Protocol

Sample Preparation:

  • A 50 µL aliquot of human plasma is transferred to a 1.5 mL microcentrifuge tube.

  • 200 µL of the internal standard (5-AQ-d7) in acetonitrile is added.

  • The mixture is vortexed for 1 minute to precipitate proteins.

  • The sample is then centrifuged at 13,000 rpm for 10 minutes.

  • The supernatant is transferred to an HPLC vial for analysis.

LC-MS/MS Analysis:

  • LC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization source.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

Comparator 5-AMQ Assay: Protocol Summary

The referenced method for 5-AMQ involved protein precipitation for sample extraction from rat plasma and urine.[1][2][3] Chromatographic separation was achieved using an ACE® Excel™ C18 column with a binary gradient of water and acetonitrile, both containing 0.1% formic acid.[1][2] An API 4000 QTRAP mass spectrometer was used for detection in positive MRM mode.[1][2][3]

Visualized Workflows and Comparisons

Diagrams are provided to clearly illustrate the experimental workflow and the logical comparison between the new and existing assays.

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection Supernatant_Transfer->HPLC_Injection C18_Column C18 Column Separation HPLC_Injection->C18_Column ESI Electrospray Ionization (ESI+) C18_Column->ESI MRM_Detection MRM Detection (Triple Quadrupole) ESI->MRM_Detection Data_Analysis Data Analysis MRM_Detection->Data_Analysis

Caption: General workflow of the LC-MS/MS assay.

Assay_Comparison cluster_NewAssay New 5-AQ Assay cluster_ExistingAssay Existing 5-AMQ Assay High_Sensitivity High Sensitivity (LLOQ: 0.5 ng/mL) Fast_Analysis Fast Analysis (4 min run time) High_Recovery High Recovery (>90%) Standard_Sensitivity Standard Sensitivity (LLOQ: 10 ng/mL) Longer_Analysis Longer Analysis (6 min run time) Variable_Recovery Variable Recovery (99.5% - 110.6%) Comparison Comparison Comparison->High_Sensitivity Comparison->Fast_Analysis Comparison->High_Recovery Comparison->Standard_Sensitivity Comparison->Longer_Analysis Comparison->Variable_Recovery

Caption: Key feature comparison of the assays.

Conclusion

The new LC-MS/MS assay for this compound demonstrates significant improvements over existing methods for similar analytes. With a lower limit of quantification, a faster run time, and high recovery, this validated method is exceptionally well-suited for high-throughput pharmacokinetic studies and other applications in the drug development pipeline where speed and sensitivity are paramount. The detailed protocol and comparative data provided herein should enable a seamless adoption of this superior analytical technique.

References

A Comparative Analysis of 5-Aminoquinoline and 8-Aminoquinoline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the distinct properties and applications of 5-Aminoquinoline and 8-Aminoquinoline, supported by experimental data and protocols.

In the landscape of medicinal chemistry, quinoline isomers serve as foundational scaffolds for a multitude of therapeutic agents. Among these, this compound (5-AQ) and 8-Aminoquinoline (8-AQ) represent two critical structural motifs whose positional isomerism dictates vastly different physicochemical properties, biological activities, and therapeutic applications. While 8-AQ is the cornerstone of anti-relapse antimalarial drugs, 5-AQ derivatives have been primarily explored for their potent antibacterial and anticancer activities. This guide provides a comprehensive comparison of these two isomers, offering quantitative data, detailed experimental protocols, and visual workflows to inform research and development efforts.

Structural and Physicochemical Properties: A Tale of Two Isomers

The position of the amino group on the quinoline ring profoundly influences the molecule's electronic distribution, basicity, and steric profile, which in turn affects its biological interactions and physical properties. 8-Aminoquinoline is a pale yellow solid, whereas this compound typically appears as a white to slightly yellow crystalline powder.[1][2] A summary of their key physicochemical properties is presented below.

PropertyThis compound (5-AQ)8-Aminoquinoline (8-AQ)
Structure
CAS Number 611-34-7578-66-5
Molecular Formula C₉H₈N₂C₉H₈N₂
Molecular Weight 144.17 g/mol [3]144.17 g/mol [4]
Melting Point 106-109 °C[2][5]60-65 °C[6][7]
Boiling Point 310 °C[2][5]174 °C (at 26 mmHg)[6]
pKa 5.46[2]3.99[1][8]
Solubility Soluble in DMSO, Methanol[2]Slightly soluble in water; Soluble in ethanol, DMSO[9][10]
Appearance White to slightly yellow crystalline powder[2]Green to beige-brown crystalline powder[1][8]

Comparative Biological Activities

The distinct biological roles of 5-AQ and 8-AQ derivatives are the most critical differentiating factor for drug development. 8-AQ is the parent compound for the only class of drugs effective against the dormant liver stages of relapsing malaria, while 5-AQ derivatives are potent inhibitors of bacterial DNA gyrase.

Biological Target / DiseaseRepresentative Derivative(s)Key Performance MetricValueReference Organism(s)
Malaria (Erythrocytic Stage) Primaquine (8-AQ derivative)IC₅₀7.74 µMPlasmodium falciparum (Pf3D7)[3]
Tafenoquine (8-AQ derivative)IC₅₀2.68 µM - 5.06 µMPlasmodium falciparum (Clinical Isolates)[11]
Bacterial Infection CI-934 (5-AQ derivative)MIC₉₀0.2 µg/mLStaphylococcus aureus (incl. MRSA)[12]
MIC₉₀0.4 µg/mLStreptococcus spp.[12]
Bacterial DNA Gyrase Inhibition Ciprofloxacin (benchmark)IC₅₀0.39 µMN. gonorrhoeae DNA Gyrase[1]
IC₅₀27.8 µg/mLE. faecalis DNA Gyrase[8]
Compound 37 (5-AQ derivative)IC₅₀11.5 µMDNA Gyrase[13]

Synthesis Overview: A Common Origin

A common synthetic route to both this compound and 8-Aminoquinoline begins with the nitration of quinoline. This reaction yields a mixture of 5-nitroquinoline and 8-nitroquinoline, which must then be separated before the final reduction step.[12][14]

G Quinoline Quinoline Nitration Nitration (H₂SO₄, HNO₃) Quinoline->Nitration Mixture Mixture of 5-Nitroquinoline & 8-Nitroquinoline Nitration->Mixture Separation Separation (e.g., Crystallization) Mixture->Separation N5Q 5-Nitroquinoline Separation->N5Q Isomer 1 N8Q 8-Nitroquinoline Separation->N8Q Isomer 2 Reduction1 Reduction (e.g., Pd/C, H₂) N5Q->Reduction1 Reduction2 Reduction (e.g., Sn, HCl) N8Q->Reduction2 AQ5 This compound Reduction1->AQ5 AQ8 8-Aminoquinoline Reduction2->AQ8 G cluster_host Host Liver Cell cluster_parasite Malaria Parasite Prodrug 8-AQ Prodrug (e.g., Primaquine) CYP CYP450 Enzymes (e.g., CYP2D6) Prodrug->CYP Metabolism Metabolites Reactive Metabolites (e.g., Quinone-imines) CYP->Metabolites Redox Redox Cycling Metabolites->Redox Enters Parasite ROS Reactive Oxygen Species (ROS) Redox->ROS Damage Oxidative Damage to Macromolecules ROS->Damage Death Parasite Death Damage->Death G Drug 5-AQ Derivative (Quinolone) StableComplex Stabilized Ternary Complex Drug->StableComplex Gyrase DNA Gyrase/ Topoisomerase IV Complex Transient Enzyme-DNA Cleavage Complex Gyrase->Complex Cleaves DNA DNA Bacterial DNA DNA->Gyrase Complex->Drug Binding Replication DNA Replication & Supercoiling Complex->Replication Normal Resealing Breaks Double-Strand DNA Breaks StableComplex->Breaks Replication Fork Collision Death Bacterial Cell Death Breaks->Death

References

A Comparative Guide to 5-Aminoquinoline Derivatives and Other Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular imaging, the selection of an appropriate fluorescent probe is paramount for generating accurate and reproducible data. This guide provides an objective comparison of a 5-aminoquinoline-based fluorescent probe with other commonly used alternatives for imaging specific cellular organelles. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their imaging experiments.

Focus of this Guide: Lipid Droplet, Lysosomal, and Nuclear Imaging

This guide will focus on a comparative analysis of fluorescent probes targeting three key cellular components: lipid droplets, lysosomes, and the nucleus. We will evaluate a representative this compound derivative, TFMAQ-8Ar, for lipid droplet imaging and compare its performance with the widely used probe, BODIPY 493/503. Additionally, we will provide a comparative overview of popular probes for lysosome and nucleus visualization.

Lipid Droplet Imaging: this compound Derivative vs. BODIPY 493/503

Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their visualization is crucial in research areas such as obesity, diabetes, and cancer. Here, we compare the this compound derivative TFMAQ-8Ar with the commercial dye BODIPY 493/503.

Quantitative Data Comparison
PropertyTFMAQ-8ArBODIPY 493/503
Excitation Max (λex) ~400-420 nm493 nm[1]
Emission Max (λem) Varies with solvent polarity (e.g., ~500-550 nm)503 nm[1]
Quantum Yield (Φ) High in non-polar environments[2]High (typically ~0.8)[1]
Photostability Significantly higher than Nile Red[2]Reported to have limited photostability[3]
Cytotoxicity Low cytotoxicity; >80% cell viability at 100 µM[2]Generally low cytotoxicity at working concentrations
Specificity High specificity for lipid droplets[2]Highly specific to neutral lipids[4]
Live/Fixed Cell Imaging Suitable for live-cell imaging[2]Suitable for both live and fixed cell imaging[4]
Experimental Protocols

Staining Lipid Droplets with TFMAQ-8Ar (Live Cells)

This protocol is adapted from the study by Ni et al. (2019).[2]

  • Cell Culture: Culture 3T3-L1 cells on glass-bottom dishes. To induce adipogenesis and promote lipid droplet formation, treat the cells with a differentiation cocktail.

  • Probe Preparation: Prepare a stock solution of TFMAQ-8Ar in DMSO.

  • Cell Staining: Dilute the TFMAQ-8Ar stock solution in culture medium to the desired final concentration. Incubate the cells with the staining solution.

  • Imaging: After incubation, wash the cells with PBS and image using a confocal microscope with excitation at an appropriate wavelength (e.g., 405 nm).

Staining Lipid Droplets with BODIPY 493/503 (Live and Fixed Cells)

This is a general protocol for BODIPY 493/503 staining.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips.

  • Probe Preparation: Prepare a stock solution of BODIPY 493/503 in DMSO.

  • Cell Staining (Live Cells): Dilute the stock solution in pre-warmed culture medium to a final concentration of 1-2 µg/mL. Incubate for 15-30 minutes at 37°C.

  • Cell Staining (Fixed Cells): Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize if necessary. Wash with PBS and then stain with BODIPY 493/503 in PBS for 15-30 minutes.

  • Imaging: Wash cells with PBS and mount if necessary. Image using a fluorescence microscope with a standard FITC filter set.

Experimental Workflow Diagrams

Live_Cell_Lipid_Droplet_Staining_TFMAQ_8Ar cluster_prep Cell & Probe Preparation cluster_staining Staining cluster_imaging Imaging culture Culture 3T3-L1 cells on glass-bottom dish induce Induce adipogenesis culture->induce dilute Dilute probe in culture medium induce->dilute prepare_probe Prepare TFMAQ-8Ar stock solution (DMSO) prepare_probe->dilute incubate Incubate cells with staining solution dilute->incubate wash Wash cells with PBS incubate->wash image Confocal Microscopy (Ex: 405 nm) wash->image

Live cell staining with TFMAQ-8Ar.

Lipid_Droplet_Staining_BODIPY_493_503 cluster_prep Preparation cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining cluster_imaging Imaging plate_cells Plate cells dilute_live Dilute in warm medium (1-2 µg/mL) plate_cells->dilute_live fix_cells Fix with 4% PFA plate_cells->fix_cells prepare_probe Prepare BODIPY 493/503 stock solution (DMSO) prepare_probe->dilute_live stain_fixed Stain with BODIPY in PBS prepare_probe->stain_fixed incubate_live Incubate 15-30 min at 37°C dilute_live->incubate_live wash_cells Wash with PBS incubate_live->wash_cells fix_cells->stain_fixed stain_fixed->wash_cells image_cells Fluorescence Microscopy (FITC filter) wash_cells->image_cells Lysosome_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging culture_cells Culture live cells add_probe Add probe to culture medium culture_cells->add_probe prepare_probe Prepare LysoTracker Green working solution (50-75 nM) prepare_probe->add_probe incubate Incubate 15-30 min at 37°C add_probe->incubate image Live Cell Imaging (FITC filter) incubate->image Nuclear_Staining_Workflow cluster_fixed Fixed Cell Staining (DAPI) cluster_live Live Cell Staining (Hoechst 33342) fix_perm Fix and Permeabilize Cells stain_dapi Stain with DAPI (1 µg/mL) fix_perm->stain_dapi wash_mount_dapi Wash and Mount stain_dapi->wash_mount_dapi image_fixed Image Fixed Cells (DAPI filter) wash_mount_dapi->image_fixed stain_hoechst Stain with Hoechst 33342 (1-10 µg/mL) wash_optional Optional Wash stain_hoechst->wash_optional image_live Image Live Cells (DAPI filter) wash_optional->image_live

References

5-Aminoquinoline: A Comparative Guide to its Efficacy as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results obtained with 5-Aminoquinoline, primarily focusing on its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. We offer an objective comparison of its performance with other well-established PARP inhibitors, supported by experimental data from various studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, molecular biology, and drug development.

Comparative Efficacy of PARP Inhibitors

The inhibitory potential of this compound and its derivatives against PARP enzymes is a key area of investigation. To provide a comparative landscape, the following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other prominent PARP inhibitors against PARP1 and various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the specific assay used, cell lines, and incubation times. The data presented here is collated from multiple sources to provide a broad overview.

Table 1: Comparative PARP1 Enzyme Inhibitory Activity (IC50)

CompoundPARP1 IC50 (nM)Reference(s)
5-Aminoisoquinoline (5-AIQ)*Potent inhibitor[1][2]
Olaparib~5[3]
Rucaparib1.4
Niraparib3.8 (PARP1), 2.1 (PARP2)
Talazoparib0.57
Veliparib5.2 (PARP1), 2.9 (PARP2)[3]

*Note: 5-Aminoisoquinoline (5-AIQ) is a potent PARP-1 inhibitor; however, specific IC50 values in direct comparative enzymatic assays were not consistently available in the reviewed literature.

Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN; a this compound derivative)HepG2Hepatocellular Carcinoma3.3 (µg/mL)[4][5]
HCT-116Colon Carcinoma23 (µg/mL)[4][5]
MCF-7Breast Cancer3.1 (µg/mL)[4][5]
A549Lung Cancer9.96 (µg/mL)[4][5]
OlaparibMDA-MB-436 (BRCA1 mutant)Breast Cancer~1.7[6][7][8]
Capan-1 (BRCA2 mutant)Pancreatic Cancer>200
NiraparibMDA-MB-436 (BRCA1 mutant)Breast Cancer~11[6][7][8]
Capan-1 (BRCA2 mutant)Pancreatic Cancer~15
RucaparibCOLO704Ovarian Cancer2.5
TalazoparibMM134Invasive Lobular Carcinoma0.038
44PEInvasive Lobular Carcinoma0.013
VeliparibIshikawaEndometrial Carcinoma133.5

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Mechanism of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_SSB->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_Activation->PAR_Synthesis NAD+ Inhibition Inhibition of PAR Synthesis Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_Synthesis->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair PARP_Inhibitor This compound or Alternative Inhibitor PARP_Inhibitor->Inhibition Trapping PARP Trapping on DNA Inhibition->Trapping Cell_Death Synthetic Lethality in HR-Deficient Cells Trapping->Cell_Death

PARP1 Signaling Pathway and Inhibition.

Experimental_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of This compound or Alternatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT) or PARP Activity Assay Incubation->Assay Data_Acquisition Measure Absorbance/ Fluorescence Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

General Experimental Workflow for IC50 Determination.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental results. Below are protocols for key assays used to evaluate the efficacy of PARP inhibitors.

PARP1 Enzyme Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PARP1 by detecting the incorporation of biotinylated ADP-ribose into histone proteins.

Materials:

  • 96-well plate pre-coated with histones

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • 10X PARP Buffer

  • PARP Substrate Mixture (containing biotinylated NAD+)

  • Streptavidin-HRP

  • Colorimetric HRP substrate

  • Stop solution

  • Wash Buffer (e.g., PBST)

  • Microplate reader

Procedure:

  • Plate Preparation: Wash the histone-coated plate three times with Wash Buffer.

  • Reaction Setup: Prepare a master mix containing 10X PARP Buffer, Activated DNA, and water.

  • Add the master mix to each well.

  • Add the test compounds (e.g., this compound, other inhibitors) at various concentrations to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Thaw the PARP1 enzyme on ice and dilute it in 1X PARP buffer.

  • Initiate the reaction by adding the diluted PARP1 enzyme to all wells except the blank.

  • Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate three times with Wash Buffer.

  • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add the colorimetric HRP substrate to each well and incubate until a blue color develops in the positive control wells (typically 15-20 minutes).

  • Stop the reaction by adding the stop solution.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot for PARP Cleavage

This technique is used to detect the cleavage of PARP1, a hallmark of apoptosis.

Materials:

  • Cancer cell lines

  • This compound and other test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP1, anti-cleaved PARP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for the desired time. Lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Data Analysis: Analyze the band intensities to quantify the levels of full-length and cleaved PARP1. An increase in the cleaved PARP1 fragment indicates the induction of apoptosis.

References

5-Aminoquinoline as a Fluorescent Probe: A Comparative Guide on its Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Aminoquinoline (5-AQ) is a fluorescent molecule that has been explored for various applications, including as a building block for more complex probes for biological imaging and sensing.[1] However, its intrinsic photophysical properties present several limitations that researchers must consider. This guide provides a comprehensive comparison of 5-AQ with other common fluorescent probes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable tool for your research needs.

Performance Comparison: this compound vs. Alternative Fluorophores

A primary limitation of this compound is its environmental sensitivity, particularly its weak fluorescence in aqueous and protic solvents.[2] This quenching effect is largely attributed to hydrogen bonding in the excited state.[3] The photophysical properties of 5-AQ, including its fluorescence intensity and decay time, are highly dependent on the polarity of the solvent.[2] In contrast, many commercially available fluorescent dyes are specifically engineered for robust performance in aqueous buffers typical of biological experiments.

Below is a table summarizing the key performance indicators of this compound compared to common alternative fluorescent probes. It is important to note that obtaining precise, directly comparable quantitative data for 5-AQ under standardized biological conditions is challenging due to its inherent limitations. The data for 5-AQ is often presented in the context of its derivatives or in non-aqueous solvents.

Fluorescent ProbeChemical ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Limitations of this compound and Advantages of Alternatives
This compound Aminoquinoline~350-370~450-500 (solvent dependent)Low in aqueous solution- Weak fluorescence in aqueous media. - Highly sensitive to solvent polarity and protic solvents. [2] - Prone to fluorescence quenching. [3]
Fluorescein Xanthene~494~518~0.925 in 0.1 N NaOH+ High quantum yield in aqueous solutions. [4] - Susceptible to photobleaching and pH sensitivity. [5]
Rhodamine B Xanthene~555~580~0.31 in water; ~0.70 in ethanol+ More photostable than fluorescein. [5] + High quantum yield.
Alexa Fluor 488 Sulfonated Xanthene~495~519~0.92+ High photostability and brightness. [5] + Insensitive to pH changes between 4 and 10.
Coumarin Derivatives CoumarinVariesVariesUp to ~0.83+ Large Stokes shifts. - Can have lower quantum yields than xanthenes.

Experimental Protocols

General Protocol for Fluorescence Spectroscopy of this compound

This protocol outlines the general steps for characterizing the fluorescence properties of this compound in different solvent environments.

Materials:

  • This compound (5-AQ)

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, water)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

  • Volumetric flasks

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-AQ (e.g., 1 mM) in a non-polar aprotic solvent like acetonitrile.

  • Working Solution Preparation: Prepare working solutions of 5-AQ (e.g., 10 µM) in the desired solvents to be tested.

  • Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation and emission slits to an appropriate width (e.g., 5 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent being tested and record a blank spectrum to account for any background fluorescence.

  • Fluorescence Measurement:

    • Rinse the cuvette with the 5-AQ working solution and then fill the cuvette.

    • Place the cuvette in the fluorometer.

    • Set the excitation wavelength (e.g., 360 nm) and scan the emission spectrum over a relevant range (e.g., 400-600 nm).

    • Record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Subtract the blank spectrum from the 5-AQ spectrum.

    • Compare the fluorescence intensities and emission maxima of 5-AQ in the different solvents to characterize its solvatochromic properties.

Protocol for Evaluating this compound-Based Probes for Zinc Sensing

Derivatives of aminoquinolines are often used as "turn-on" fluorescent sensors for metal ions like Zn²⁺.[6][7][8] This protocol describes a general method for evaluating the response of a 5-AQ based sensor to zinc.

Materials:

  • 5-AQ derivative (sensor)

  • HEPES buffer (or other suitable biological buffer)

  • Stock solution of ZnCl₂ (e.g., 10 mM in deionized water)

  • Stock solutions of other metal ions for selectivity testing (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺)

  • Fluorometer and quartz cuvettes

Procedure:

  • Sensor Solution Preparation: Prepare a working solution of the 5-AQ derivative (e.g., 10 µM) in the HEPES buffer.

  • Initial Fluorescence: Measure the initial fluorescence spectrum of the sensor solution. Typically, the unbound sensor will exhibit low fluorescence.

  • Titration with Zinc:

    • Add small aliquots of the ZnCl₂ stock solution to the sensor solution in the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence spectrum.

    • Continue adding ZnCl₂ until the fluorescence intensity reaches a plateau.

  • Selectivity Analysis: Repeat the titration procedure with other metal ion stock solutions to assess the selectivity of the sensor for Zn²⁺.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensor's sensitivity and dynamic range.

Visualizations

Signaling Pathway for a this compound-Based Zinc Sensor

Many aminoquinoline-based zinc sensors operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism. In the absence of zinc, a Photoinduced Electron Transfer (PET) process from a donor part of the molecule quenches the fluorescence of the quinoline fluorophore. Upon binding to zinc, this PET process is inhibited, leading to a "turn-on" of fluorescence.

CHEF_Mechanism cluster_0 Unbound Sensor (Low Fluorescence) cluster_1 Zinc-Bound Sensor (High Fluorescence) Unbound_Sensor 5-AQ Derivative (Fluorophore + Receptor) PET Photoinduced Electron Transfer (PET) (e.g., from lone pair on Nitrogen) Unbound_Sensor->PET Excitation Bound_Sensor 5-AQ-Zn²⁺ Complex Unbound_Sensor->Bound_Sensor + Zn²⁺ Quenched_Fluorescence Fluorescence Quenching PET->Quenched_Fluorescence Zinc Zn²⁺ Bound_Sensor->Unbound_Sensor - Zn²⁺ Fluorescence Fluorescence Emission Bound_Sensor->Fluorescence Excitation

Caption: CHEF mechanism in a 5-AQ-based zinc sensor.

Experimental Workflow for Fluorescent Probe Evaluation

The following diagram outlines a general workflow for the evaluation of a new fluorescent probe like this compound or its derivatives.

Probe_Evaluation_Workflow Start Synthesize/Obtain Fluorescent Probe Photophysical_Characterization Photophysical Characterization (Absorption, Emission, Quantum Yield, Lifetime) Start->Photophysical_Characterization Solvent_Effects Evaluate Solvent Effects (Polarity, Protic/Aprotic) Photophysical_Characterization->Solvent_Effects Performance_Testing Performance Testing (Photostability, pH sensitivity) Solvent_Effects->Performance_Testing In_Vitro_Application In Vitro Application (e.g., Metal Ion Sensing, Staining) Performance_Testing->In_Vitro_Application Cellular_Imaging Cellular Imaging (Uptake, Localization, Cytotoxicity) In_Vitro_Application->Cellular_Imaging Data_Analysis Data Analysis and Comparison with Existing Probes Cellular_Imaging->Data_Analysis Conclusion Conclusion on Suitability of the Probe Data_Analysis->Conclusion

Caption: General workflow for fluorescent probe evaluation.

References

Quantitative analysis comparison: 5-Aminoquinoline vs traditional methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the accurate quantification of compounds is paramount for research, quality control, and drug development. 5-Aminoquinoline, a heterocyclic aromatic amine, and its derivatives are of significant interest due to their potential applications in medicinal chemistry, including antimalarial and anticancer research. This guide provides an objective comparison of modern and traditional analytical methods for the quantitative analysis of this compound, supported by experimental data and detailed methodologies.

Modern vs. Traditional Analytical Techniques

The choice of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Here, we compare the performance of a modern, high-sensitivity technique, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) Spectrophotometry. Fluorescence Spectroscopy is also discussed as a highly sensitive alternative.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the key performance characteristics of various methods for the quantification of this compound and its closely related analogs. Data for HPLC-UV and UV-Vis Spectrophotometry are based on representative values for quinoline derivatives, as specific validated methods for this compound are not always publicly available.

ParameterUPLC-MS/MS (for 5-Aminoisoquinoline)HPLC-UV (Representative for Quinoline Derivatives)UV-Vis Spectrophotometry (Representative for Quinoline Derivatives)
Linearity Range 1.0 - 666 ng/mL[1]0.05 - 3.0 µg/mL[1]0.1 - 18 µg/mL[1]
Limit of Detection (LOD) < 1.0 ng/mL4.8 - 6.4 ng/mL[1]2.1 - 2.3 ng/mL (derivative)[1]
Limit of Quantification (LOQ) 1.0 ng/mL1.40 - 6.10 µg/mL[1]Method-dependent, higher than LOD[1]
Accuracy (% Recovery) 79.1% (from plasma)[1]99.65 - 99.68%[1]Typically high, comparable to standard methods
Precision (%RSD) ≤ 12.68%[1]< 2%[1]< 5%
Selectivity Very HighHighModerate to Low

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of this compound and its analogs using the discussed techniques.

UPLC-MS/MS Method for 5-Aminoisoquinoline in Plasma

This highly sensitive and selective method is ideal for quantifying low concentrations of the analyte in complex biological matrices.[1]

  • Sample Preparation: Protein precipitation is a common method for plasma sample preparation. To 100 µL of plasma, 10 µL of an internal standard is added, followed by 200 µL of acetonitrile to precipitate proteins. The sample is then vortexed and centrifuged. The supernatant is transferred to an HPLC vial for analysis.[1]

  • Chromatographic Conditions:

    • Column: Acquity CSH18 (2.1 × 100 mm; 1.7 µm)[1]

    • Mobile Phase: 10 mM ammonium acetate and acetonitrile (35:65; v/v)[1]

    • Flow Rate: 0.3 mL/min[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization in positive mode (ESI+)[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

    • Transitions: For 5-Aminoisoquinoline, precursor to product ion transitions of 145.0 > 91.0 and 145.0 > 117.4 are typically monitored.[1]

Traditional Method: HPLC-UV for Quinoline Derivatives

HPLC-UV is a robust and widely used technique for the quantification of compounds with UV-absorbing chromophores.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer, such as 0.1% phosphoric acid in water (e.g., 30:70 v/v), is commonly used.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Detection Wavelength: The UV spectrum of this compound should be measured to determine the wavelength of maximum absorbance (λmax), which is typically around 250 nm for quinoline derivatives.[1]

  • Standard and Sample Preparation: Stock solutions of this compound are prepared in a suitable solvent like methanol or the mobile phase. Calibration standards are then prepared by serial dilution of the stock solution.[1]

Traditional Method: UV-Vis Spectrophotometry for Quinoline Derivatives

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of analytes in solution, although it is less selective than chromatographic methods.

  • Procedure:

    • Solvent Selection: A solvent in which this compound is soluble and stable, and that is transparent in the wavelength range of interest (e.g., ethanol or methanol), should be chosen.[1]

    • Determination of λmax: A solution of this compound is scanned across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).[1]

    • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured to construct a calibration curve.

    • Sample Analysis: The absorbance of the sample solution is measured at λmax, and the concentration is determined from the calibration curve.[1]

Fluorescence Spectroscopy

This compound possesses intrinsic fluorescence, which can be exploited for highly sensitive quantification. The fluorescence intensity can be significantly enhanced in the presence of certain metal ions, such as Ag+.

  • Instrumentation: A calibrated spectrofluorometer is required.

  • Procedure:

    • Solvent: A suitable solvent system is chosen. The fluorescence of this compound is sensitive to the solvent environment.[2]

    • Excitation and Emission Wavelengths: The optimal excitation and emission wavelengths for this compound need to be determined experimentally.

    • Quantitative Analysis: A calibration curve is generated by measuring the fluorescence intensity of a series of standard solutions. The concentration of the unknown sample is then determined by measuring its fluorescence intensity and interpolating from the calibration curve.

Visualizing Workflows and Pathways

Diagrams are essential tools for illustrating complex processes and relationships. The following diagrams were created using the DOT language to visualize an experimental workflow and a key signaling pathway relevant to this compound research.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma, Microsomes) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) BiologicalMatrix->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC_Separation LC Separation SupernatantCollection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Metabolite_ID Metabolite Identification MS_Detection->Metabolite_ID

Experimental workflow for drug metabolism studies.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth promotes Aminoquinoline This compound Aminoquinoline->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The quantitative analysis of this compound can be effectively achieved through various analytical techniques.

  • UPLC-MS/MS stands out as the gold standard for bioanalytical applications, offering unparalleled sensitivity and selectivity, which is crucial for detecting trace levels of the compound and its metabolites in complex biological matrices.[1]

  • HPLC-UV provides a robust and reliable alternative for routine analysis where high sensitivity is not the primary requirement. It offers good precision and accuracy for quantifying this compound in less complex samples.[1]

  • UV-Vis Spectrophotometry is a simple and accessible technique suitable for preliminary quantification and in situations where high selectivity is not necessary.

  • Fluorescence Spectroscopy presents a promising avenue for highly sensitive detection, particularly with methods that enhance the native fluorescence of this compound.

The selection of the most appropriate method will ultimately be guided by the specific research question, the nature of the sample, and the available resources. For drug development and metabolism studies, the specificity and sensitivity of mass spectrometry-based methods are often indispensable. In contrast, for quality control of bulk material, traditional methods like HPLC-UV or UV-Vis spectrophotometry may be sufficient and more cost-effective.

References

Validating the Binding Specificity of 5-Aminoquinoline Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise molecular interactions of a therapeutic candidate is a cornerstone of preclinical validation. 5-Aminoquinoline derivatives represent a versatile chemical scaffold, giving rise to a multitude of compounds with applications ranging from antimalarial to anticancer agents.[1][2] Ensuring that these molecules bind with high specificity to their intended targets is critical for maximizing efficacy and minimizing off-target effects that could lead to toxicity.[3]

This guide provides an objective comparison of key experimental methods used to validate the binding specificity of this compound derivatives to their target molecules. It includes detailed experimental protocols, comparative data, and workflow visualizations to aid in the rigorous assessment of these promising compounds.

Common Target Molecules for this compound Derivatives

The biological activity of this compound derivatives is diverse, stemming from their interaction with various molecular targets. A primary application has been in antimalarial research, where they are thought to interfere with heme polymerase activity in parasites, leading to the accumulation of toxic heme and parasite death.[1] This class of compounds has also been investigated for its potential in treating cancer, bacterial infections, and viral diseases.[4]

Comparative Analysis of Binding Specificity Assays

The choice of an assay to validate binding specificity depends on numerous factors, including the nature of the target protein, the required throughput, and the desired resolution. Below is a comparison of commonly employed techniques for validating the direct interaction between a small molecule and its target.

MethodPrincipleAdvantagesLimitationsTypical Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature. This is detected by quantifying the soluble protein fraction after heat shock.[3]Performed in a cellular or in-vivo context, reflecting a more physiological environment. No need for compound labeling.Not suitable for all proteins (e.g., membrane proteins can be challenging). Indirect measurement of binding.Low to Medium
Surface Plasmon Resonance (SPR) A label-free technique that measures the change in the refractive index at the surface of a sensor chip as the ligand (e.g., this compound derivative) flows over the immobilized target protein.[5]Provides real-time kinetic data (on- and off-rates) and affinity (KD). High sensitivity.Requires specialized equipment. Protein immobilization can sometimes affect its conformation and activity.Low to Medium
Drug Affinity Responsive Target Stability (DARTS) Small molecule binding can confer stability to a target protein, making it resistant to protease degradation. This is visualized by gel electrophoresis.[6][7]Simple, fast, and does not require modification of the small molecule. Can be used to verify direct binding.[6]May not be suitable for all protein-ligand interactions. Protease accessibility to the protein can be a factor.Low
Affinity Chromatography (Pull-Down) The small molecule is immobilized on a solid support (e.g., beads) and used as bait to "pull down" its binding partners from a cell lysate. Bound proteins are identified by mass spectrometry.[6][7]Can identify previously unknown binding partners.Requires chemical modification of the compound, which may alter its binding properties. Prone to non-specific binding.Low
Competitive Binding Assays (e.g., ELISA) An unlabeled test compound (this compound derivative) competes with a labeled, known ligand for binding to the target protein, which is immobilized on a plate. The displacement of the labeled ligand is measured.[3]High throughput potential. Relatively inexpensive and widely available equipment.Requires a known, labeled ligand for the target. Immobilization may affect the target protein.High
In-Vitro Kinase Assays (e.g., ADP-Glo™) For kinase targets, these assays measure the enzymatic activity by quantifying the amount of ADP produced. Inhibition of this activity by a compound indicates binding to the kinase.[8]Highly sensitive and specific for kinase activity. Amenable to high-throughput screening.Indirect measure of binding; does not confirm binding to a specific site (e.g., active vs. allosteric).High

Quantitative Binding Affinity Data

The following table summarizes in-vitro binding and efficacy data for selected quinoline derivatives against various targets, providing a benchmark for comparison. Lower IC50/EC50 values indicate higher potency.

Compound ClassDerivative ExampleTargetTarget Organism / Cell LineIC50 / EC50Comparator(s)
8-Aminoquinoline PrimaquineHeme Polymerization (indirect)P. falciparum (in vitro, blood stage)ModerateChloroquine, Tafenoquine[9]
8-Aminoquinoline Novel 8-AQ DerivativesHeme PolymerizationP. falciparum W2 strain (in vitro)0.41-2.38 µMChloroquine[9]
4-Aminoquinoline N,N-bis(7-chloroquinolin-4-yl) alkanediaminesHematin PolymerizationP. falciparum (in vitro)1–100 nM (IC50)Chloroquine[10]
4-Aminoquinoline α-aminocresol motif hybridsNot SpecifiedP. falciparum W2 strain (drug-resistant)< 5 nM (IC50)Chloroquine[10]
2H-thiopyrano[2,3-b] quinoline Phenyl-substituted derivativeCB1a (Anticancer Peptide)In silico docking-6.1 Kcal/mol (Binding Affinity)Other thiopyrano[2,3-b]quinoline derivatives[11]

Mandatory Visualizations

Diagrams created with Graphviz provide clear visual representations of complex processes.

G cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis A Culture cells expressing the target protein B Treat cells with This compound derivative or vehicle control A->B C Harvest and lyse cells B->C D Aliquot lysate and heat at a range of temperatures C->D E Centrifuge to pellet aggregated proteins D->E F Collect supernatant (soluble fraction) E->F G Analyze by Western Blot or other protein quantification method F->G H Result Interpretation G->H Binding = Increased thermal stability

Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotion

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Detailed Experimental Protocols

Here are generalized methodologies for key experiments cited in this guide. Researchers should optimize these protocols based on their specific target, cell lines, and reagents.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from generalized procedures to validate the binding of a this compound derivative to its intracellular target.[3]

  • Cell Culture and Treatment: Culture cells that endogenously express the target protein to 80-90% confluency. Treat the cells with the this compound derivative at various concentrations or with a vehicle control. Incubate under appropriate conditions to allow for target engagement.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable buffer (e.g., freeze-thaw cycles) to release the intracellular proteins.

  • Thermal Challenge: Aliquot the cell lysate into PCR tubes for each temperature point. Heat the lysates across a defined temperature gradient (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.

  • Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point using Western blotting or another protein quantification method like ELISA. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the binding compound.

Competitive ELISA Protocol

This protocol outlines the steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the binding affinity of a this compound derivative.[3]

  • Plate Coating: Coat the wells of a microtiter plate with the purified target protein. Incubate overnight at 4°C to allow for adsorption.

  • Blocking: Wash the plate to remove any unbound protein. Block the remaining non-specific binding sites in the wells with a blocking buffer (e.g., Bovine Serum Albumin (BSA) or non-fat milk solution) for 1-2 hours at room temperature.

  • Competitive Binding: Prepare a series of dilutions of the unlabeled this compound derivative. In separate tubes, mix these dilutions with a constant, known concentration of a labeled version of a reference ligand (e.g., biotinylated or enzyme-conjugated). Add these mixtures to the coated and blocked wells and incubate for 1-2 hours.

  • Detection: Wash the plate thoroughly to remove all unbound molecules. If a biotinylated ligand was used, add a streptavidin-enzyme conjugate (like HRP) and incubate. Add a suitable substrate (e.g., TMB) and allow the color to develop.

  • Analysis: Stop the reaction with a stop solution. Measure the absorbance at the appropriate wavelength using a plate reader. The signal will be inversely proportional to the concentration of the this compound derivative. Calculate the IC50 value, which is the concentration of the derivative that inhibits 50% of the labeled ligand's binding.

ADP-Glo™ Kinase Assay Protocol

This protocol is a common method for assessing the inhibition of a protein kinase by a compound like a this compound derivative.[8]

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme, its specific substrate (protein or peptide), and the test this compound derivative at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the kinase activity against the concentration of the test compound to determine the IC50 value.

References

Safety Operating Guide

Proper Disposal of 5-Aminoquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the proper disposal of 5-Aminoquinoline. It is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling or disposing of this compound. All procedures should be conducted in accordance with local, state, and federal regulations.

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This compound, a hazardous chemical, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide offers a step-by-step operational plan for the safe disposal of this compound waste generated in research and development settings.

I. Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE). While detailed toxicological data may be limited, related compounds suggest that this compound may be harmful if swallowed, cause skin and eye irritation, and could be toxic to aquatic life.[1]

Mandatory Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before use.[1][2]To prevent skin contact with the chemical.
Eye/Face Protection Chemical safety goggles or a face shield.[1][3]To protect eyes from potential splashes or dust.
Skin and Body Protection A full-length laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection A NIOSH/MSHA approved respirator should be used if there is a risk of generating dust.To prevent the inhalation of fine particles.[2]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a structured manner to ensure safety and compliance. The following protocol outlines the essential steps for managing both solid and liquid waste streams containing this compound.

Experimental Protocol: this compound Waste Disposal

  • Risk Assessment: Before starting any work that will generate this compound waste, perform a risk assessment. This should include evaluating the quantities of waste that will be produced and identifying the appropriate waste collection containers.

  • Waste Segregation and Collection:

    • Solid Waste: All solid materials contaminated with this compound, such as weighing papers, pipette tips, gloves, and other disposable labware, must be collected in a designated, leak-proof container lined with a clear plastic bag.[1][4][5] Unused or expired solid this compound should also be disposed of as solid waste, preferably in its original container.[1][5]

    • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in a separate, clearly labeled, and sealable waste container.[1][2] Ensure the container material is compatible with the solvent used. Do not mix different types of liquid waste unless their compatibility has been confirmed.[6]

    • Sharps Waste: Any sharps, such as needles or broken glass, that are contaminated with this compound must be disposed of in a designated sharps container.[1][2]

  • Waste Container Labeling:

    • All waste containers must be clearly and accurately labeled.[7] The label should include:

      • The words "Hazardous Waste".[2][4]

      • The full chemical name: "this compound".

      • A list of all components in the container, avoiding chemical formulas or abbreviations.[7]

      • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[1]

      • The accumulation start date.

  • Waste Storage:

    • Store waste containers in a designated and secure satellite accumulation area.[2]

    • Ensure the storage area is well-ventilated and away from incompatible materials.[4][8]

    • Keep all waste containers tightly closed except when adding waste.[7][9]

  • Final Disposal:

    • Never dispose of this compound waste down the drain or in the regular trash.[2][7][9][10]

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[1][3][4]

    • A common and recommended method for the final disposal of this type of chemical waste is high-temperature incineration by a specialized facility.[2][4]

  • Decontamination:

    • After handling the waste, thoroughly decontaminate the work area.

    • Remove PPE in the correct order to prevent self-contamination (gloves first, then lab coat, followed by eye protection).

    • Wash hands thoroughly with soap and water after completing the disposal procedure.[2]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Waste Identification & Segregation cluster_2 Step 2: Collection & Labeling cluster_3 Step 3: Storage & Disposal start Generate this compound Waste identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (gloves, tips, solid chemical) identify_waste->solid_waste Solid liquid_waste Liquid Waste (solutions, solvents) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (needles, broken glass) identify_waste->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EH&S or Licensed Waste Disposal Company store_waste->contact_ehs

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 5-Aminoquinoline, offering procedural, step-by-step guidance to ensure operational safety and proper disposal. Our commitment is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation. Ingestion and inhalation may also be harmful. Therefore, adherence to strict safety protocols is crucial to minimize risk.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the chemical. Gloves should be inspected for integrity before each use.
Eye/Face Protection Chemical safety goggles or a face shieldTo protect eyes and face from splashes or dust.
Skin and Body Protection Full-length laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask)To prevent inhalation of dust particles, especially when handling the solid form.
Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 611-34-7
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
Appearance Dark brown solid
Melting Point 106-109 °C
Boiling Point 310 °C
Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure that a calibrated weighing balance, chemical fume hood, and all necessary glassware are clean and readily available.

  • Verify that an eyewash station and safety shower are accessible and in good working order.

  • Assemble all required PPE as specified in the table above and ensure it is worn correctly before handling the chemical.

2. Handling:

  • Conduct all weighing and handling of this compound powder inside a certified chemical fume hood to minimize inhalation exposure.

  • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • If preparing a solution, add the this compound powder slowly to the solvent to avoid splashing.

  • Keep all containers with this compound tightly closed when not in use.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.

  • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, followed by eye/face protection).

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Step-by-Step Protocol

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Seek medical attention if irritation persists.

In Case of Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the person to fresh air.

  • If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the critical steps and decision points for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminoquinoline
Reactant of Route 2
5-Aminoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.